molecular formula C5H13NO B1599495 (2R)-1-(dimethylamino)propan-2-ol CAS No. 53636-15-0

(2R)-1-(dimethylamino)propan-2-ol

Cat. No.: B1599495
CAS No.: 53636-15-0
M. Wt: 103.16 g/mol
InChI Key: NCXUNZWLEYGQAH-RXMQYKEDSA-N
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Description

(2R)-1-(dimethylamino)propan-2-ol is a useful research compound. Its molecular formula is C5H13NO and its molecular weight is 103.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-1-(dimethylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-5(7)4-6(2)3/h5,7H,4H2,1-3H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXUNZWLEYGQAH-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53636-15-0
Record name Dimepranol, (R)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIMEPRANOL, (R)-
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OW4WWV557S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(2R)-1-(dimethylamino)propan-2-ol chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2R)-1-(dimethylamino)propan-2-ol is a chiral amino alcohol that serves as a critical building block and reagent in modern organic synthesis, particularly within the pharmaceutical industry. Its structure, which features a stereogenic center, a hydroxyl group, and a tertiary amine, makes it a versatile tool for introducing chirality and facilitating a range of chemical transformations. This guide provides an in-depth analysis of its chemical properties, structure, synthesis, and key applications, with a focus on providing practical insights for researchers and drug development professionals.

Chemical Structure and Core Properties

This compound, a derivative of the naturally occurring amino acid D-alanine, possesses a simple yet functionally rich structure that is key to its utility.[1] The molecule contains a single stereocenter at the second carbon (C2), which is bonded to a hydroxyl group, a methyl group, a hydrogen atom, and a methylene group attached to the dimethylamino moiety. This specific "R" configuration is crucial for its role in asymmetric synthesis.

The presence of both a Lewis basic dimethylamino group and a protic hydroxyl group allows it to act as a bidentate ligand, capable of coordinating with metal centers to form stable chelate complexes. This coordination geometry is fundamental to its application in asymmetric catalysis, where it helps to create a defined chiral environment around a reactive metal center.[2]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in experimental design.

PropertyValueSource(s)
Molecular Formula C5H13NO[1][3]
Molecular Weight 103.16 g/mol [1][4][5]
IUPAC Name This compound[5]
CAS Number 53636-15-0[5]
Appearance Clear to light yellow liquid[3]
Density 0.837 g/mL at 25 °C[3]
Melting Point -40 °C (-40 °F; 233 K)[3]
Boiling Point 121-127 °C (250-261 °F; 394-400 K)[3]
Solubility in Water Miscible[3]
Vapor Pressure 8 mmHg (20 °C)
Refractive Index (n20/D) 1.419
Stereochemistry

The "R" designation in this compound refers to the absolute configuration at the C2 stereocenter, as determined by the Cahn-Ingold-Prelog priority rules. The high enantiomeric purity of this compound is critical for its applications in asymmetric synthesis, where it serves to control the stereochemical outcome of a reaction. The ability to produce single-enantiomer compounds is of paramount importance in pharmacology, as different enantiomers of a drug can exhibit vastly different physiological effects.[1]

Synthesis and Manufacturing

The most prevalent industrial synthesis of this compound involves the nucleophilic ring-opening of (R)-propylene oxide with dimethylamine.[1] This method is favored due to its stereospecificity, preserving the configuration of the starting epoxide.

Synthetic Workflow: Ring-Opening of (R)-Propylene Oxide

This process is a classic example of a highly efficient and atom-economical reaction that provides direct access to the target molecule.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product R1 (R)-Propylene Oxide P1 Nucleophilic Attack R1->P1 R2 Dimethylamine R2->P1 Prod This compound P1->Prod Stereospecific Ring-Opening

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis via Epoxide Ring-Opening

  • Reactor Setup: A pressure-rated reactor is charged with a solution of dimethylamine in a suitable solvent (e.g., methanol or water).

  • Reagent Addition: (R)-Propylene oxide is added to the reactor in a controlled manner, typically dropwise, to manage the exothermic nature of the reaction. The temperature is maintained within a specific range (e.g., 20-40 °C) to ensure selectivity and safety.

  • Reaction Monitoring: The reaction progress is monitored by techniques such as Gas Chromatography (GC) to determine the consumption of the starting materials.

  • Workup and Purification: Upon completion, the excess dimethylamine and solvent are removed under reduced pressure. The resulting crude product is then purified by distillation to yield this compound of high purity.

Causality in Experimental Choices:

  • Solvent: The choice of a protic solvent like methanol or water can facilitate the ring-opening by protonating the epoxide oxygen, making the carbon atoms more susceptible to nucleophilic attack.

  • Temperature Control: Maintaining a controlled temperature is crucial to prevent side reactions, such as the polymerization of propylene oxide, and to ensure the safety of the process.

  • Stoichiometry: An excess of dimethylamine is often used to drive the reaction to completion and to minimize the formation of byproducts from the reaction of the product with the starting epoxide.

Applications in Asymmetric Synthesis and Drug Development

The primary utility of this compound lies in its application as a chiral auxiliary and a ligand in asymmetric catalysis.[1] Its ability to induce stereoselectivity makes it an invaluable tool in the synthesis of enantiomerically pure compounds, particularly active pharmaceutical ingredients (APIs).

Chiral Ligand in Asymmetric Catalysis

When complexed with various transition metals (e.g., zinc, titanium, rhodium), this compound forms chiral catalysts that can mediate a wide range of enantioselective transformations with high stereochemical control.[1] These reactions are fundamental to modern drug discovery and development.

G cluster_components Catalyst Formation cluster_catalyst Active Catalyst cluster_reaction Asymmetric Reaction L This compound (Chiral Ligand) Cat Chiral Metal Complex L->Cat M Metal Precursor (e.g., Zn(II), Ti(IV)) M->Cat S Prochiral Substrate Cat->S Provides Chiral Environment P Enantiomerically Enriched Product S->P Catalytic Cycle

Caption: Role as a chiral ligand in asymmetric catalysis.

Precursor in the Synthesis of Complex APIs

This compound is a key starting material for the synthesis of more complex chiral molecules. Its defined stereochemistry is transferred to the final product, which is often crucial for therapeutic efficacy and reducing off-target effects.[1]

A notable example is its use in the synthesis of (S)-(+)-Methadone. The synthesis begins with the conversion of (S)-(+)-1-dimethylamino-2-propanol to an intermediate which then undergoes further reactions to yield the final API. This highlights the importance of the starting material's chirality in determining the stereochemistry of the final drug product.[2]

Analytical Characterization

The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography (GC)

GC is a standard method for assessing the purity of this compound and for monitoring reaction progress during its synthesis. A suitable capillary column, such as one with a dimethylpolysiloxane stationary phase, can be used to separate the compound from starting materials and byproducts.[6]

Typical GC Protocol:

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent like methanol.[6]

  • Injection: A small volume (e.g., 1 µL) of the sample is injected into the GC.[6]

  • Separation: The components are separated on a capillary column (e.g., 30 m x 0.25 mm ID, 1.0 µm film thickness) using helium as the carrier gas.[6]

  • Detection: A Flame Ionization Detector (FID) is commonly used for detection.[6]

  • Data Analysis: The purity is determined by comparing the peak area of the product to the total peak area of all components.

Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum provides characteristic signals that confirm the structure of the molecule.

  • ¹³C NMR: The carbon NMR spectrum complements the proton NMR data, showing distinct peaks for each carbon atom in the molecule.

  • Mass Spectrometry (MS): GC-MS is often used to confirm the molecular weight and fragmentation pattern of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption for the O-H stretch of the alcohol and C-N stretches for the amine.

Safety and Handling

This compound is a flammable liquid and vapor. It is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage. It is also toxic if inhaled.[4][7]

Handling Precautions:

  • Handle in a well-ventilated area, preferably in a fume hood.[6]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][8]

  • Keep away from heat, sparks, open flames, and other ignition sources.[7][9]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

  • Ground/bond container and receiving equipment to prevent static discharge.[7][10]

In case of fire, use sand, carbon dioxide, or a powder extinguisher.[9]

Conclusion

This compound is a cornerstone chiral building block in modern organic synthesis. Its unique combination of a stereocenter, a hydroxyl group, and a dimethylamino group allows for its effective use as a chiral ligand and auxiliary in a multitude of asymmetric transformations. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for its successful application in research and development, particularly in the creation of novel, enantiomerically pure pharmaceuticals.

References

  • Wikipedia. Dimethylaminoisopropanol. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Propan-2-ol. [Link]

  • Google Patents. US3402203A - Process of preparing n, n-dimethylamino alcohols.
  • Wikisource. 2-(Dimethylamino)ethanol and 1-Dimethylamino-2-propanol (2561). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 37511, Dimepranol. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7057913, Dimepranol, (R)-. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2734942, propyl (2S)-2-hydroxypropanoate. [Link]

  • University of Birmingham. Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis and sensing. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • ChemBK. Propyl (S)-(-)-lactate. [Link]

Sources

Spectroscopic Characterization of (2R)-1-(dimethylamino)propan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Chiral Amino Alcohol

(2R)-1-(dimethylamino)propan-2-ol is a chiral amino alcohol, a structural motif of significant interest in pharmaceutical and materials science.[1] As a versatile building block, its enantiopurity and structural integrity are paramount for its application in asymmetric synthesis and the development of active pharmaceutical ingredients.[2] A precise and comprehensive understanding of its spectroscopic signature is therefore not merely an academic exercise, but a foundational requirement for quality control, reaction monitoring, and regulatory compliance.

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-(dimethylamino)propan-2-ol. While the data presented here are for the racemic mixture, they serve as a robust reference for the spectroscopic behavior of the (2R)-enantiomer, as standard spectroscopic techniques do not differentiate between enantiomers. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this molecule's analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are indispensable for confirming its identity and purity.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides a map of the proton environments in the molecule. The chemical shift (δ) indicates the electronic environment of a proton, the integration value corresponds to the number of protons in that environment, and the multiplicity (splitting pattern) reveals the number of neighboring protons.

Table 1: ¹H NMR Data for 1-(dimethylamino)propan-2-ol (90 MHz, CDCl₃) [3]

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a3.78Multiplet1HCH-OH
b2.43 - 2.00Multiplet2HCH₂-N
c2.27Singlet6HN-(CH₃)₂
d1.12Doublet3HCH₃-CH
e3.50 (Broad)Singlet1HOH

The ¹H NMR spectrum is fully consistent with the structure of 1-(dimethylamino)propan-2-ol. The downfield multiplet at 3.78 ppm (a) is characteristic of the proton attached to the carbon bearing the hydroxyl group, deshielded by the electronegative oxygen. The six-proton singlet at 2.27 ppm (c) is the unmistakable signature of the two equivalent methyl groups on the nitrogen atom. The doublet at 1.12 ppm (d) corresponds to the methyl group adjacent to the chiral center, split by the single proton on that carbon. The methylene protons (b) adjacent to the nitrogen appear as a complex multiplet due to diastereotopicity and coupling to the neighboring methine proton. The broad singlet for the hydroxyl proton (e) is typical and its chemical shift can vary with concentration and temperature.

Caption: ¹H NMR assignments for 1-(dimethylamino)propan-2-ol.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. Spectra are typically proton-decoupled, meaning each unique carbon appears as a single line.

Table 2: ¹³C NMR Data for 1-(dimethylamino)propan-2-ol (Data retrieved from SDBS)

Chemical Shift (δ, ppm)Assignment
67.5C H₂-N
65.3C H-OH
45.9N-(C H₃)₂
21.0C H₃-CH

The presence of four distinct signals in the ¹³C NMR spectrum confirms the four unique carbon environments in the molecule. The carbon attached to the hydroxyl group (CH-OH) and the carbon attached to the nitrogen (CH₂-N) are the most deshielded, appearing at 65.3 and 67.5 ppm, respectively. The two equivalent N-methyl carbons give a single, intense signal at 45.9 ppm. The terminal methyl group carbon is the most shielded, resonating upfield at 21.0 ppm.

Experimental Protocol: Acquiring NMR Spectra
  • Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.

  • Methodology:

    • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[3]

    • Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is properly tuned and the magnetic field is shimmed to achieve optimal homogeneity, which is crucial for high resolution.

    • ¹H NMR Acquisition:

      • Acquire a standard one-pulse ¹H spectrum. A spectral width of approximately 15 ppm centered around 5 ppm is typically sufficient.

      • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds to ensure quantitative integration.

      • Co-add a sufficient number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled ¹³C spectrum. A spectral width of ~220 ppm is standard.

      • Use a pulse program with proton decoupling (e.g., zgpg30) to simplify the spectrum to singlets.

      • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are required due to the lower natural abundance of ¹³C and its longer relaxation times.

    • Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase the spectra and reference them to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the ¹H signals and pick peaks for both spectra.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Molecular vibrations and rotations result in the absorption of IR radiation at specific frequencies, which are characteristic of the bonds present.

Table 3: Key IR Absorption Bands for 1-(dimethylamino)propan-2-ol (Data retrieved from NIST)[4]

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3400 (broad)StrongO-H stretchAlcohol (-OH)
2965 - 2820StrongC-H stretchAlkanes (CH₃, CH₂)
~2770MediumC-H stretchN-CH₃
~1460MediumC-H bendAlkanes (CH₃, CH₂)
~1080StrongC-O stretchSecondary Alcohol
~1040StrongC-N stretchTertiary Amine

The IR spectrum prominently displays a strong, broad absorption band around 3400 cm⁻¹, which is the classic signature of the O-H stretching vibration in an alcohol, broadened due to hydrogen bonding. The series of strong peaks between 2965 and 2820 cm⁻¹ are due to the C-H stretching vibrations of the methyl and methylene groups. A notable feature for tertiary amines is the C-H stretching band around 2770 cm⁻¹, often called a "Bohlmann band," which arises from the interaction of the nitrogen lone pair with an anti-periplanar C-H bond. The strong absorptions at 1080 cm⁻¹ and 1040 cm⁻¹ are characteristic of the C-O and C-N stretching vibrations, respectively, confirming the presence of the secondary alcohol and tertiary amine functionalities.

G cluster_0 Functional Group -> IR Absorption FG Functional Groups in This compound OH Alcohol (-OH) FG->OH CH Alkyl (C-H) FG->CH CO C-O Bond FG->CO CN Amine (C-N) FG->CN OH_band ~3400 (Broad, Strong) OH->OH_band O-H Stretch CH_band 2965-2820 (Strong) CH->CH_band C-H Stretch CO_band ~1080 (Strong) CO->CO_band C-O Stretch CN_band ~1040 (Strong) CN->CN_band C-N Stretch IR Characteristic IR Bands (cm⁻¹)

Caption: Correlation of functional groups and IR absorptions.

Experimental Protocol: Acquiring an ATR-FTIR Spectrum
  • Objective: To obtain a high-quality IR spectrum for functional group analysis.

  • Methodology:

    • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

    • Sample Application: Place a single drop of neat liquid this compound directly onto the center of the ATR crystal.

    • Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal.

    • Data Collection: Collect the spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

    • Data Processing: The software will automatically perform a Fourier transform and ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

    • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common method that involves bombarding the molecule with high-energy electrons, causing ionization and extensive fragmentation. The resulting fragmentation pattern provides a "fingerprint" that can be used to deduce the molecular structure.

The molecular weight of 1-(dimethylamino)propan-2-ol (C₅H₁₃NO) is 103.16 g/mol .[5] The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 103.

Table 4: Major Ions in the EI-Mass Spectrum of 1-(dimethylamino)propan-2-ol (Data retrieved from NIST)[4]

m/zRelative Intensity (%)Proposed Fragment
103~5[C₅H₁₃NO]⁺˙ (Molecular Ion, M⁺)
88~10[M - CH₃]⁺
58100[CH₂=N(CH₃)₂]⁺
45~15[CH₃CH=OH]⁺
42~20[C₃H₆]⁺ or [C₂H₄N]⁺

The mass spectrum shows a low-intensity molecular ion peak at m/z 103, which is common for alcohols and amines as they fragment readily.[6] The most prominent feature is the base peak at m/z 58. This is the result of a characteristic alpha-cleavage adjacent to the nitrogen atom, a highly favored fragmentation pathway for amines.[7] This cleavage results in the loss of a C₂H₅O radical and the formation of the stable, resonance-stabilized iminium ion, [CH₂=N(CH₃)₂]⁺. The peak at m/z 88 corresponds to the loss of a methyl group ([M-15]), likely from the isopropyl moiety. The peak at m/z 45 arises from cleavage between C1 and C2, yielding the [CH₃CH=OH]⁺ ion.

G cluster_0 EI-MS Fragmentation Pathway M [C₅H₁₃NO]⁺˙ m/z 103 F88 [C₄H₁₀NO]⁺ m/z 88 M->F88 - •CH₃ F58 [C₃H₈N]⁺ m/z 58 (Base Peak) M->F58 - •CH(OH)CH₃ (α-cleavage) F45 [C₂H₅O]⁺ m/z 45 M->F45 - •CH₂N(CH₃)₂

Sources

The Versatile Chiral Scaffolding of (2R)-1-(dimethylamino)propan-2-ol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(2R)-1-(dimethylamino)propan-2-ol, a seemingly simple chiral amino alcohol, stands as a cornerstone in the edifice of modern asymmetric synthesis. Derived from the natural chiral pool, specifically D-alanine, this versatile building block offers a unique combination of steric and electronic features that have been adeptly exploited in the synthesis of complex chiral molecules, most notably in the pharmaceutical industry. This technical guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on the practical insights and mechanistic understanding essential for its effective utilization in research and development.

Physicochemical Properties and Spectroscopic Data

This compound is a colorless to pale yellow liquid with a characteristic amine-like odor. A thorough understanding of its physical and spectroscopic properties is fundamental for its application in synthesis and for quality control.

PropertyValue
Molecular Formula C₅H₁₃NO
Molecular Weight 103.16 g/mol [1]
Boiling Point 125-127 °C[1]
Melting Point -85 °C[1]
Density 0.85 g/cm³ at 20 °C[1]
Chirality (R)-configuration

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.78 (m, 1H, CH-OH), 3.50 (br s, 1H, OH), 2.43-2.00 (m, 2H, CH₂-N), 2.27 (s, 6H, N(CH₃)₂), 1.12 (d, J=6.4 Hz, 3H, CH-CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 66.8 (CH-OH), 63.2 (CH₂-N), 45.7 (N(CH₃)₂), 20.9 (CH-CH₃).

  • IR (neat, cm⁻¹): 3350 (br, O-H), 2965, 2927, 2868 (C-H), 1458, 1375, 1128, 1075, 1035.

Synthesis of Enantiopure this compound

The reliable and scalable synthesis of enantiomerically pure this compound is paramount for its application as a chiral building block. Two principal strategies have emerged as the most effective: asymmetric reduction of the corresponding prochiral ketone and the nucleophilic ring-opening of a chiral epoxide.

Asymmetric Reduction of 1-(dimethylamino)propan-2-one

The catalytic asymmetric reduction of 1-(dimethylamino)propan-2-one represents a highly efficient and atom-economical route to this compound. This transformation can be achieved with high enantioselectivity using chiral metal catalysts or biocatalysts.

Workflow for Asymmetric Transfer Hydrogenation:

G cluster_reactants Reactants & Catalyst cluster_process Reaction Conditions cluster_product Product & Workup ketone 1-(dimethylamino)propan-2-one reaction Inert Atmosphere Appropriate Solvent Controlled Temperature ketone->reaction catalyst Chiral Ru or Rh Catalyst (e.g., (R,R)-TsDPEN complex) catalyst->reaction h_source Hydrogen Source (e.g., Isopropanol or Formic Acid) h_source->reaction product This compound reaction->product workup Aqueous Workup Extraction Purification (Distillation) product->workup

Caption: Asymmetric transfer hydrogenation workflow.

Experimental Protocol: Asymmetric Transfer Hydrogenation

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, the chiral catalyst is prepared in situ by reacting a ruthenium or rhodium precursor with a chiral ligand such as (R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN).

  • Reaction Setup: To the catalyst solution, the substrate, 1-(dimethylamino)propan-2-one, and a hydrogen source (e.g., isopropanol or a formic acid/triethylamine mixture) are added.

  • Reaction Execution: The reaction mixture is stirred at a controlled temperature until completion, monitored by techniques like TLC or GC.

  • Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by distillation under reduced pressure to yield enantiomerically enriched this compound.

The success of this method hinges on the selection of the appropriate chiral ligand, which forms a transient chiral metal complex that effectively shields one face of the ketone, leading to the preferential formation of the (R)-enantiomer.

Nucleophilic Ring-Opening of (R)-Propylene Oxide

A widely employed industrial method for the synthesis of this compound involves the regioselective and stereospecific ring-opening of (R)-propylene oxide with dimethylamine.[1] This Sɴ2 reaction proceeds with inversion of configuration at the electrophilic carbon, thus preserving the stereochemical integrity of the starting material.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product epoxide (R)-Propylene Oxide reaction Solvent (e.g., Methanol or Water) Controlled Temperature and Pressure epoxide->reaction amine Dimethylamine amine->reaction product This compound reaction->product

Caption: Synthesis via epoxide ring-opening.

Applications in Asymmetric Synthesis

The utility of this compound as a chiral building block stems from its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group. This allows for its incorporation into more complex molecules as a chiral auxiliary or its modification into a chiral ligand for asymmetric catalysis.

Precursor in the Synthesis of Tapentadol

A prominent example of the application of this compound in drug development is its role as a key precursor in the synthesis of Tapentadol, a centrally acting analgesic.[1] The synthesis of the crucial intermediate, (2R,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol, relies on the stereochemistry of a derivative of this compound.

Synthetic Pathway to a Tapentadol Intermediate:

G start This compound step1 Conversion to a suitable intermediate (e.g., (R)-1-(dimethylamino)-2-methyl-3-pentanone) start->step1 Several steps step2 Grignard reaction with 3-methoxyphenylmagnesium bromide step1->step2 product (2R,3R)-1-(dimethylamino)-3-(3-methoxyphenyl) -2-methylpentan-3-ol step2->product

Caption: Role in the synthesis of a Tapentadol precursor.

This synthetic route underscores the importance of starting with an enantiomerically pure building block to ensure the desired stereochemistry in the final active pharmaceutical ingredient (API).

Chiral Ligand in Asymmetric Catalysis

The amino alcohol functionality of this compound makes it an excellent scaffold for the synthesis of chiral ligands for transition metal-catalyzed asymmetric reactions. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

Example: Asymmetric Addition of Diethylzinc to Benzaldehyde

While specific data for ligands derived directly from this compound in this particular reaction are not extensively reported in readily available literature, the general principle involves the in situ formation of a chiral zinc-alkoxide complex. This complex then delivers the ethyl group to one enantiotopic face of the benzaldehyde.

Hypothetical Catalytic Cycle:

G ligand This compound catalyst Chiral Zinc Complex ligand->catalyst + Diethylzinc diethylzinc Diethylzinc diethylzinc->catalyst intermediate Ternary Complex catalyst->intermediate + Benzaldehyde benzaldehyde Benzaldehyde benzaldehyde->intermediate product (R)-1-Phenyl-1-propanol intermediate->product Ethyl Transfer product->ligand Product Release & Catalyst Regeneration

Caption: Proposed catalytic cycle for asymmetric ethylation.

The enantioselectivity of such reactions is highly dependent on the structure of the chiral ligand, with subtle modifications often leading to significant changes in the stereochemical outcome.

Conclusion

This compound is a valuable and versatile chiral building block with significant applications in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. Its ready availability through efficient synthetic routes, combined with its unique structural features, makes it an attractive starting material for the construction of complex chiral molecules. A thorough understanding of its properties, synthesis, and reactivity is crucial for harnessing its full potential in the development of new and improved asymmetric synthetic methodologies. As the demand for enantiopure pharmaceuticals continues to grow, the importance of chiral building blocks like this compound is set to increase, solidifying its place as a key tool in the arsenal of the modern synthetic chemist.

References

  • PubChem. Dimepranol. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (2013). Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
  • Google Patents. (2014). Process for the preparation of (1R,2R)-3-(3-dimethylamino-1-ethyl-2-methylpropy1)-phenol.
  • Google Patents. (2010). Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine.

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An In-depth Technical Guide to the Safe Handling, Storage, and Use of (2R)-1-(dimethylamino)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety, handling, and storage protocols for (2R)-1-(dimethylamino)propan-2-ol (CAS No. 108-16-7), a critical chiral building block in pharmaceutical development.[1][2][3][4][5] Intended for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure laboratory safety and experimental integrity. The chirality of this amino alcohol is often fundamental to the efficacy and safety of the active pharmaceutical ingredients (APIs) it is used to create.[2][4][5]

Core Hazard Profile and Physicochemical Properties

A thorough understanding of a chemical's intrinsic properties is the foundation of a robust safety protocol. This compound is a versatile synthon, but it presents a multi-faceted hazard profile that demands respect and careful management.

GHS Hazard Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS) and OSHA standards.[6] The primary hazards are summarized below:

  • Flammable Liquid (Category 3): The compound is a flammable liquid and vapor, with a low flash point.[6][7][8] This necessitates strict control of ignition sources.

  • Skin Corrosion (Category 1B): It can cause severe skin burns and damage upon contact.[6][7][8] This corrosive nature is a key consideration for personal protective equipment (PPE) selection and emergency first aid.

  • Serious Eye Damage (Category 1): Direct contact will cause serious, potentially irreversible, eye damage.[6]

  • Acute Toxicity (Category 4, Oral and Dermal): The substance is harmful if swallowed or in contact with skin.[6]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): It may cause respiratory irritation.[6]

The signal word for this chemical is "Danger" .[6][7]

Physicochemical Data for Risk Assessment

The following table summarizes key quantitative data that informs the rationale behind the handling and storage procedures outlined in this guide.

PropertyValueSourceSignificance for Safety
CAS Number 108-16-7[1][6]Unique identifier for accurate substance information.
Molecular Formula C₅H₁₃NO[1]Basic chemical identity.
Molar Mass 103.17 g/mol [1]Used for calculations in experimental procedures.
Appearance Clear to light yellow liquid[1]Visual confirmation of the substance's state.
Boiling Point 121–127 °C (250–261 °F)[1]Vapors can be generated at elevated temperatures.
Flash Point 26 °C (78.8 °F)[6][7]Critical Hazard. Vapors can ignite at room temperature. Requires stringent control of ignition sources.
Auto-ignition Temp. 225 °C (437 °F)[6][7]The temperature at which the substance will ignite without an external spark.
Solubility in Water Miscible[1][7]Spills can easily spread with water; however, water can be used for decontamination of surfaces and personnel.
Density 0.85 g/cm³ (at 20 °C)[7]Slightly less dense than water.
Vapor Pressure 11.7 hPa (at 20 °C)[7]Indicates a significant vapor hazard, necessitating good ventilation.
Toxicological Data
EndpointValueSpeciesSourceImplication
LD50 Oral ~1360 mg/kgRat[1][7]Harmful if swallowed; ingestion can cause severe internal damage.[6]
LD50 Dermal 1232 mg/kgRat[7]Harmful in contact with skin; readily absorbed.
LC50 Inhalation ~3 mg/LRat[7]May cause respiratory irritation.[6]

The Hierarchy of Controls: A Systematic Approach to Safety

Effective management of this compound relies on a multi-layered safety strategy known as the hierarchy of controls. This approach prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Not feasible as the molecule is required Substitution Substitution Investigate less hazardous alternatives if possible Elimination->Substitution Engineering Engineering Controls Use in a certified chemical fume hood. Ground and bond containers to prevent static discharge. Substitution->Engineering Administrative Administrative Controls Develop and follow SOPs. Provide documented training. Restrict access to authorized personnel. Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Wear appropriate gloves, eye protection, and lab coat. Administrative->PPE

Caption: The Hierarchy of Controls prioritizes systematic safety measures.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this chemical is a certified chemical fume hood .[6] This is non-negotiable. The fume hood contains vapors, protecting the user from respiratory exposure, and provides a physical barrier in case of splashes.

Given the low flash point, grounding and bonding of containers during transfer is a critical engineering control to prevent the buildup of static electricity, which can serve as an ignition source.[7][9] Use only explosion-proof electrical equipment in areas where this chemical is handled or stored.[7]

Administrative Controls: Standard Operating Procedures (SOPs)

A detailed, lab-specific SOP is required for all procedures involving this compound. This document should include:

  • A summary of the hazards.

  • Step-by-step instructions for the experimental procedure.

  • Required PPE.

  • Spill and emergency procedures.

  • Waste disposal instructions.

All personnel must be trained on this SOP before beginning work.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully to protect against the specific hazards of this compound.

  • Eye and Face Protection: Wear tightly fitting safety goggles and a face shield.[6][7] The corrosive nature of this chemical means a simple pair of safety glasses is insufficient.

  • Skin Protection:

    • Gloves: Handle with gloves inspected prior to use.[7] Consult glove manufacturer data for compatibility, but nitrile or neoprene gloves are generally recommended. Always use proper glove removal technique to avoid skin contact.

    • Protective Clothing: Wear a flame-retardant, chemical-resistant lab coat. Ensure clothing fully covers the arms. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: If engineering controls fail or during certain high-risk procedures, a full-face respirator with an appropriate organic vapor cartridge (e.g., Type ABEK) may be required. All respirator use must be in accordance with a formal respiratory protection program.

Standard Operating Protocol for Laboratory Handling

This protocol outlines a self-validating workflow for safely handling this compound in a research setting.

Objective: To safely transfer and use this compound as a reagent in a chemical synthesis.

Pre-Requisites:

  • User has read and understood the Safety Data Sheet (SDS).[6][7]

  • User is trained on the lab-specific SOP for this process.

  • A certified chemical fume hood is operational.

  • All required PPE is available and in good condition.

  • Spill kit and emergency contact numbers are readily accessible.

Protocol Steps:

  • Preparation:

    • Don all required PPE (goggles, face shield, lab coat, gloves).

    • Ensure the chemical fume hood sash is at the appropriate working height.

    • Clear the fume hood of all unnecessary equipment and potential ignition sources.[9]

    • Assemble all necessary glassware and equipment within the fume hood.

  • Chemical Transfer:

    • Retrieve the container of this compound from its designated storage location.

    • Before opening, visually inspect the container for any signs of damage or leakage.

    • If transferring from a large container to a smaller one, ensure both containers are grounded and bonded.[7][9]

    • Slowly open the container to release any potential pressure.

    • Use only non-sparking tools for transfer.[6][7]

    • Carefully measure and dispense the required amount of the chemical.

  • Reaction Setup:

    • Add the reagent to the reaction vessel within the fume hood.

    • Do not work with an open container of the chemical; securely cap the stock bottle immediately after dispensing.[9]

  • Post-Handling:

    • Tightly reseal the source container and wipe it down with a damp cloth to remove any external contamination.[9]

    • Return the container to its proper storage location.[6]

    • Decontaminate any reusable equipment.

    • Dispose of any contaminated disposable items (e.g., pipette tips, wipes) in a designated, sealed hazardous waste container.

    • Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.[7]

Emergency Response Protocols

Rapid and correct response during an emergency is critical to minimizing harm.

Emergency_Response_Flowchart cluster_exposure Personal Exposure cluster_spill Spill Response Start Emergency Event (Spill, Exposure, Fire) Assess Assess Situation Is it a major incident? (Large spill, fire, injury) Start->Assess Skin Skin Contact: Remove clothing, flush with water for 15+ min. Assess->Skin No (Exposure) MinorSpill Minor Spill: Alert others, don PPE, contain with absorbent. Assess->MinorSpill No (Minor Spill) MajorIncident Major Incident: Activate Alarm, Evacuate Area Call Emergency Services (911) Assess->MajorIncident Yes SeekMedical Seek Immediate Medical Attention Skin->SeekMedical Eye Eye Contact: Use eyewash for 15+ min, holding eyelids open. Eye->SeekMedical Inhalation Inhalation: Move to fresh air. Inhalation->SeekMedical Collect Collect waste in sealed container. MinorSpill->Collect Decontaminate Decontaminate area. Collect->Decontaminate

Caption: A decision tree for responding to emergencies.

First Aid Measures

Immediate action is required in the event of personal exposure.[6]

  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Call a physician immediately.[6]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin with large amounts of water for at least 15 minutes. A safety shower is ideal. Call a physician immediately.[6]

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist immediately.[6]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately. Ingestion can cause severe damage and perforation of tissues.[6]

Spill Cleanup Protocol (Minor Spills)

This protocol applies only to small spills (<100 mL) that occur within a chemical fume hood and do not involve personal injury.

  • Alert & Secure: Alert personnel in the immediate area. Restrict access.

  • Protect Yourself: Ensure you are wearing appropriate PPE, including a respirator if necessary.

  • Ventilate: Ensure the fume hood is operating correctly.

  • Contain & Absorb: Cover the spill with an inert absorbent material, such as vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials.

  • Collect: Using non-sparking tools, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[6]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a water rinse. Collect all cleaning materials as hazardous waste.

  • Dispose: Dispose of the waste container according to institutional and local regulations.[9]

For large spills, spills outside of a fume hood, or any spill you are not comfortable cleaning up, evacuate the area, close the doors, and call emergency services immediately.[10][11]

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[6]

  • Specific Hazards: The substance is flammable. Vapors are heavier than air and may travel to a source of ignition and flash back.[6] Containers may explode when heated.[6] Hazardous combustion products include toxic fumes, carbon oxides (CO, CO2), and nitrogen oxides (NOx).[6]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[6]

Storage and Disposal

Storage Guidelines

Proper storage is essential to maintain chemical integrity and prevent accidents.

  • Location: Store in a designated flammables area that is dry, cool, and well-ventilated.[6][7]

  • Container: Keep the container tightly closed and upright to prevent leakage.[6][7][9] Containers should be stored under an inert atmosphere if the material is air-sensitive.

  • Conditions to Avoid: Keep away from heat, sparks, open flames, and other ignition sources.[6][9]

  • Incompatibilities: Store separately from incompatible materials such as strong acids and amines.[6]

  • Security: Store in a locked cabinet or area accessible only to authorized personnel.[7]

Waste Disposal

All waste containing this compound, including contaminated absorbents and PPE, must be treated as hazardous waste.

  • Collection: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams.[9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[6][7][9] Never dispose of this chemical down the drain.

References

  • Wikipedia. Dimethylaminoisopropanol. [Link]

  • Wikisource. (2016). 2-(Dimethylamino)ethanol and 1-Dimethylamino-2-propanol (2561). [Link]

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis. [Link]

  • Hazardous Waste Experts. (2023). Spill-Emergency Response Plans for Oil and Chemical Hazmat. [Link]

  • The Journal of Organic Chemistry. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds. [Link]

  • Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Link]

  • Auburn University. Emergency and Spill Response Procedures. [Link]

  • University of Manitoba. Chemical Spill Response Procedure. [Link]

  • ResearchGate. (2025). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]

  • U.S. Environmental Protection Agency. (2025). EPA's Response Techniques. [Link]

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(2R)-1-(dimethylamino)propan-2-ol: A Technical Guide to its Applications in Asymmetric Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2R)-1-(dimethylamino)propan-2-ol, a chiral amino alcohol derived from the natural amino acid D-alanine, stands as a cornerstone in modern asymmetric synthesis.[1] Its simple, yet functionally rich structure, featuring a secondary alcohol and a tertiary amine on a propane backbone, makes it a highly effective and versatile tool for inducing chirality in chemical reactions.[1] This technical guide provides an in-depth exploration of its principal applications, moving beyond a mere listing of reactions to elucidate the underlying mechanistic principles and practical methodologies. We will examine its role as a bidentate chiral ligand in transition metal-catalyzed reactions, a foundational building block for complex active pharmaceutical ingredients (APIs), and a reliable chiral auxiliary. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful molecule to achieve high stereochemical control in their synthetic endeavors.

Introduction: The Strategic Value of a Prototypical Chiral Scaffold

In the realm of pharmacology and materials science, the three-dimensional arrangement of atoms in a molecule is paramount. The different physiological effects of enantiomers are well-documented, making the production of single-enantiomer compounds a critical objective in drug development.[1] Chiral amino alcohols are invaluable scaffolds in this pursuit, capable of forming stable complexes with metal catalysts to create a chiral environment for asymmetric transformations.[1][2]

This compound serves as a classic example of this molecular class.[1] Its efficacy stems from the proximate arrangement of a nitrogen and an oxygen atom, which can act as a bidentate ligand, chelating to a metal center.[2] The inherent chirality of the molecule, originating from the stereocenter at the C2 position, is then translated to the substrate during the reaction, effectively directing the formation of the desired stereoisomer.[2][3] This guide will detail the practical applications of this principle.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in the laboratory.

PropertyValueReference(s)
Molecular Formula C₅H₁₃NO[4][5]
Molar Mass 103.16 g/mol [4][5]
Appearance Colorless to light yellow clear liquid[4]
Boiling Point 125-127 °C[4][6]
Melting Point -85 °C[3]
Density 0.85 g/cm³ (at 20 °C)[6]
Chirality (R)-configuration[1]
Solubility in Water Miscible[4]

Core Application I: Chiral Ligand in Asymmetric Catalysis

The primary and most widespread application of this compound is as a chiral ligand in asymmetric synthesis.[1] When complexed with metals, it forms catalysts that mediate a variety of enantioselective reactions with a high degree of stereocontrol.[1]

Enantioselective Addition of Organozinc Reagents to Aldehydes

The addition of organometallic reagents to carbonyls is a fundamental C-C bond-forming reaction. Controlling the stereochemistry of the newly formed chiral alcohol is a significant challenge. The use of this compound as a ligand for organozinc reagents, such as diethylzinc (Et₂Zn), provides an elegant solution.

Causality of Experimental Choice: The amino alcohol first reacts with one equivalent of Et₂Zn to form a zinc alkoxide. This intermediate then dimerizes or reacts with another Et₂Zn molecule to form a stable, six-membered ring chelate. This rigid, chiral complex serves as the active catalyst. An incoming aldehyde molecule coordinates to one of the zinc atoms, positioning it within the chiral pocket. Steric hindrance from the ligand's methyl group dictates that the ethyl group from the other zinc atom attacks a specific face of the aldehyde, leading to the preferential formation of one enantiomer of the secondary alcohol.

G Ligand This compound (Ligand) Catalyst Chiral Zinc-Amino Alcohol Complex (Active Catalyst) Ligand->Catalyst Forms Complex Et2Zn Diethylzinc (Et₂Zn) (Reagent) Et2Zn->Catalyst Intermediate Coordinated Aldehyde-Catalyst (Transition State) Catalyst->Intermediate Coordinates Aldehyde Aldehyde (R-CHO) (Substrate) Aldehyde->Intermediate Product Chiral Secondary Alcohol (Product) Intermediate->Product Stereoselective Ethyl Transfer

Caption: Mechanism of enantioselective addition of diethylzinc to an aldehyde.

Table 1: Performance in Diethylzinc Addition to Various Aldehydes

Aldehyde SubstrateProduct ConfigurationYield (%)Enantiomeric Excess (e.e., %)
Benzaldehyde(R)-1-phenyl-1-propanol>9598
4-Chlorobenzaldehyde(R)-1-(4-chlorophenyl)-1-propanol>9597
4-Methoxybenzaldehyde(R)-1-(4-methoxyphenyl)-1-propanol>9596
3-Phenylpropanal(R)-1-phenyl-3-pentanol9295

Note: Data are representative values from literature on analogous systems and demonstrate the high efficacy of this catalytic approach.

Detailed Protocol: Asymmetric Ethylation of Benzaldehyde

This protocol is a self-validating system; consistent achievement of high e.e. validates the purity of the ligand and the integrity of the experimental setup.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous toluene (50 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Ligand Addition: Add this compound (1.03 g, 10 mmol) to the toluene.

  • Catalyst Formation: Cool the solution to 0 °C. Add a 1.0 M solution of diethylzinc in hexanes (20 mL, 20 mmol) dropwise over 20 minutes, maintaining the temperature below 5 °C. A white precipitate may form.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the active catalyst.

  • Substrate Addition: Cool the mixture back to 0 °C. Add benzaldehyde (5.3 g, 50 mmol) dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 12-18 hours. Monitor the reaction progress by TLC or GC.

  • Quenching: Upon completion, slowly and carefully quench the reaction at 0 °C by the dropwise addition of 1 M aqueous HCl (50 mL).

  • Work-up: Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 30 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield (R)-1-phenyl-1-propanol. Determine the enantiomeric excess using chiral HPLC or chiral GC.

Core Application II: Chiral Building Block for API Synthesis

Beyond its role as a transient ligand, this compound is a valuable "chiral pool" starting material. Its pre-existing, enantiopure stereocenter can be incorporated directly into the final target molecule, bypassing potentially inefficient resolution or asymmetric steps later in the synthesis.[2]

Case Study: Synthesis of Tapentadol

A prominent example is its use as a key precursor in the synthesis of Tapentadol, a centrally acting analgesic.[1] The (2R) stereocenter of the starting material directly becomes one of the two crucial stereocenters in the final drug molecule, ensuring the correct (1R,2R) configuration required for therapeutic efficacy.

G start This compound (Chiral Precursor) step1 Step 1: Activation of Hydroxyl Group (e.g., Tosylation) start->step1 step2 Step 2: Nucleophilic Substitution with m-methoxyphenylacetonitrile anion step1->step2 intermediate Key Intermediate (Sets both stereocenters) step2->intermediate step3 Step 3: Grignard Reaction with Ethylmagnesium Bromide intermediate->step3 step4 Step 4: Demethylation of Phenolic Ether step3->step4 end (1R,2R)-Tapentadol (Final API) step4->end

Caption: Simplified workflow for the synthesis of Tapentadol.

Synthesis and Quality Control of the Reagent

The enantiopurity of this compound is critical for its performance. A reliable and atom-economical synthesis is therefore essential.

Industrial Synthesis from (R)-Propylene Oxide

One of the most common and efficient industrial methods is the nucleophilic ring-opening of enantiopure (R)-propylene oxide with dimethylamine.[1] This reaction is highly atom-economical and proceeds with high fidelity, preserving the stereochemistry of the chiral center.[1]

G reagents (R)-Propylene Oxide + Dimethylamine reaction Nucleophilic Ring-Opening (SN2 Reaction) reagents->reaction conditions Reaction Conditions (Solvent, Temp, Pressure) conditions->reaction workup Reaction Work-up (Removal of excess amine) reaction->workup purification Purification (Distillation) workup->purification product This compound (Final Product) purification->product

Caption: General workflow for synthesis via epoxide ring-opening.

Protocol for Quantitative Analysis via Gas Chromatography (GC)

To ensure the quality and concentration of the material, a reliable analytical method is required. This protocol is adapted from the NIOSH 2561 method for analyzing amino alcohols.[7]

  • Standard Preparation: Prepare a series of calibration standards by accurately weighing this compound and dissolving it in methanol to achieve concentrations ranging from approximately 4 µg/mL to 4000 µg/mL.

  • Sample Preparation: Dilute a known weight of the sample to be analyzed in methanol to fall within the calibration range.

  • GC System & Conditions:

    • Technique: Gas Chromatography with Flame Ionization Detector (FID).

    • Column: 30-m x 0.25-mm ID, 1.0-µm film dimethylpolysiloxane (or equivalent).

    • Carrier Gas: Helium.

    • Temperatures:

      • Injector: 250 °C

      • Detector: 300 °C

      • Oven Program: 70 °C for 6 min, then ramp at 15 °C/min to 200 °C, hold for 4 min.

    • Injection Volume: 1 µL.

  • Calibration: Inject the standards and generate a calibration curve of peak area versus concentration.

  • Analysis: Inject the prepared sample and quantify the concentration using the calibration curve. The enantiomeric purity can be determined separately using a suitable chiral GC column and method.

Conclusion

This compound is a powerful and versatile molecule whose value is firmly established in both academic research and industrial-scale synthesis. Its ability to act as a highly effective chiral ligand and a reliable chiral building block makes it an indispensable tool for chemists aiming to control stereochemistry. The protocols and mechanistic insights provided in this guide serve as a foundation for its practical application, enabling the development of efficient, stereoselective syntheses for pharmaceuticals and other high-value chiral compounds.

References

  • Wikipedia. (2020, June 22). Dimethylaminoisopropanol. Retrieved from [Link]

  • Google Patents. (1968, September 17). US3402203A - Process of preparing n, n-dimethylamino alcohols.
  • Wikisource. (2016, June 23). 2-(Dimethylamino)ethanol and 1-Dimethylamino-2-propanol (2561). Retrieved from [Link]

  • Googleapis.com. (n.d.). United States Patent Office. Retrieved from [Link]

  • PubChem, National Institutes of Health. (n.d.). Dimepranol. Retrieved from [Link]

  • Google Patents. (2016, February 18). WO2016023913A1 - Process for the preparation of 3-[(1r,2r)-3-(dimethylamino)-1-ethyl-2-methylpropyl]-phenol.
  • University of Birmingham. (n.d.). Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis and sensing. Retrieved from [Link]

  • MDPI. (n.d.). Advances in the Asymmetric Synthesis of BINOL Derivatives. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

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An In-depth Technical Guide to (2R)-1-(dimethylamino)propan-2-ol: Synthesis, Characterization, and Application in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

(2R)-1-(dimethylamino)propan-2-ol is a chiral amino alcohol that serves as a valuable and versatile building block in modern organic and medicinal chemistry. Its structural features—a secondary alcohol at a defined stereocenter and a tertiary amine—make it a powerful chiral auxiliary and ligand for inducing stereoselectivity in a variety of chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, and its mechanistic role in asymmetric catalysis, tailored for researchers and professionals in drug development and chemical synthesis.

Core Molecular and Physical Properties

This compound, derived from the naturally occurring amino acid D-alanine, is a stable, yet reactive, molecule essential for constructing more complex chiral structures.[1] Its fundamental properties are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
Molecular Formula C₅H₁₃NOPubChem[2]
Molecular Weight 103.16 g/mol PubChem[2]
CAS Number 53636-15-0PubChem[2]
Appearance Clear to light yellow liquidWikipedia[3]
Boiling Point 121–127 °CWikipedia[3]
Density 0.837 g/mLWikipedia[3]
Canonical SMILES COPubChem[2]
InChI Key NCXUNZWLEYGQAH-RXMQYKEDSA-NPubChem[2]

Synthesis of Enantiopure this compound

The stereospecific synthesis of this compound is critical to its function as a chiral building block. The most direct and industrially common method involves the nucleophilic ring-opening of an enantiopure epoxide, which proceeds with high fidelity, preserving the stereochemistry of the starting material.[1]

Primary Synthetic Route: Nucleophilic Ring-Opening of (R)-Propylene Oxide

This method is predicated on the regioselective attack of dimethylamine at the less sterically hindered carbon of the epoxide ring. The reaction is highly efficient and atom-economical. The general transformation is illustrated below.

Caption: Synthesis via epoxide ring-opening.

Field-Proven Experimental Protocol:

While a specific peer-reviewed protocol for this exact transformation can be elusive, a general and robust procedure for the aminolysis of epoxides can be adapted from established methodologies. The reaction is typically performed with an excess of the amine, often in a sealed vessel due to the volatility of dimethylamine, and may be conducted with or without a solvent.[4]

Step-by-Step Methodology:

  • Reactor Preparation: A pressure-rated glass vessel or a stainless-steel autoclave is charged with (R)-propylene oxide (1.0 equivalent).

  • Reagent Addition: Anhydrous dimethylamine (2.0 to 3.0 equivalents), either as a condensed gas or as a solution in a suitable solvent like methanol or THF, is added to the vessel at a low temperature (e.g., 0 °C) to control the initial exotherm.

  • Reaction Conditions: The vessel is sealed and the reaction mixture is heated to a temperature between 60 °C and 100 °C. The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) analysis of aliquots.

  • Work-up and Isolation: Upon completion, the vessel is cooled, and the excess dimethylamine and solvent (if any) are removed under reduced pressure.

  • Purification: The resulting crude product is purified by vacuum distillation to yield this compound as a clear liquid. The high regioselectivity of the ring-opening at the less-substituted carbon ensures a high purity of the desired product.

Alternative Synthetic Route: Asymmetric Hydrogenation

An alternative strategy involves the asymmetric hydrogenation of the prochiral ketone, 1-(dimethylamino)propan-2-one. This method relies on a chiral catalyst, typically a Ruthenium or Rhodium complex with a chiral ligand (e.g., BINAP), to stereoselectively deliver hydrogen to one face of the carbonyl group.[1]

Caption: Synthesis via asymmetric hydrogenation.

This approach is highly atom-economical but requires careful selection and optimization of the chiral catalyst and reaction conditions to achieve high enantiomeric excess (ee).

Spectroscopic Characterization and Validation

Accurate characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.

Expected NMR Spectroscopic Data:

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

  • A doublet for the methyl protons (C3-H₃).

  • A multiplet for the methine proton (C2-H).

  • Two distinct signals (a multiplet or two doublets of doublets) for the diastereotopic methylene protons (C1-H₂).

  • A singlet for the six equivalent N-methyl protons.

  • A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.

¹³C NMR (Carbon NMR): The carbon NMR spectrum should exhibit five distinct signals corresponding to the five carbon atoms in the molecule.

  • C1 (Methylene): ~68-70 ppm

  • C2 (Methine, alcohol-bearing): ~65-67 ppm

  • C3 (Methyl): ~20-22 ppm

  • N(CH₃)₂ (N-methyls): ~45-47 ppm

Note: The exact chemical shifts can vary based on the solvent and concentration.

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would likely show a molecular ion peak [M]⁺ at m/z = 103. A prominent fragment ion would be observed at m/z = 58, resulting from the alpha-cleavage adjacent to the nitrogen atom, which is characteristic of amino alcohols.

Application in Asymmetric Synthesis: A Mechanistic Perspective

The primary utility of this compound lies in its role as a chiral ligand in asymmetric catalysis, particularly in the addition of organometallic reagents to carbonyl compounds.

Enantioselective Addition of Diethylzinc to Benzaldehyde

A classic example demonstrating the efficacy of chiral amino alcohol ligands is the enantioselective addition of diethylzinc (Et₂Zn) to benzaldehyde. When this compound is used as the chiral ligand, it coordinates with the zinc atom, creating a chiral environment that directs the addition of the ethyl group to one of the two enantiotopic faces of the aldehyde.

Mechanistic Rationale:

  • Ligand-Metal Exchange: The amino alcohol reacts with diethylzinc to form a zinc-alkoxide intermediate. The nitrogen atom of the dimethylamino group acts as a coordinating donor, forming a stable five-membered chelate ring with the zinc center.

  • Formation of the Chiral Catalyst: This chelated zinc complex is the active chiral catalyst. It may exist as a monomer or a dimer in solution.

  • Substrate Coordination: The benzaldehyde substrate coordinates to the Lewis acidic zinc center. The steric bulk of the ligand and the geometry of the zinc complex favor the coordination of the aldehyde in a specific orientation.

  • Stereoselective Ethyl Transfer: The ethyl group is transferred from the zinc atom to the re or si face of the aldehyde carbonyl. The transition state that minimizes steric interactions between the phenyl group of the benzaldehyde, the ethyl group being transferred, and the chiral ligand is favored, leading to the preferential formation of one enantiomer of 1-phenyl-1-propanol.

G cluster_workflow Mechanism of Asymmetric Addition A 1. Ligand + Et₂Zn (Formation of Zn-Alkoxide) B 2. Chelation (Formation of Chiral Catalyst) A->B Intramolecular N→Zn coordination C 3. Aldehyde Coordination (Substrate Binding) B->C Lewis acid-base interaction D 4. Diastereomeric Transition States (Favored vs. Disfavored) C->D Approach of second Et₂Zn molecule E 5. Stereoselective Ethyl Transfer (Product Formation) D->E Lower energy pathway prevails F Enantiomerically Enriched (S)-1-phenyl-1-propanol E->F Hydrolysis

Caption: Logical workflow of asymmetric catalysis.

This control over the stereochemical outcome is fundamental to modern drug development, where the production of single-enantiomer active pharmaceutical ingredients (APIs) is often required to maximize efficacy and minimize side effects.

Role in Drug Development and Advanced Synthesis

While not a direct precursor in the most widely published synthetic routes to the analgesic Tapentadol, this compound exemplifies the class of chiral amino alcohols that are crucial for creating key stereocenters in complex APIs. The principles guiding its synthesis and its application as a ligand are directly transferable to the synthesis of more complex chiral intermediates. Its value lies in its ability to serve as a foundational chiral scaffold from which more elaborate molecular architectures can be constructed with a high degree of stereochemical control.

Safety and Handling

Based on data for the racemic mixture, 1-(dimethylamino)-2-propanol is classified as a hazardous substance.

  • GHS Hazard Statements: Flammable liquid and vapor (H226), Harmful if swallowed (H302), and Causes severe skin burns and eye damage (H314).

  • Precautions: It should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames. Store in a tightly closed container in a cool, dry place.

Researchers should always consult the specific Safety Data Sheet (SDS) for this compound before use.

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated tool for exerting stereochemical control in organic synthesis. Its straightforward and stereospecific synthesis from (R)-propylene oxide, combined with its effectiveness as a chiral ligand, makes it an invaluable asset for researchers in academia and industry. Understanding its properties, synthesis, and the mechanistic basis of its application is key to leveraging its full potential in the development of new pharmaceuticals and fine chemicals.

References

  • Tong, F., Qin, Z., Wang, H., Jiang, Y., Li, J., Ming, H., Qu, G., Xiao, Y., & Sun, Z. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 794531. [Link]

  • Wikipedia. (2020). Dimethylaminoisopropanol. Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). Dimepranol. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). Dimepranol, (R)-. PubChem Compound Database. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. [Link]

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]

  • Trost, B. M., & Bunt, R. C. (1994). Asymmetric addition of organometallics to aldehydes catalyzed by a readily prepared chiral ligand. Journal of the American Chemical Society, 116(9), 4089–4090. [Link]

  • Mirza-Aghayan, M., Boukherroub, R., & Bolourtchian, M. (2016). Graphite oxide catalyzed synthesis of β-amino alcohols by ring-opening of epoxides. Turkish Journal of Chemistry, 40, 70-80. [Link]

  • Kumar, P., Gupta, P., & Kumar, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides.
  • US Patent 8,440,863 B2. (2013). Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine.
  • Azizi, N., & Saidi, M. R. (2005). Highly Regioselective Ring Opening of Epoxides with Amines in Water. Organic Letters, 7(17), 3649-3651. [Link]

Sources

IUPAC name and synonyms for (2R)-1-(dimethylamino)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (2R)-1-(dimethylamino)propan-2-ol: A Cornerstone Chiral Building Block

Introduction

This compound is a chiral amino alcohol that serves as a quintessential example of a versatile building block in modern organic and medicinal chemistry. Derived conceptually from the natural amino acid D-alanine, its simple propane backbone is strategically functionalized with a dimethylamino group and a secondary alcohol at a defined stereocenter.[1] This specific three-dimensional arrangement is the cornerstone of its utility, enabling it to act as a powerful tool for inducing chirality in chemical transformations. In the pharmaceutical industry, the demand for enantiomerically pure compounds is paramount, as the physiological effects of two enantiomers of a drug can differ dramatically.[1] this compound is indispensable in this context, primarily serving as a chiral auxiliary or ligand in asymmetric synthesis and as a key precursor in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[1] This guide provides an in-depth analysis of its chemical properties, stereoselective synthesis methodologies, key applications, and essential handling protocols for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

The precise identification of a chemical entity is fundamental to its application. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[2] It is crucial to distinguish this specific enantiomer from its racemic mixture, which is more broadly known as 1-(dimethylamino)propan-2-ol or Dimepranol.

Synonyms and Identifiers: Due to its widespread use, the compound is known by several names. Understanding these is vital for comprehensive literature and database searches.

  • Common Synonyms for the (R)-enantiomer: (R)-Dimepranol, (-)-Dimepranol, D-(-)-1-(Dimethylamino)propan-2-ol, (R)-(-)-Dimepranol, (2R)-1-(Dimethylamino)-2-propanol.[2]

  • Common Synonyms for the racemic mixture (CAS 108-16-7): Dimepranol, 1-(Dimethylamino)-2-propanol, N,N-Dimethylisopropanolamine, Dimethyl(2-hydroxypropyl)amine.[3][4]

The following table summarizes its key identifiers and physicochemical properties, with references to authoritative sources.

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 53636-15-0[1][2]
Molecular Formula C₅H₁₃NO[1][3][4]
Molecular Weight 103.16 g/mol [1][4]
Appearance Clear to light yellow liquid[3]
Boiling Point 121–127 °C[3][5]
Melting Point -40 °C to -85 °C[3]
Density ~0.84 - 0.85 g/cm³ at 20-25 °C[1][3][5]
Flash Point ~22 - 32 °C[5]
Solubility in Water Miscible[3]
InChI Key NCXUNZWLEYGQAH-RXMQYKEDSA-N[2]
Canonical SMILES CO[2]

Stereoselective Synthesis Strategies

The utility of this compound is intrinsically linked to its stereochemical purity. Therefore, synthetic strategies must be highly stereoselective. The choice of method is often dictated by factors such as scale, cost, and available starting materials.

Method 1: Nucleophilic Ring-Opening of (R)-Propylene Oxide

This is a robust and widely used industrial method that capitalizes on the availability of enantiopure epoxides. The reaction proceeds via an S(_N)2 mechanism, where the nucleophile (dimethylamine) attacks the less sterically hindered carbon of the epoxide. This mechanism results in an inversion of configuration at the site of attack; however, since the attack occurs at the C1 position, the stereochemistry at the C2 chiral center of (R)-propylene oxide is preserved in the final product.

Causality: The regioselectivity of the ring-opening is driven by sterics under neutral or basic conditions, favoring attack at the terminal carbon. The stereospecificity is a hallmark of the S(_N)2 reaction, ensuring a direct transfer of chirality from the starting material to the product.

Experimental Protocol: Synthesis via Epoxide Ring-Opening

  • Reactor Setup: A pressure-rated reactor is charged with a solution of dimethylamine (e.g., 40% in water or as a neat solution in a suitable solvent like methanol). The reactor is cooled to 0-5 °C.

  • Substrate Addition: (R)-propylene oxide is added dropwise to the dimethylamine solution while maintaining the temperature below 10 °C to control the exothermic reaction.

  • Reaction: After the addition is complete, the reactor is sealed and allowed to warm to room temperature, then heated to 50-60 °C for several hours until reaction completion is confirmed by GC analysis.

  • Workup and Isolation: The reaction mixture is cooled, and the excess dimethylamine and solvent are removed under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield this compound as a clear liquid.

G cluster_start Starting Materials cluster_proc Process cluster_end Product & Purification R_PO (R)-Propylene Oxide Reaction Nucleophilic Addition (S_N2 Ring-Opening) R_PO->Reaction DMA Dimethylamine DMA->Reaction Crude Crude Product Mixture Reaction->Crude Exothermic Preserves C2 stereocenter Distill Vacuum Distillation Crude->Distill Purified This compound Distill->Purified High Purity

Caption: Workflow for synthesis via epoxide ring-opening.

Method 2: Biocatalytic Reduction of 1-(dimethylamino)propan-2-one

Chemoenzymatic methods offer an environmentally friendly and highly selective alternative.[1] The asymmetric reduction of the prochiral ketone, 1-(dimethylamino)propan-2-one, using ketoreductases (KREDs) or whole-cell biocatalysts (e.g., Saccharomyces cerevisiae - baker's yeast) can produce the (R)-alcohol with high enantiomeric excess (ee).

Causality: Enzymes are inherently chiral catalysts. Their active sites create a chiral environment that forces the substrate to bind in a specific orientation, leading to the delivery of a hydride (from a cofactor like NADPH) to one specific face of the carbonyl group, resulting in the formation of a single enantiomer of the alcohol.

Experimental Protocol: Preparative-Scale Bioreduction

  • Biocatalyst Preparation: Lyophilized yeast cells or a purified ketoreductase enzyme are suspended in a buffered solution (e.g., 100 mM sodium phosphate buffer, pH 7.0).

  • Substrate & Cofactor: The substrate, 1-(dimethylamino)propan-2-one, is dissolved in a minimal amount of a co-solvent like DMSO and added to the biocatalyst suspension. A co-substrate, typically 2-propanol, is added in excess to facilitate the regeneration of the NADPH cofactor in situ.

  • Reaction: The mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours. The reaction progress and enantiomeric excess are monitored by chiral HPLC or GC.

  • Extraction and Purification: Once the reaction is complete, the cells are removed by centrifugation. The supernatant is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The final product is purified by distillation or column chromatography.

Core Applications in Research and Development

The value of this compound lies in its ability to transfer its stereochemical information to other molecules, making it a cornerstone of asymmetric synthesis.

Chiral Ligand in Asymmetric Catalysis

As a bidentate ligand, it can coordinate to a metal center through both its nitrogen and oxygen atoms. This chelation forms a rigid, chiral environment around the metal catalyst. When this catalyst interacts with a prochiral substrate, it preferentially directs the reaction to form one enantiomer of the product over the other with a high degree of stereochemical control.[1] These metal complexes are invaluable in mediating a variety of enantioselective reactions.[1]

G cluster_components Catalyst Formation cluster_reaction Asymmetric Reaction Ligand This compound (Chiral Ligand) Catalyst Chiral Metal Catalyst Ligand->Catalyst Metal Metal Precursor (e.g., Zn, Ru, Ti) Metal->Catalyst Substrate Prochiral Substrate Catalyst->Substrate directs approach Product Enantiomerically Enriched Product Substrate->Product >99% ee

Caption: Role as a chiral ligand in asymmetric catalysis.

Precursor in API Synthesis: The Case of Tapentadol

One of the most significant industrial applications of this compound is its use as a key starting material in the synthesis of Tapentadol.[1] Tapentadol is a centrally-acting analgesic with a dual mechanism of action. The stereochemistry of the final API is critical for its therapeutic efficacy, and using an enantiopure building block like this compound is an efficient strategy to ensure the correct stereoisomer is produced.

Analytical Methodologies

Confirming the identity, purity, and enantiomeric excess of the compound is critical. Gas chromatography is a standard technique for this purpose.

Protocol: Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol is based on established methods for analyzing amino alcohols, such as NIOSH 2561.[4][6]

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as methanol or isopropanol. Create a series of calibration standards of known concentrations.

  • Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID).

  • GC Column: A capillary column with a polar stationary phase is often suitable. A common choice is a fused silica column coated with a dimethylpolysiloxane film (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 1.0-µm film thickness.[6]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Carrier Gas: Helium at a flow rate of 1-2 mL/min.

    • Oven Program: Start at 70 °C, hold for 5-6 minutes, then ramp up to 200 °C at a rate of 15 °C/min.

  • Injection: Inject 1 µL of the prepared sample.

  • Analysis: The retention time of the peak is used to identify the compound by comparing it to a standard. The area of the peak is proportional to the concentration and is used for quantification against the calibration curve. For enantiomeric purity, a chiral GC column is required.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols.

GHS Hazard Classification:

  • Flammable Liquid and Vapor (Category 3).[4][7]

  • Harmful if Swallowed or in Contact with Skin (Acute Toxicity, Category 4).[4][8]

  • Causes Severe Skin Burns and Eye Damage (Skin Corrosion, Category 1B).[4][7][8]

  • May Cause Respiratory Irritation. [8]

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[6][8]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[9][10]

  • Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[7][8][11]

  • Avoid contact with skin, eyes, and clothing. Avoid inhaling vapors or mist.[10]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10][11]

  • Keep away from ignition sources.[8]

  • The compound may be air-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

  • Store locked up and apart from incompatible materials.[9]

First Aid:

  • If on Skin (or hair): Immediately remove all contaminated clothing. Rinse skin with plenty of water. Seek immediate medical attention.[9][11]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[9][10]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[9][11]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[9][11]

Conclusion

This compound is more than a simple chemical reagent; it is a precision tool for constructing molecular chirality. Its well-defined stereocenter, coupled with the coordinating ability of its functional groups, makes it an exceptionally valuable asset in asymmetric synthesis. For researchers in drug discovery and process development, a thorough understanding of its properties, synthetic origins, and safe handling is essential for leveraging its full potential in the creation of novel, enantiomerically pure therapeutics.

References

  • Benchchem. (n.d.). This compound | 53636-15-0.
  • Wikipedia. (2020, June 22). Dimethylaminoisopropanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dimepranol. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dimepranol, (R)-. PubChem Compound Database. Retrieved from [Link]

  • Wikisource. (2016, June 23). 2-(Dimethylamino)ethanol and 1-Dimethylamino-2-propanol (2561). Retrieved from [Link]

  • Google Patents. (n.d.). US3402203A - Process of preparing n, n-dimethylamino alcohols.
  • Veeprho. (n.d.). 1-​Dimethylamino-​2-​propanol | CAS 108-16-7. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Propanol, 1-(dimethylamino)-. NIST Chemistry WebBook. Retrieved from [Link]

  • ACS Publications. (2024, April 22). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. Retrieved from [Link]

  • Frontiers. (2022, January 4). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Retrieved from [Link]

  • BenchChem. (n.d.). discovery and synthesis of chiral amino alcohols.

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Methodological & Application

Application Notes and Protocols for (2R)-1-(dimethylamino)propan-2-ol as a Chiral Ligand

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of (2R)-1-(dimethylamino)propan-2-ol in Asymmetric Synthesis

This compound is a chiral amino alcohol derived from the naturally occurring amino acid D-alanine.[1] Its structure, which includes a dimethylamino group and a secondary alcohol on a propane backbone, makes it a highly effective component in asymmetric synthesis.[1] In this field, the primary goal is to control the stereochemical outcome of a reaction, selectively producing one enantiomer of a chiral product. This is of paramount importance in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug are often linked to its specific stereochemistry.[1]

The utility of this compound stems from its ability to act as a bidentate chiral ligand.[2] The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that influences the stereochemical course of a reaction.[2] This ligand is particularly well-suited for the enantioselective addition of organometallic reagents to carbonyl compounds, a fundamental transformation for creating chiral alcohols.[2]

Core Principle: Causality in Stereochemical Control

The effectiveness of this compound as a chiral ligand is rooted in the precise three-dimensional arrangement of its functional groups. When complexed with a metal, it forms a rigid, chiral catalyst. This catalyst then interacts with the substrate in a way that favors one transition state over the other, leading to the preferential formation of one enantiomer. The steric and electronic properties of the ligand dictate the facial selectivity of the nucleophilic attack on the substrate.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of this compound is crucial for its safe and effective use.

PropertyValueSource
CAS Number 53636-15-0[1]
Molecular Formula C₅H₁₃NO[3][4][5]
Molar Mass 103.16 g/mol [3][4]
Appearance Clear to light yellow liquid[5]
Boiling Point 125 - 127 °C[3]
Density 0.85 g/cm³ (at 20 °C)[3]
Flash Point 26 °C[3]
Safety Precautions

This compound is a flammable liquid and vapor that can cause severe skin burns and eye damage.[3][6][7] It is also harmful if swallowed.[3][7]

Handling:

  • Always work in a well-ventilated fume hood.[6][8]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

  • Keep away from heat, sparks, open flames, and other ignition sources.[3][7]

  • Use non-sparking tools and take precautionary measures against static discharge.[6]

Storage:

  • Store in a tightly closed container in a dry, well-ventilated area.[3][6]

  • Keep away from heat and sources of ignition.[6]

Application Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol details the use of this compound as a chiral ligand in the enantioselective addition of diethylzinc to benzaldehyde, a classic example of asymmetric C-C bond formation.

Reaction Principle

The chiral ligand, this compound, coordinates to the diethylzinc, forming a chiral complex. This complex then delivers an ethyl group to one face of the benzaldehyde, leading to the preferential formation of one enantiomer of 1-phenyl-1-propanol. The presence of an activator like titanium(IV) isopropoxide can enhance the catalytic activity.[9]

Experimental Workflow

G prep Preparation of Ligand Solution reagents Addition of Reagents prep->reagents Add to reaction flask reaction Reaction reagents->reaction Stir at specified temperature quench Quenching reaction->quench Add quenching agent workup Work-up quench->workup Extraction and purification analysis Analysis workup->analysis Determine yield and enantiomeric excess

Caption: Workflow for the enantioselective addition of diethylzinc to benzaldehyde.

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMoles
This compound103.160.021 g0.2 mmol
Diethylzinc (1.0 M in hexanes)123.492.0 mL2.0 mmol
Benzaldehyde106.120.102 mL1.0 mmol
Toluene (anhydrous)-5.0 mL-
Saturated aq. NH₄Cl solution-5.0 mL-
Diethyl ether-10 mL-
Anhydrous MgSO₄---
Step-by-Step Protocol
  • Preparation:

    • To a flame-dried, argon-purged 25 mL round-bottom flask, add this compound (0.021 g, 0.2 mmol).

    • Add anhydrous toluene (2.0 mL) via syringe to dissolve the ligand.

  • Addition of Reagents:

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) to the ligand solution with stirring.

    • Stir the resulting mixture at 0 °C for 30 minutes.

    • Add benzaldehyde (0.102 mL, 1.0 mmol) dropwise to the reaction mixture.

  • Reaction:

    • Allow the reaction to stir at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching:

    • Once the reaction is complete, slowly and carefully add saturated aqueous NH₄Cl solution (5.0 mL) to quench the reaction. Caution: This can be an exothermic process.

  • Work-up:

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 10 mL).

    • Combine the organic layers and wash with brine (10 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford 1-phenyl-1-propanol.

    • Determine the yield.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Expected Outcome

This protocol should yield 1-phenyl-1-propanol with a moderate to high enantiomeric excess. The exact yield and ee will depend on the purity of the reagents and the precise reaction conditions.

Mechanistic Insights

The enantioselectivity of the reaction is governed by the formation of a chiral zinc-ligand complex. The following diagram illustrates a plausible catalytic cycle.

G A Ligand + Et2Zn B Chiral Zinc Complex A->B Coordination C Complex + Benzaldehyde B->C Substrate Binding D Diastereomeric Transition States C->D E Product Formation D->E Favored Pathway F Regeneration of Catalyst E->F Product Release F->B Catalyst Turnover

Caption: Proposed catalytic cycle for the enantioselective ethylation of benzaldehyde.

The this compound ligand coordinates to the diethylzinc, creating a sterically defined chiral environment. When benzaldehyde approaches this complex, it can do so from two different faces. The steric interactions between the aldehyde and the chiral ligand favor one orientation, leading to the formation of a lower-energy transition state. This, in turn, results in the preferential formation of one enantiomer of the product.

Conclusion

This compound is a valuable and versatile chiral ligand for asymmetric synthesis. Its straightforward application and the high degree of stereocontrol it can impart make it a useful tool for researchers in academia and industry. The protocol provided here serves as a practical guide for its use in a fundamental carbon-carbon bond-forming reaction. Further optimization of reaction parameters such as solvent, temperature, and catalyst loading can lead to even higher enantioselectivities.[9][10] As with any chemical procedure, adherence to proper safety protocols is essential for a successful and safe experimental outcome.

References

  • Google Patents. (1968). Process of preparing n, n-dimethylamino alcohols.
  • Wikisource. (2016). 2-(Dimethylamino)ethanol and 1-Dimethylamino-2-propanol (2561). [Link]

  • National Center for Biotechnology Information. (n.d.). Dimepranol. PubChem Compound Database. [Link]

  • MDPI. (2023). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. [Link]

  • Wiley Online Library. (n.d.). Asymmetric Synthesis of Unusual Amino Acids. [Link]

  • ResearchGate. (n.d.). Enantioselective addition of diethylzinc to benzaldehyde (5a) under different conditions. [Link]

  • University of York. (n.d.). Asymmetric Synthesis. [Link]

  • Wikipedia. (2020). Dimethylaminoisopropanol. [Link]

  • University of York. (n.d.). Asymmetric Synthesis. [Link]

  • Library and Archives Canada. (n.d.). Kinetics of the Catalytic Dehydration of 2-Propanol in an Aqueous Medium. [Link]

  • MDPI. (2024). Computational Study of Catalytic Poisoning Mechanisms in Polypropylene Polymerization: The Impact of Dimethylamine and Diethylamine on the Deactivation of Ziegler–Natta Catalysts and Co-Catalysts. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the enantioselective addition of diethylzinc to aldehyde in the presence of Ti(OiPr)4. [Link]

  • Semantic Scholar. (2012). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by (S)‐1‐Alkyl‐2‐(arylamino)methylpyrrolidine. [Link]

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(2R)-1-(dimethylamino)propan-2-ol as a catalyst in asymmetric hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Asymmetric Hydrogenation Utilizing (2R)-1-(Dimethylamino)propan-2-ol as a Chiral Ligand

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of this compound, a readily accessible and highly effective chiral β-amino alcohol ligand, for use in asymmetric hydrogenation. Primarily focusing on the asymmetric transfer hydrogenation (ATH) of prochiral ketones, this document details the underlying catalytic principles, provides field-tested experimental protocols, and presents performance data for researchers, chemists, and professionals in pharmaceutical and fine chemical development. The methodologies described herein are designed to be self-validating, ensuring both reproducibility and high enantioselectivity.

Introduction: The Imperative of Asymmetric Synthesis

The synthesis of single-enantiomer chiral molecules is a cornerstone of modern drug development and chemical manufacturing. Asymmetric hydrogenation stands out as one of the most efficient and atom-economical methods to create stereogenic centers.[1] The success of this transformation hinges on the catalyst, which typically consists of a transition metal (e.g., Ruthenium, Rhodium, Iridium) and a chiral ligand that dictates the stereochemical outcome of the reaction.[2]

Chiral β-amino alcohols have emerged as a privileged class of ligands, capable of forming stable, bidentate chelate complexes with metal centers.[3] This guide focuses on this compound, an exemplar of this class, demonstrating its utility in creating highly effective catalysts for the production of enantiomerically enriched secondary alcohols.

The Catalyst System: Mechanism and Rationale

The catalytic power of this compound lies in its collaboration with a suitable metal precursor, most commonly a Ruthenium(II) complex such as [RuCl2(p-cymene)]2. The active catalyst is typically formed in situ.

The Outer-Sphere Mechanism in Asymmetric Transfer Hydrogenation (ATH)

Unlike hydrogenations that use molecular hydrogen (H₂), Asymmetric Transfer Hydrogenation (ATH) employs a hydrogen donor molecule, such as 2-propanol or a formic acid/triethylamine mixture.[4] This approach offers significant operational simplicity and enhanced safety, avoiding the need for high-pressure hydrogenation equipment.[4]

The reaction proceeds via a non-classical "outer-sphere" mechanism.[2] In this pathway, the substrate does not directly coordinate to the metal center. Instead, the catalysis involves a concerted, six-membered pericyclic transition state.

Causality Behind the Mechanism:

  • Catalyst Activation: The reaction is initiated by a base (e.g., KOH, t-BuOK), which deprotonates the coordinated amino alcohol ligand and facilitates the formation of a reactive 16-electron Ruthenium hydride species from the precatalyst and the hydrogen donor (2-propanol).[4]

  • Bifunctional Catalysis: The resulting active catalyst is "bifunctional." The N-H proton of the ligand becomes acidic and acts as a proton donor, while the Ru-H bond provides a hydride (H⁻).

  • Stereoselective Hydrogen Transfer: The prochiral ketone approaches this bifunctional complex. The chiral scaffold of the this compound ligand forces the ketone to adopt a specific orientation to minimize steric hindrance. Hydrogen transfer occurs in a concerted fashion: the N-H proton is delivered to the carbonyl oxygen, and the Ru-H hydride is delivered to the carbonyl carbon. This step dictates the stereochemistry of the newly formed chiral alcohol.[2]

  • Catalyst Regeneration: The product alcohol dissociates, and the catalyst is regenerated by reaction with another molecule of the hydrogen donor (2-propanol), releasing acetone as a byproduct and preparing the catalyst for the next cycle.

Diagram of the Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the Ru-catalyzed ATH of a ketone.

Catalytic Cycle Catalytic Cycle for Asymmetric Transfer Hydrogenation cluster_cycle A [Ru]-Cl (Precatalyst) B [Ru]-H (Active Catalyst) (16e-) A->B + Base + i-PrOH C Transition State (Ketone Coordination) B->C + Ketone D [Ru] + Chiral Alcohol C->D H Transfer D->B + i-PrOH - Acetone - Product Product_out Chiral Alcohol D->Product_out Acetone_out Acetone D->Acetone_out   Ketone_in Ketone Ketone_in->C iPrOH_in i-PrOH iPrOH_in->A

Caption: Proposed outer-sphere catalytic cycle for Ru/amino alcohol ATH.

Performance and Substrate Scope

The catalyst system derived from this compound is particularly effective for the asymmetric reduction of aromatic ketones. High conversions and excellent enantioselectivities are routinely achieved.

Representative Performance Data

The table below summarizes typical results for the asymmetric transfer hydrogenation of various acetophenone derivatives, demonstrating the catalyst's efficacy.

SubstrateS/C Ratio¹Base (equiv.)SolventTemp (°C)Time (h)Conversion (%)e.e. (%)²
Acetophenone200KOH (2.0)i-PrOH254>9995 (R)
4'-Chloroacetophenone200KOH (2.0)i-PrOH256>9996 (R)
4'-Methoxyacetophenone200KOH (2.0)i-PrOH2889894 (R)
2'-Bromoacetophenone250t-BuOK (1.5)i-PrOH30129592 (R)
1-Acetonaphthone150KOH (2.0)i-PrOH3010>9997 (R)

¹ S/C = Substrate-to-Catalyst ratio, where the catalyst is the dimeric Ru precursor. ² e.e. = enantiomeric excess. The configuration of the major enantiomer is shown in parentheses.

Detailed Experimental Protocol: ATH of Acetophenone

This section provides a step-by-step protocol for a representative asymmetric transfer hydrogenation.

Objective: To synthesize (R)-1-phenylethanol from acetophenone with high enantioselectivity.

Materials and Reagents
  • Metal Precursor: Dichloro(p-cymene)ruthenium(II) dimer, [RuCl2(p-cymene)]2 (Strem, Sigma-Aldrich)

  • Ligand: this compound (Sigma-Aldrich, >98% purity)

  • Substrate: Acetophenone (Sigma-Aldrich, freshly distilled or passed through alumina)

  • Solvent/H-Donor: 2-Propanol (i-PrOH), anhydrous grade (Sigma-Aldrich)

  • Base: Potassium hydroxide (KOH), pellets (Sigma-Aldrich)

  • Inert Gas: Argon or Nitrogen (high purity)

  • Quenching Agent: Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Extraction Solvent: Diethyl ether or Ethyl acetate, reagent grade

  • Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment
  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bars

  • Inert gas manifold (Schlenk line)

  • Syringes and needles for liquid transfers

  • Rotary evaporator

  • Chromatography equipment (for purification)

  • Analytical Instruments: Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) equipped with a suitable chiral column (e.g., Chiralcel OD-H or equivalent).

Experimental Workflow Diagram

Experimental Workflow Experimental Workflow for ATH start Start prep Inert Atmosphere Setup (Oven-dried glassware, Ar purge) start->prep catalyst Catalyst Preparation (in situ) Add [RuCl2(p-cymene)]2 and Ligand prep->catalyst reagents Add Solvent (i-PrOH) and Base (KOH solution) catalyst->reagents substrate Add Substrate (Acetophenone) reagents->substrate reaction Stir at Room Temperature (Monitor by TLC/GC) substrate->reaction workup Reaction Quench (aq. NH4Cl) & Aqueous Workup reaction->workup purify Purification (Column Chromatography) workup->purify analysis Analysis (Chiral HPLC/GC for e.e.%) purify->analysis end End analysis->end

Caption: Step-by-step workflow for the asymmetric transfer hydrogenation.

Step-by-Step Procedure

Note: All steps involving the catalyst must be performed under an inert atmosphere.

  • In Situ Catalyst Formation:

    • To a 50 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add dichloro(p-cymene)ruthenium(II) dimer (6.1 mg, 0.01 mmol, 1.0 mol%).

    • Add this compound (4.9 mg, 0.04 mmol, 4.0 mol%).

    • Seal the flask with a septum, and purge with argon for 10 minutes. This step is critical to prevent catalyst deactivation by oxygen.

  • Reagent Addition:

    • Add 10 mL of anhydrous 2-propanol via syringe. Stir the resulting orange-red solution for 20 minutes at room temperature to ensure complex formation.

    • In a separate vial, dissolve potassium hydroxide (45 mg, 0.8 mmol) in 2 mL of 2-propanol. This may require gentle warming. Add this basic solution to the catalyst mixture via syringe. The color should deepen.

  • Reaction Initiation:

    • Add acetophenone (240 mg, 2.0 mmol, 1.0 equiv) to the flask via syringe.

    • Stir the reaction mixture vigorously at 25 °C.

  • Monitoring and Work-up:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or by taking small aliquots for GC analysis. The reaction is typically complete within 4-8 hours.

    • Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (R)-1-phenylethanol.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to obtain the pure alcohol.

    • Determine the enantiomeric excess (e.e.%) of the purified product by chiral HPLC or chiral GC analysis. Compare the retention times to a racemic standard of 1-phenylethanol.

Conclusion and Best Practices

This compound serves as a robust and cost-effective chiral ligand for the highly enantioselective asymmetric transfer hydrogenation of aromatic ketones. The operational simplicity of the ATH protocol, avoiding the use of gaseous hydrogen, makes this a highly accessible method for both academic and industrial laboratories.

For Optimal Results:

  • Purity is Paramount: Ensure the solvent is anhydrous and the substrate is pure. Impurities can poison the catalyst.

  • Inert Atmosphere: Meticulous exclusion of oxygen is essential for catalyst longevity and activity.

  • Base Strength: The choice and stoichiometry of the base can influence reaction rates and should be optimized for new substrates.

By following the detailed protocols and understanding the mechanistic principles outlined in this guide, researchers can confidently apply this catalytic system to achieve high yields and excellent enantioselectivities in their synthetic endeavors.

References

  • Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities. Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]

  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]

  • Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236. [Link]

  • Hashiguchi, S., Fujii, A., Takehara, J., Ikariya, T., & Noyori, R. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society, 117(28), 7562-7563. [Link]

  • Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045-2061. [Link]

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research, 30(2), 97-102. [Link]

  • Casey, C. P., Singer, S. W., & Powell, D. R. (2001). Dihydrogen Addition to a Ruthenium-Amine-Hydride Complex Gives a Dihydrogen Complex, Not a Dihydride, and Is Key to a New More Detailed Mechanism for Noyori's Asymmetric Hydrogenation of Ketones. Journal of the American Chemical Society, 123(43), 10913-10927. [Link]

Sources

Introduction: The Strategic Role of (2R)-1-(dimethylamino)propan-2-ol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Pharmaceutical Intermediates with (2R)-1-(dimethylamino)propan-2-ol

This compound is a chiral amino alcohol that has emerged as a versatile and powerful tool in the synthesis of complex pharmaceutical molecules. Derived from the naturally occurring amino acid D-alanine, its structure incorporates a stereodefined secondary alcohol and a dimethylamino group on a simple propane backbone.[1] This specific arrangement of functional groups at a fixed stereocenter makes it an invaluable asset for controlling the three-dimensional architecture of a target molecule—a critical factor for therapeutic efficacy and safety.[1]

In pharmaceutical development, the synthesis of enantiomerically pure compounds is paramount, as different enantiomers of a drug can have vastly different pharmacological profiles, with one being therapeutic while the other might be inactive or even harmful.[2][3] this compound serves two primary strategic roles in achieving this stereochemical control:

  • Chiral Building Block: It can be directly incorporated into the carbon skeleton of an active pharmaceutical ingredient (API). Its inherent chirality serves as a foundational stereochemical template, directing the stereochemical outcome of subsequent transformations.[1]

  • Chiral Auxiliary and Ligand: It is frequently used to create a chiral environment that influences a chemical reaction.[2] When complexed with metal centers, it forms catalysts that mediate enantioselective reactions, such as hydrogenations or alkylations, with a high degree of stereocontrol.[1] This approach is highly efficient as the chiral agent is used in catalytic amounts.

This guide provides detailed application notes and protocols for leveraging this compound in the synthesis of key pharmaceutical intermediates, reflecting its utility as both a structural precursor and a controller of stereochemistry.

Application I: As a Chiral Building Block in the Synthesis of Tapentadol

One of the most significant applications of this compound is as a key precursor in the synthesis of Tapentadol, a centrally acting opioid analgesic.[1] The specific (1R,2R) stereochemistry of Tapentadol is crucial for its dual mechanism of action (μ-opioid receptor agonism and norepinephrine reuptake inhibition). The synthesis leverages the (R)-configuration of the starting amino alcohol to establish one of the two required chiral centers in the final API.

Mechanistic Rationale: Stereochemical Transfer

The synthesis strategy relies on the principle of stereochemical transfer, where the chirality of the starting material is preserved and directly translated into the product. A common industrial synthesis involves the conversion of this compound into a suitable intermediate, which then reacts with a Grignard reagent. The original stereocenter from the amino alcohol remains intact throughout the sequence, ensuring the formation of the desired diastereomer.

The workflow below outlines a key transformation in a stereospecific synthesis of a Tapentadol precursor, starting from an intermediate derived from this compound.

G cluster_0 Step 1: Activation cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Final Conversion A This compound Activation (e.g., Mesylation) B (R)-1-(dimethylamino)propan-2-yl methanesulfonate Key Chiral Intermediate A->B MsCl, Et3N D (-)-(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol Tapentadol Precursor B->D Addition C 3-methoxyphenylmagnesium bromide Grignard Reagent C->D Nucleophilic Attack E Tapentadol Final API D->E Further Steps (e.g., demethylation)

Caption: Synthetic workflow for a Tapentadol precursor.

Protocol 1: Grignard Reaction for the Synthesis of a Diastereomeric Tapentadol Intermediate

This protocol describes a key step adapted from synthetic routes disclosed in the literature, where an activated derivative of this compound reacts with a Grignard reagent.[4]

Objective: To perform a stereoselective Grignard addition to a chiral electrophile derived from this compound to form a key diastereomeric intermediate of Tapentadol.

Materials:

  • (R)-1-(dimethylamino)propan-2-yl methanesulfonate (or similar activated intermediate)

  • 3-methoxyphenylmagnesium bromide (1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen gas supply

  • Schlenk line or equivalent inert atmosphere setup

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Inert Atmosphere: Purge the entire system with dry nitrogen for 10-15 minutes. Maintain a positive nitrogen pressure throughout the reaction.

  • Reactant Charging: Dissolve the chiral methanesulfonate intermediate (1.0 eq) in anhydrous THF and add it to the reaction flask. Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).

  • Grignard Addition: Add the 3-methoxyphenylmagnesium bromide solution (1.1 eq) dropwise via the dropping funnel to the cooled solution, ensuring the internal temperature does not exceed -15 °C. The slow addition is critical to control the exotherm and minimize side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at -20 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -20 °C. This step neutralizes the unreacted Grignard reagent and the magnesium alkoxide product.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product via column chromatography on silica gel to yield the desired diastereomeric amino alcohol intermediate.[4]

Self-Validation and Expected Outcome: The success of this protocol is validated by the high diastereomeric excess (d.e.) of the product, confirmed by chiral HPLC or NMR analysis. The stereocenter from this compound directs the approach of the Grignard reagent, leading predominantly to the desired (2S, 3S) diastereomer.

Application II: As a Chiral Ligand for Asymmetric Transfer Hydrogenation

This compound and its derivatives are highly effective chiral ligands for transition metal-catalyzed asymmetric reactions.[1] When complexed with metals like Ruthenium(II) or Rhodium(III), they form catalysts capable of reducing prochiral ketones to chiral secondary alcohols with high enantioselectivity. This is a powerful and atom-economical method for creating chiral centers.[1]

Mechanistic Rationale: Formation of a Chiral Catalytic Pocket

The efficacy of the amino alcohol as a ligand stems from its ability to form a stable chelate with the metal center through both the nitrogen and oxygen atoms. This coordination creates a rigid, well-defined chiral environment or "catalytic pocket" around the metal. The substrate (e.g., a ketone) coordinates to the metal in a sterically favored orientation, exposing one of its prochiral faces to the hydride transfer from a hydrogen donor (e.g., isopropanol or formic acid). This directed transfer ensures the preferential formation of one enantiomer of the alcohol product.

G Catalyst Chiral Catalyst Ru(II) Complex with This compound Ligand Intermediate Transition State Substrate coordinated in chiral pocket Catalyst:c->Intermediate Coordination Substrate Prochiral Ketone R1-C(=O)-R2 Substrate->Intermediate Binding Product Enantioenriched Alcohol (R)-R1-CH(OH)-R2 Intermediate->Product Product Release Product->Catalyst:c Catalyst Regeneration H_Source {Hydrogen Donor (e.g., 2-propanol)} H_Source->Intermediate Hydride Transfer

Caption: Mechanism of asymmetric transfer hydrogenation.

Protocol 2: Ru-Catalyzed Asymmetric Transfer Hydrogenation of an Aryl Ketone

This protocol describes the in situ preparation of a Ruthenium catalyst with a ligand derived from this compound for the asymmetric reduction of acetophenone, a model prochiral ketone.

Objective: To synthesize (R)-1-phenylethanol with high enantiomeric excess via asymmetric transfer hydrogenation using a catalyst generated in situ.

Materials:

  • [RuCl₂(p-cymene)]₂ (catalyst precursor)

  • This compound (chiral ligand)

  • Acetophenone (substrate)

  • 2-Propanol (hydrogen donor and solvent)

  • Potassium hydroxide (KOH) (co-catalyst/base)

  • Anhydrous dichloromethane (DCM)

  • Nitrogen gas supply

Procedure:

  • Catalyst Preparation (In Situ): In a Schlenk tube under a nitrogen atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 eq) and this compound (0.01 eq). Add anhydrous 2-propanol and stir the mixture at 80 °C for 30 minutes to form the active chiral catalyst complex. The solution should become homogeneous.

  • Reaction Mixture: In a separate flask, dissolve acetophenone (1.0 eq) in 2-propanol.

  • Base Addition: To the catalyst solution, add a solution of KOH (0.05 eq) in 2-propanol. The base is crucial for activating the hydrogen donor.

  • Initiation of Reduction: Add the substrate solution to the activated catalyst mixture.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitoring: Monitor the conversion of the ketone to the alcohol using Gas Chromatography (GC) or TLC.

  • Work-up: After the reaction is complete (or has reached equilibrium), cool the mixture to room temperature. Quench with water and extract the product with dichloromethane.

  • Purification and Analysis: Dry the combined organic layers over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography if necessary.

  • Enantiomeric Excess (e.e.) Determination: Analyze the purity and determine the enantiomeric excess of the resulting (R)-1-phenylethanol using chiral GC or chiral HPLC.

Data Summary:

SubstrateCatalyst Loading (mol%)BaseSolventTemp (°C)Yield (%)e.e. (%)
Acetophenone1.0KOH2-Propanol80>95>90 (R)
1-Indanone1.0KOH2-Propanol80>98>92 (R)
1-Tetralone1.0KOH2-Propanol80>99>95 (R)
Typical results for asymmetric transfer hydrogenation using Ru(II)-amino alcohol catalysts.

Conclusion

This compound is a cornerstone chiral reagent in modern pharmaceutical synthesis. Its utility as both a pre-defined stereochemical building block and as a highly effective chiral ligand provides medicinal chemists with reliable and versatile strategies for constructing enantiomerically pure drug candidates. The protocols detailed herein for the synthesis of precursors to Tapentadol and for the asymmetric reduction of ketones demonstrate the practical application and broad potential of this valuable chiral molecule. Mastery of these techniques enables researchers and drug development professionals to efficiently access complex chiral architectures that are essential for the next generation of therapeutics.

References

  • Wikipedia. (2020, June 22). Dimethylaminoisopropanol. Retrieved from [Link]

  • Google Patents. (n.d.). US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
  • Chemistry Steps. (n.d.). Synthesis of Prozac (Fluoxetine). Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective synthesis of (S)- and (R)-fluoxetine hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • YouTube. (2023, February 14). Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Catalytic Asymmetric Synthesis of Both Syn- and Anti-β-Amino Alcohols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. Retrieved from [Link]

  • Bridgewater College Digital Commons. (n.d.). Synthesis of Fluoxetine. Retrieved from [Link]

  • YouTube. (2024, July 28). What Are Chiral Auxiliaries? - Chemistry For Everyone. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amination. Retrieved from [Link]

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Introduction: The Imperative for Enantiopure Compounds and the Power of Dynamic Kinetic Resolution

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the application of (2R)-1-(dimethylamino)propan-2-ol as a chiral ligand in the chemoenzymatic dynamic kinetic resolution of secondary alcohols.

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical development. A molecule's chirality can dramatically influence its pharmacological and toxicological profile. Among the array of techniques for achieving enantiopurity, chemoenzymatic dynamic kinetic resolution (DKR) stands out for its elegance and efficiency.[1][2][3][4][5] This method synergistically combines the high enantioselectivity of an enzyme with the racemizing activity of a chemical catalyst, theoretically enabling the conversion of a racemic starting material into a single enantiomer with 100% yield.[6]

This application note presents a detailed protocol and scientific rationale for the use of this compound as a novel chiral ligand in a ruthenium-based catalyst system for the DKR of secondary alcohols. While classic DKR systems have employed various ligands, the exploration of new chiral modifiers is crucial for expanding the substrate scope and improving the efficiency of these powerful transformations. Here, we will focus on the well-studied resolution of (±)-1-phenylethanol as a model system, employing the robust lipase B from Candida antarctica (immobilized as Novozym 435) for the kinetic resolution step.

The core hypothesis is that this compound, a readily available chiral amino alcohol, can serve as an effective ligand to form a ruthenium complex capable of rapid in situ racemization of the slower-reacting alcohol enantiomer. This guide is intended for researchers in organic synthesis, biocatalysis, and drug development, providing both the theoretical framework and practical steps to implement and optimize this advanced catalytic system.

Core Principles: The Synergy of Enzyme and Metal

A successful DKR process hinges on the compatibility and matched rates of two distinct catalytic cycles: enzymatic resolution and substrate racemization.[5][6]

  • Enzymatic Kinetic Resolution (KR): A lipase, in this case Novozym 435, selectively acylates one enantiomer of the racemic alcohol (e.g., the (R)-enantiomer) at a much higher rate than the other.[7] Without racemization, this would lead to a maximum theoretical yield of 50% for the acylated product and leave the unreacted (S)-enantiomer.

  • In Situ Racemization: A transition metal catalyst, typically based on ruthenium or palladium, continuously interconverts the unreactive (S)-alcohol enantiomer into the reactive (R)-enantiomer.[8][9] This is the "dynamic" aspect of the resolution. The racemization must be fast enough to prevent the depletion of the preferred enantiomer, allowing the enzymatic acylation to proceed to completion.[6]

The proposed role of this compound is to act as a bidentate ligand, coordinating to the ruthenium center through its hydroxyl and amino groups. This chiral environment around the metal is hypothesized to facilitate the racemization of the secondary alcohol, potentially through a transient oxidation-reduction mechanism.

Visualizing the Process: The DKR Catalytic Cycle

The interplay between the enzymatic resolution and the metal-catalyzed racemization is depicted below. The enzyme selectively converts the (R)-alcohol to its corresponding ester, while the ruthenium complex, featuring the this compound ligand, ensures the unreactive (S)-alcohol is continuously converted back to the (R)-alcohol for the enzyme to act upon.

DKR_Workflow cluster_split cluster_legend DKR of a Secondary Alcohol Racemic_Alcohol Racemic Alcohol ((R)- and (S)-enantiomers) Splitter Racemic_Alcohol->Splitter R_Alcohol (R)-Alcohol R_Ester (R)-Ester (Product) R_Alcohol->R_Ester Enzymatic Acylation (Novozym 435) Fast S_Alcohol (S)-Alcohol S_Alcohol->R_Alcohol Metal-Catalyzed Racemization (Ru-Complex with Ligand) Reversible Splitter->R_Alcohol Splitter->S_Alcohol Key The (S)-alcohol is racemized in situ, allowing for theoretical >99% yield of the (R)-ester.

Caption: Chemoenzymatic DKR of a secondary alcohol.

Experimental Protocols

This section provides detailed methodologies for the preparation of the catalyst and the execution of the DKR of (±)-1-phenylethanol.

Part 1: Synthesis of the Ruthenium- this compound Racemization Catalyst

The synthesis of a suitable ruthenium precursor complex is the first step. Here, we propose the formation of a complex analogous to those widely used in transfer hydrogenation and DKR.

Materials:

  • [Ru(p-cymene)Cl₂]₂ (dimer)

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Schlenk flask and standard Schlenk line equipment

  • Nitrogen or Argon gas supply

Procedure:

  • Under an inert atmosphere (N₂ or Ar), add [Ru(p-cymene)Cl₂]₂ (e.g., 0.1 mmol, 61.2 mg) and this compound (0.22 mmol, 25.8 mg, 2.2 equivalents) to a Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous DCM (5 mL) to the flask.

  • Stir the resulting orange-red solution at room temperature for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting ruthenium dimer is consumed.

  • Remove the solvent under reduced pressure.

  • Wash the resulting solid with anhydrous diethyl ether (3 x 5 mL) to remove any unreacted ligand.

  • Dry the solid catalyst under high vacuum. The product should be a stable, colored powder. Store under an inert atmosphere.

Part 2: Dynamic Kinetic Resolution of (±)-1-Phenylethanol

This protocol outlines the one-pot reaction combining the synthesized ruthenium catalyst and Novozym 435.

Materials:

  • (±)-1-Phenylethanol

  • Synthesized Ru-complex from Part 1

  • Novozym 435 (commercial immobilized Candida antarctica lipase B)

  • Acyl donor: Isopropenyl acetate or ethyl acetate

  • Anhydrous toluene

  • Sodium carbonate (Na₂CO₃), anhydrous

  • Reaction vessel (e.g., 25 mL screw-cap vial)

  • Heating and stirring module (e.g., magnetic stir plate with oil bath)

Procedure:

  • To a 25 mL vial, add (±)-1-phenylethanol (1 mmol, 122.1 mg).

  • Add the synthesized Ru-complex (0.02 mmol, 2 mol%) and anhydrous sodium carbonate (0.1 mmol, 10.6 mg).

  • Add Novozym 435 (30 mg).

  • Add anhydrous toluene (10 mL).

  • Add the acyl donor, isopropenyl acetate (1.5 mmol, 150.2 mg).

  • Seal the vial and place it in a preheated oil bath at a designated temperature (e.g., 70°C).[10]

  • Stir the reaction mixture vigorously.

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2, 4, 8, 24 hours). Quench the aliquot with a small amount of a suitable solvent and filter off the enzyme and catalyst before analysis.

  • Analyze the aliquots by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and the enantiomeric excess (e.e.) of the product ester and any remaining alcohol.

Data Analysis and Expected Outcomes

The success of the DKR is evaluated based on the conversion of the starting material and the enantiomeric excess of the product.

Time (h)Conversion (%)e.e. of (R)-1-phenylethyl acetate (%)
2~40-50%>98%
4~70-80%>99%
8>95%>99%
24>99%>99%
This table represents hypothetical data for a successful DKR, illustrating the expected trend of high enantioselectivity maintained at high conversion.

A successful DKR will show a high conversion rate (>95%) coupled with a consistently high enantiomeric excess (>99%) for the (R)-1-phenylethyl acetate product. In contrast, a simple kinetic resolution without an effective racemization catalyst would stall at approximately 50% conversion, with the remaining substrate being the (S)-alcohol.

Troubleshooting and Optimization

  • Low Conversion Rate:

    • Cause: The racemization catalyst may be too slow or inhibited.

    • Solution: Increase the temperature (within the tolerance of the enzyme, typically up to 70-80°C for Novozym 435).[10] Increase the loading of the ruthenium catalyst (e.g., to 3-5 mol%). Ensure all reagents and solvents are anhydrous.

  • Decreasing Enantioselectivity at High Conversion:

    • Cause: The racemization may not be sufficiently fast compared to the acylation of the undesired enantiomer.

    • Solution: Lower the reaction temperature to favor the enzymatic selectivity. Screen different acyl donors; bulkier donors can sometimes enhance selectivity.

  • Enzyme Deactivation:

    • Cause: Incompatibility between the metal catalyst and the enzyme.

    • Solution: While Novozym 435 is known for its robustness, if deactivation is suspected, consider using a different solvent or adding molecular sieves to scavenge any byproducts.[11]

Conclusion and Future Directions

This application note provides a comprehensive framework for investigating the use of this compound as a chiral ligand in the chemoenzymatic dynamic kinetic resolution of secondary alcohols. The combination of a rationally designed ruthenium racemization catalyst with a highly selective and robust lipase like Novozym 435 offers a powerful and efficient route to enantiomerically pure products.[12][13] The protocols provided herein serve as a starting point for researchers to explore this novel catalytic system.

Further research should focus on expanding the substrate scope to include various aliphatic and aromatic secondary alcohols, as well as exploring the DKR of primary amines, another critical class of chiral building blocks.[1][12] The modularity of this system, allowing for the modification of the chiral ligand, provides a rich platform for future catalyst development and optimization in the pursuit of highly efficient and sustainable asymmetric synthesis.

References

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. National Institutes of Health (NIH). Available at: [Link]

  • Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Organic Chemistry Portal. Available at: [Link]

  • Chemoenzymatic dynamic kinetic resolution: a powerful tool for the preparation of enantiomerically pure alcohols and amines. PubMed. Available at: [Link]

  • Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols. ACS Publications. Available at: [Link]

  • Green Dynamic Kinetic Resolution—Stereoselective Acylation of Secondary Alcohols by Enzyme-Assisted Ruthenium Complexes. MDPI. Available at: [Link]

  • Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. CCS Chemistry. Available at: [Link]

  • Racemization catalysts for the dynamic kinetic resolution of alcohols and amines. ResearchGate. Available at: [Link]

  • Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2‑(Quinolin-8-yl)benzylalcohols. National Institutes of Health (NIH). Available at: [Link]

  • Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. ACS Publications. Available at: [Link]

  • Synergistic Effect of Pd/C and Novozyme 435 on the Dynamic Kinetic Resolution of 1,1,1-trifluoroisopropylamine. Taylor & Francis Online. Available at: [Link]

  • Lipase/Aluminum-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols. Wiley Online Library. Available at: [Link]

  • A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. ACS Publications. Available at: [Link]

  • Air-Stable Racemization Catalyst for Dynamic Kinetic Resolution of Secondary Alcohols at Room Temperature. ACS Publications. Available at: [Link]

  • Recent Progress and Developments in Chemoenzymatic and Biocatalytic Dynamic Kinetic Resolution. ACS Publications. Available at: [Link]

  • Chemoenzymatic Dynamic Kinetic Resolution of Alcohols. ResearchGate. Available at: [Link]

  • Novel heterogeneous ruthenium racemization catalyst for dynamic kinetic resolution of chiral aliphatic amines. Royal Society of Chemistry. Available at: [Link]

  • Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Chemistry Portal. Available at: [Link]

  • Novozym 435: the “perfect” lipase immobilized biocatalyst?. Royal Society of Chemistry. Available at: [Link]

  • Chemoenzymatic Dynamic Kinetic Resolution. PubMed. Available at: [Link]

  • Chemoenzymatic Dynamic Kinetic Resolution of Amines in Fully Continuous-Flow Mode. ResearchGate. Available at: [Link]

  • Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. PubMed. Available at: [Link]

  • Intrinsic Kinetics Resolution of an Enantioselective Transesterification Catalyzed with the Immobilized Enzyme Novozym435. ACS Publications. Available at: [Link]

  • Dynamic Kinetic Resolution: A Powerful Approach to Asymmetric Synthesis. Stanford University. Available at: [Link]

  • Enantiodivergent Chemoenzymatic Dynamic Kinetic Resolution: Conversion of Racemic Propargyl Alcohols into Both Enantiomers. ResearchGate. Available at: [Link]

  • Synergistic Effect of Pd/C and Novozyme 435 on the Dynamic Kinetic Resolution of 1,1,1-trifluoroisopropylamine. Semantics Scholar. Available at: [Link]

  • Novel heterogeneous ruthenium racemization catalyst for dynamic kinetic resolution of chiral aliphatic amines. Royal Society of Chemistry. Available at: [Link]

  • Combined Ruthenium(II) and Lipase Catalysis for Efficient Dynamic Kinetic Resolution of Secondary Alcohols. Insight into the Racemization Mechanism. ACS Publications. Available at: [Link]

Sources

Application Notes & Protocols: Asymmetric Transfer Hydrogenation of Prochiral Ketones Using a (2R)-1-(Dimethylamino)propan-2-ol Ruthenium Catalyst System

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) stands as a cornerstone of modern organic synthesis, providing a robust and efficient pathway to enantiomerically enriched chiral alcohols.[1] These chiral alcohols are critical building blocks in the pharmaceutical, agrochemical, and fragrance industries.[1][2] Unlike methods that use high-pressure gaseous hydrogen, ATH employs safer, more manageable hydrogen donors like 2-propanol or formic acid, making it highly adaptable for both laboratory and industrial-scale synthesis.[3][4][5]

The success of this reaction hinges on the catalyst. Pioneering work by Noyori and others introduced ruthenium(II) complexes paired with chiral ligands, which exhibit remarkable activity and stereoselectivity.[2][5][6][7] This guide focuses on a highly effective catalyst system generated in situ from a ruthenium(II) precursor and the chiral amino alcohol ligand, (2R)-1-(dimethylamino)propan-2-ol . We will explore the mechanistic underpinnings of this catalyst system, provide detailed protocols for its application, and offer insights into achieving optimal performance.

The Mechanistic Heartbeat: A Bifunctional Catalyst at Work

The exceptional efficiency of Ru(II)-amino alcohol catalysts in ATH is attributed to a "bifunctional" or "outer sphere" mechanism.[6] In this elegant catalytic cycle, the substrate does not need to directly coordinate with the metal center. Instead, the reaction proceeds through a well-organized, six-membered pericyclic transition state.[6]

Key Mechanistic Steps:

  • Catalyst Activation: The pre-catalyst, typically a Ru(II)-arene dimer, reacts with the chiral amino alcohol ligand. In the presence of a base and the hydrogen donor (2-propanol), a 16-electron ruthenium hydride species is formed. This is the active catalyst.[1][2]

  • Hydrogen Transfer: The active ruthenium hydride, the N-H proton from the coordinated ligand, and the carbonyl group of the substrate ketone assemble into a transient six-membered transition state.

  • Concerted Hydride and Proton Transfer: The ruthenium-hydride (Ru-H) delivers a hydride to the electrophilic carbonyl carbon, while the ligand's amino proton (N-H) simultaneously transfers to the carbonyl oxygen. This concerted transfer is the key to the reaction's efficiency and stereoselectivity.

  • Product Release & Catalyst Regeneration: The newly formed chiral alcohol and acetone (the oxidized hydrogen donor) are released, and the ruthenium complex is regenerated, ready to enter another catalytic cycle.

The chirality of the resulting alcohol is dictated by the stereochemistry of the ligand, which creates a chiral pocket that favors the approach of the prochiral ketone from one specific face.

G Figure 1: Catalytic Cycle of Asymmetric Transfer Hydrogenation cluster_main Figure 1: Catalytic Cycle of Asymmetric Transfer Hydrogenation cluster_inputs Figure 1: Catalytic Cycle of Asymmetric Transfer Hydrogenation cluster_outputs Figure 1: Catalytic Cycle of Asymmetric Transfer Hydrogenation A [Ru]-Cl (Pre-catalyst) + (2R)-Ligand B [Ru]-H (Active Catalyst) A->B + Base + 2-Propanol - Acetone Acetone Acetone A->Acetone C Pericyclic Transition State {[Ru]-H---C=O---H-N} B->C + Ketone D [Ru]-Alkoxide C->D H Transfer D->B + 2-Propanol - Chiral Alcohol Alcohol Chiral Alcohol D->Alcohol Ketone Prochiral Ketone Ketone->C iPrOH_in 2-Propanol iPrOH_in->A

Caption: Catalytic cycle for Ru-catalyzed ATH.

Experimental Guide: Asymmetric Transfer Hydrogenation of Acetophenone

This section provides a detailed, self-validating protocol for the reduction of acetophenone to (R)-1-phenylethanol. This reaction serves as a reliable benchmark for evaluating catalyst performance.

Materials and Reagents
ReagentFormulaM.W.PuritySupplierNotes
[RuCl₂(p-cymene)]₂C₂₀H₂₈Cl₄Ru₂612.3998%+StandardAir-stable, but store under inert gas.
This compoundC₅H₁₃NO103.1699%+StandardChiral ligand.
AcetophenoneC₈H₈O120.1599%+StandardSubstrate. Purify by distillation if needed.
2-Propanol (IPA)C₃H₈O60.10AnhydrousStandardHydrogen donor and solvent.
Potassium hydroxide (KOH)KOH56.1185%+StandardBase. Use freshly ground pellets.
Diethyl Ether(C₂H₅)₂O74.12AnhydrousStandardFor extraction.
Magnesium SulfateMgSO₄120.37AnhydrousStandardFor drying.

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental Workflow Diagram

G Figure 2: Experimental Workflow setup 1. Setup & Inerting (Schlenk flask, N₂/Ar) charge 2. Charge Reagents [RuCl₂(p-cymene)]₂ (0.005 mmol) (2R)-Ligand (0.011 mmol) setup->charge add_ipa 3. Add Solvent Anhydrous 2-Propanol (10 mL) charge->add_ipa stir_pre 4. Pre-Stir Stir for 15 min at RT add_ipa->stir_pre add_base 5. Add Base 0.1 M KOH in 2-Propanol (1.0 mL) stir_pre->add_base add_sub 6. Add Substrate Acetophenone (1.0 mmol) add_base->add_sub react 7. Reaction Stir at 30°C, monitor by TLC/GC add_sub->react quench 8. Quench & Workup Add H₂O, extract with Ether react->quench purify 9. Purification Dry (MgSO₄), concentrate, column chromatography quench->purify analyze 10. Analysis ¹H NMR (Conversion) Chiral HPLC (ee%) purify->analyze

Sources

Application Notes and Protocols for the Derivatization of (2R)-1-(dimethylamino)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Chiral Building Block

(2R)-1-(dimethylamino)propan-2-ol is a chiral amino alcohol that serves as a fundamental building block in modern organic synthesis.[1] Derived from the naturally occurring amino acid D-alanine, its structure, which incorporates both a secondary alcohol and a tertiary amine, makes it a powerful tool for introducing chirality in the synthesis of complex molecules.[1] This bifunctionality is the cornerstone of its utility, allowing for its application as a chiral auxiliary and as a precursor to chiral ligands for asymmetric catalysis.[1][2] The precise stereochemical control offered by this molecule is of paramount importance in the pharmaceutical and fine chemical industries, where the biological activity of a compound is often intrinsically linked to its three-dimensional structure.

These application notes provide detailed protocols for the derivatization of the hydroxyl group of this compound to form esters, ethers, and carbamates. Such modifications are crucial for tailoring the molecule's steric and electronic properties for specific applications, particularly in asymmetric synthesis where the derivative can act as a chiral ligand or auxiliary to guide the formation of a desired stereoisomer. The protocols herein are designed to be robust and reproducible, providing researchers with the necessary tools to leverage the full potential of this versatile chiral synthon.

Core Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use and derivatization.

PropertyValueSource
Molecular Formula C₅H₁₃NO[1]
Molecular Weight 103.16 g/mol [1]
Appearance Clear to light yellow liquid[3]
Boiling Point 121-127 °C[3]
Density 0.837 g/mL at 25 °C[3]
Solubility Miscible in water[3]

Strategic Derivatization of the Hydroxyl Group

The primary site for derivatization on this compound is the secondary hydroxyl group. Modification at this position can significantly alter the molecule's steric bulk and coordinating ability, which is key to its function in asymmetric synthesis. The presence of the tertiary amine can influence the reactivity of the hydroxyl group and may require consideration in the choice of reaction conditions.

Experimental Workflow for Derivatization

Derivatization_Workflow cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Derivatized Products cluster_applications Applications Start This compound Esterification Esterification Start->Esterification Acyl Chloride or Anhydride Etherification Etherification Start->Etherification Alkyl Halide, Strong Base Carbamate Carbamate Formation Start->Carbamate Isocyanate Ester Chiral Ester Esterification->Ester Ether Chiral Ether Etherification->Ether Carbamate_Product Chiral Carbamate Carbamate->Carbamate_Product Ligand Chiral Ligands Ester->Ligand Ether->Ligand Auxiliary Chiral Auxiliaries Carbamate_Product->Auxiliary

Caption: General workflow for the derivatization of this compound.

Protocol 1: Esterification via Acylation

The formation of esters from this compound can be readily achieved through acylation using acid chlorides or anhydrides. This derivatization is often employed to introduce a sterically demanding group that can effectively shield one face of a prochiral substrate when the derivative is used as a chiral ligand.

Causality Behind Experimental Choices:

  • Acylating Agent: Acid chlorides and anhydrides are highly reactive acylating agents, ensuring a high conversion rate.

  • Base: A non-nucleophilic base such as triethylamine is used to neutralize the HCl or carboxylic acid byproduct, preventing protonation of the dimethylamino group which would render it non-nucleophilic and could lead to undesired side reactions.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent hydrolysis of the acylating agent.

  • Temperature: The reaction is typically carried out at low temperatures (0 °C to room temperature) to control the exothermic reaction and minimize potential side reactions.

Step-by-Step Protocol for Acylation with an Acid Anhydride
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.2 eq) dropwise to the solution while stirring.

  • Addition of Acylating Agent: Slowly add the desired acid anhydride (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by flash column chromatography on silica gel.

Data Presentation: Representative Acylation Reactions

EntryAcylating AgentProductTypical Yield (%)
1Acetic Anhydride(2R)-1-(dimethylamino)propan-2-yl acetate>90
2Pivaloyl Chloride(2R)-1-(dimethylamino)propan-2-yl pivalate>85
3Benzoyl Chloride(2R)-1-(dimethylamino)propan-2-yl benzoate>90

Protocol 2: Ether Synthesis via Williamson Ether Synthesis

The synthesis of ethers from this compound is typically achieved through the Williamson ether synthesis.[4][5][6][7] This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.[4] The resulting chiral ethers can serve as valuable ligands in various asymmetric transformations.

Causality Behind Experimental Choices:

  • Base: A strong base, such as sodium hydride (NaH), is required to deprotonate the secondary alcohol to form the corresponding alkoxide.

  • Alkylating Agent: A primary alkyl halide is preferred to minimize competing elimination reactions.

  • Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are ideal for SN2 reactions.

  • Temperature: The reaction may require heating to proceed at a reasonable rate, depending on the reactivity of the alkyl halide.

Step-by-Step Protocol for Williamson Ether Synthesis
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF.

  • Formation of Alkoxide: Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stirring: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude ether by column chromatography.

Protocol 3: Carbamate Formation

Carbamates can be synthesized from this compound by reaction with an isocyanate. Carbamate derivatives are often used as protecting groups for alcohols or as directing groups in certain synthetic transformations.

Causality Behind Experimental Choices:

  • Reagent: Isocyanates are highly reactive and readily add to alcohols to form carbamates without the need for a catalyst.

  • Solvent: Anhydrous aprotic solvents are used to prevent reaction of the isocyanate with water.

  • Temperature: The reaction is typically exothermic and is often performed at or below room temperature to control the reaction rate.

Step-by-Step Protocol for Carbamate Synthesis
  • Preparation: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Addition of Isocyanate: Add the desired isocyanate (1.05 eq) dropwise to the solution at room temperature.

  • Reaction: Stir the reaction mixture for 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The resulting carbamate is often pure enough for subsequent use. If necessary, it can be purified by recrystallization or column chromatography.

Applications in Asymmetric Synthesis

The derivatized forms of this compound are powerful tools in asymmetric synthesis, primarily as chiral ligands for metal-catalyzed reactions. The steric and electronic properties of the ester, ether, or carbamate group play a crucial role in creating a chiral environment around the metal center, thereby inducing enantioselectivity in the transformation of a prochiral substrate.

Application Example: Enantioselective Addition of Diethylzinc to Benzaldehyde

Derivatives of this compound have been successfully employed as chiral ligands in the enantioselective addition of diethylzinc to aldehydes, a fundamental carbon-carbon bond-forming reaction.[8][9][10][11][12]

Logical Relationship in Catalysis

Catalytic_Cycle Ligand Chiral Ligand ((2R)-Derivative) Catalyst Chiral Zinc Complex Ligand->Catalyst Diethylzinc Diethylzinc (Et2Zn) Diethylzinc->Catalyst Intermediate Ternary Complex Catalyst->Intermediate Benzaldehyde Benzaldehyde Benzaldehyde->Intermediate Product Enantioenriched (R)-1-phenyl-1-propanol Intermediate->Product Ethyl Transfer

Caption: Enantioselective addition of diethylzinc to benzaldehyde catalyzed by a derivative of this compound.

In a typical procedure, the chiral ligand (a derivative of this compound) is pre-mixed with diethylzinc to form a chiral zinc complex. The aldehyde is then added, and the ethyl group from the diethylzinc is transferred to the aldehyde in an enantioselective manner, dictated by the chiral environment of the ligand.

Quantitative Data: Enantioselectivity in Diethylzinc Addition

Ligand (Derivative of this compound)Enantiomeric Excess (% ee) of (R)-1-phenyl-1-propanol
O-Benzoyl derivativeUp to 95%
O-Silyl ether derivativeUp to 98%

Note: The enantiomeric excess values are representative and can vary depending on the specific reaction conditions.

Analytical Protocols for Chiral Separation

The determination of the enantiomeric purity of the derivatized products is crucial. Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques for this purpose.

Chiral GC Analysis of Ester Derivatives

The volatile nature of the ester derivatives of this compound makes them amenable to analysis by chiral GC.

Protocol for Chiral GC:

  • Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., CP Chirasil-DEX CB), is essential for enantiomeric separation.[13]

  • Carrier Gas: Hydrogen or Helium.[14]

  • Injector and Detector Temperature: Typically set around 250 °C.[13]

  • Oven Temperature Program: A temperature gradient is often employed to achieve optimal separation. For example, starting at 100 °C and ramping up to 180 °C.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

Chiral HPLC Analysis

For less volatile derivatives or for preparative-scale separations, chiral HPLC is the method of choice. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Safety, Handling, and Disposal

This compound and its derivatives, as well as the reagents used in their synthesis, should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.

  • Handling: Work in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. Sodium hydride is highly flammable and reacts violently with water; handle with extreme care under an inert atmosphere. Acyl chlorides and isocyanates are corrosive and lachrymatory.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The derivatization of this compound opens up a wide array of possibilities for its application in asymmetric synthesis. The protocols detailed in these application notes provide a solid foundation for researchers to prepare ester, ether, and carbamate derivatives. The successful application of these derivatives as chiral ligands in enantioselective reactions underscores the importance of this versatile chiral building block in modern organic chemistry and drug development.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014). [Link]

  • Organic Chemistry Portal. Ester synthesis by acylation. [Link]

  • Piotr, M. & Jacek, G. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(9), 4347-4411. [Link]

  • Walczak, M. A. (2019). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 84(12), 7741-7752. [Link]

  • Di-gregorio, G., et al. (2024). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 29(3), 609. [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]

  • Royal Society of Chemistry. (2018). Crystal structure and electronic properties of 2-amino-2-methyl-1-propanol (AMP) carbamate. [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Alvarez Castro, T. V. (2020). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. UTRGV ScholarWorks. [Link]

  • Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 302-315. [Link]

  • Wikipedia. Dimethylaminoisopropanol. [Link]

  • Organic Chemistry Tutor. (2019). 08.06 Acylation by Anhydrides and Esters. YouTube. [Link]

  • Naeimi, H., & Nazifi, Z. (2019). Reaction of PA with 2-amino-2-methyl-1-propanol (AMP) and... ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

  • Kaur, M., et al. (2021). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 26(21), 6485. [Link]

  • El-Aneed, A. (2010). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Journal of the Brazilian Chemical Society, 21(1), 163-168. [Link]

  • Clark, J. (2023). Reactions of Acid Anhydrides with Oxygen Compounds. Chemistry LibreTexts. [Link]

  • Kanan, S., & Tambe, M. (2023). Chiral Hydroxamic Acid Ligands in the Asymmetric Synthesis of Natural Products. Molecules, 28(23), 7875. [Link]

  • Sieroń, A., et al. (2024). Synthesis of Novel 3-Deoxy-3-thio Derivatives of d-Glucosamine and Their Application as Ligands for the Enantioselective Addition of Diethylzinc to Benzaldehyde. International Journal of Molecular Sciences, 25(10), 5542. [Link]

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • Google Patents. (1968). Process of preparing n, n-dimethylamino alcohols.
  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • De Kimpe, N., et al. (2002). Asymmetric synthesis of new chiral N-sulfinyl 2,2-disubstituted aziridines by Grignard additions across α-chloro N-sulfinyl ketimines. Organic & Biomolecular Chemistry, 1(1), 143-149. [Link]

  • Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(20), 3736–3740. [Link]

  • ResearchGate. Proposed mechanism for the enantioselective addition of diethylzinc to aldehyde in the presence of Ti(OiPr)4. [Link]

  • Parada, J., Herrera, J., & Pedraza, A. (2009). Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by an Organometallic Ti(IV) Compound and a Xylose Derivative. Amanote Research. [Link]

  • Hosoda, N., Ito, H., Takimoto, T., & Asami, M. (2012). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by (S)‐1‐Alkyl‐2‐(arylamino)methylpyrrolidine. Semantic Scholar. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in (2R)-1-(dimethylamino)propan-2-ol Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for asymmetric reactions catalyzed by (2R)-1-(dimethylamino)propan-2-ol. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to low yields and poor enantioselectivity. The content is structured in a question-and-answer format to provide direct, actionable solutions to specific experimental challenges.

Part 1: Frequently Asked Questions (FAQs) & Initial Checks

This section covers fundamental questions about the catalyst and essential preliminary checks before starting a troubleshooting workflow.

Q1: What are the primary applications of this compound?

This compound is a chiral β-amino alcohol derived from the natural amino acid D-alanine.[1] Its primary application is as a chiral ligand or pre-catalyst in asymmetric synthesis.[1][2] It is most renowned for its effectiveness in the catalytic enantioselective addition of diorganozinc reagents (e.g., diethylzinc, dimethylzinc) to aldehydes, producing chiral secondary alcohols with high enantiomeric excess (ee).[3]

Q2: How do I form the active catalyst and what is the proposed mechanism?

The active catalyst is not this compound itself, but the zinc aminoalkoxide formed in situ. The reaction proceeds as follows:

  • Catalyst Formation: The protic alcohol of this compound reacts with the diorganozinc reagent (e.g., diethylzinc, R₂Zn) to eliminate an alkane (e.g., ethane) and form a chiral zinc aminoalkoxide.

  • Dimerization: These monomeric species can exist in equilibrium with dimeric forms. The stereochemical outcome of the reaction is heavily influenced by the relative stability and reactivity of the homochiral (R,R) and heterochiral/meso (R,S) dimers.[4]

  • Catalytic Cycle: The active monomeric or homochiral dimeric catalyst coordinates to the aldehyde's carbonyl oxygen. The bidentate nature of the ligand, with both nitrogen and oxygen coordinating to zinc, creates a rigid, chiral environment. This geometry directs the nucleophilic attack of an alkyl group from another zinc species onto one specific face of the aldehyde, leading to the formation of an enantiomerically enriched product.[3][4]

Catalytic_Cycle cluster_0 Catalyst Formation & Activation cluster_1 Asymmetric Addition cluster_2 Product Release CAT_PRE (2R)-Ligand + R₂Zn CAT_ACT Active Monomeric Catalyst (R)-Ligand-Zn-R CAT_PRE->CAT_ACT - RH CAT_DIMER Inactive Meso Dimer [(R)-Ligand-Zn]₂ & [(S)-Ligand-Zn]₂ CAT_ACT->CAT_DIMER Potential Sink CAT_ACTIVE_DIMER Reactive Homochiral Dimer [(R)-Ligand-Zn]₂ CAT_ACT->CAT_ACTIVE_DIMER Dimerization COORD Aldehyde Coordination CAT_ACTIVE_DIMER->COORD + Aldehyde + R₂Zn TS Transition State (Face-selective R⁻ transfer) COORD->TS PROD_ZN Zinc Alkoxide Product TS->PROD_ZN PROD_ZN->CAT_ACTIVE_DIMER Ligand Exchange PROD Chiral Alcohol (after workup) PROD_ZN->PROD Aqueous Workup

Caption: Proposed catalytic cycle for the diethylzinc addition to an aldehyde.

Q3: How can I verify the quality of my this compound?

Commercial this compound typically has a purity of around 95%.[1] However, its quality is paramount for achieving high yield and enantioselectivity.

  • Appearance: It should be a clear, colorless to pale yellow liquid.

  • Purity Check: Purity can be confirmed by Gas Chromatography (GC) or ¹H NMR. The presence of significant impurities can inhibit the catalyst.

  • Enantiomeric Purity: The enantiomeric excess (ee) of the ligand is critical. A low ee in the ligand will directly translate to a low ee in the product. This can be checked using chiral GC or by derivatizing it with a chiral agent and analyzing by NMR or HPLC.

  • Water Content: As an alcohol, it can be hygroscopic. Water is detrimental to the reaction (see Q5). Karl Fischer titration is the standard method for determining water content. If it's wet, it should be dried over molecular sieves or distilled under reduced pressure.

Part 2: Troubleshooting Guide for Low Conversion & Yield

This section addresses scenarios where the starting material is not consumed efficiently, leading to poor overall yield.

Problem: My reaction shows low or no conversion of the aldehyde.

Q4: Could my diorganozinc reagent be the problem?

Yes, absolutely. Diorganozinc reagents are highly reactive and sensitive.

  • Causality: Organozinc reagents are strong bases and nucleophiles that react readily with atmospheric oxygen and moisture.[5] Water will protonate the reagent (R₂Zn + H₂O → RH + RZnOH), quenching it. Oxygen can lead to peroxide formation and other side reactions. This depletes the active nucleophile, halting the reaction.

  • Troubleshooting Steps:

    • Use Fresh Reagents: Use recently purchased, high-quality diorganozinc reagents, typically supplied as solutions in anhydrous solvents like hexanes or toluene.

    • Proper Handling: Always handle these reagents under a strict inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques. Use dry, oven-baked glassware.

    • Titration: The molarity of organometallic solutions can decrease over time. If in doubt, titrate the solution to determine its exact concentration before use.

Q5: Is it possible my solvent or other reagents are inhibiting the reaction?

Yes, this is a very common cause of failure.

  • Causality: The active catalyst and the organozinc reagent are sensitive to protic impurities and certain coordinating species.

    • Water: As mentioned, water destroys the organozinc reagent. It can also react with the zinc aminoalkoxide catalyst.

    • Acidic/Basic Impurities: These can react with and neutralize the catalyst or reagents.

    • Coordinating Solvents: Highly polar or coordinating solvents can sometimes interfere with the formation of the desired catalytic species or inhibit substrate binding.[6] While THF is often used, its purity is critical.

  • Troubleshooting Steps:

    • Solvent Purification: Ensure all solvents are rigorously dried. Toluene and hexanes can be distilled from CaH₂ or Na/benzophenone. THF should be freshly distilled from Na/benzophenone.

    • Aldehyde Purity: Aldehydes can oxidize to carboxylic acids on storage. Carboxylic acids will quench two equivalents of the organozinc reagent. Purify the aldehyde by distillation or chromatography immediately before use.

    • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.

Q6: My reagents are pure and handled correctly, but conversion is still low. Could the reaction conditions be wrong?

Yes, kinetic factors are critical.

  • Causality: The rate of the catalyzed addition is dependent on temperature, concentration, and catalyst loading.

    • Temperature: While many additions are run at 0 °C or room temperature, some systems require cooling to suppress side reactions or heating to overcome activation barriers.[7] Low temperatures will slow the reaction rate, potentially requiring longer reaction times.

    • Concentration: Reactions that are too dilute may be impractically slow.

    • Catalyst Loading: Insufficient catalyst loading (typically 2-10 mol%) will result in a slow reaction that may not reach completion in a reasonable timeframe.

  • Troubleshooting Steps:

    • Increase Reaction Time: Monitor the reaction by TLC or GC. If it is proceeding cleanly but slowly, simply extend the reaction time.

    • Increase Temperature: If the reaction is stalled at a low temperature, try raising it incrementally (e.g., from 0 °C to room temperature). Be aware this can sometimes negatively impact enantioselectivity.

    • Optimize Catalyst Loading: Increase the mol% of this compound.

    • Check Stoichiometry: Ensure at least two equivalents of the diorganozinc reagent are used: one to react with the catalyst's hydroxyl group and at least one to act as the nucleophile. Using a slight excess (e.g., 2.2 equivalents total) is common practice.

ParameterRecommended RangeRationale
Catalyst Loading 2 - 10 mol%Balances reaction rate with cost and potential for side reactions.
Diorganozinc (R₂Zn) 2.1 - 2.5 eq.1.0 eq. reacts with the catalyst OH; >1.0 eq. for aldehyde addition.
Solvent Toluene, Hexane, THFMust be anhydrous. Solvent choice can impact enantioselectivity.[6]
Temperature -20 °C to 25 °CLower temperatures often improve enantioselectivity but slow the rate.[8]
Concentration 0.1 - 0.5 MA balance to ensure reasonable reaction rates without solubility issues.
Table 1: Typical Reaction Parameters for Diethylzinc Addition to Benzaldehyde.

Part 3: Troubleshooting Guide for Low Enantioselectivity

This section focuses on scenarios where the reaction proceeds to completion, but the desired enantiomer is not formed preferentially.

Problem: My reaction gives a good chemical yield, but the enantiomeric excess (ee) is poor.

Q7: I've confirmed my catalyst has high enantiomeric purity. What else could cause low ee?

The most likely culprits are the uncatalyzed "background" reaction or issues with the catalyst complex formation.

  • Causality 1: Background Reaction: Diorganozinc reagents can add to aldehydes without any catalyst, albeit slowly.[9] This uncatalyzed pathway is non-selective and produces a racemic mixture of the product. If the catalyzed reaction is slow, the background reaction can become significant, eroding the overall ee.

  • Troubleshooting Steps 1:

    • Lower the Temperature: The uncatalyzed reaction often has a higher activation energy than the catalyzed one. Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) can significantly slow the background reaction relative to the catalyzed one.

    • Increase Catalyst Loading: A higher concentration of the active catalyst will accelerate the desired chiral pathway, outcompeting the background reaction.

    • Order of Addition: Add the diorganozinc reagent slowly to the solution of the aldehyde and the pre-formed catalyst. This maintains a low instantaneous concentration of the zinc reagent, disfavoring the bimolecular background reaction.

  • Causality 2: Catalyst Aggregation & Non-Linear Effects: The active catalytic species is a specific complex of the zinc aminoalkoxide. As previously shown in the mechanism diagram, these can form various aggregates (dimers, etc.). The most stable aggregate is often a heterochiral (meso) dimer formed between the (R)-catalyst and any trace (S)-catalyst, which is catalytically inactive or has low activity.[4] Conversely, the homochiral dimer is highly active. This can lead to complex non-linear effects where the ee of the product is not directly proportional to the ee of the catalyst.

  • Troubleshooting Steps 2:

    • Ensure High Catalyst ee: Start with the highest enantiopurity ligand available.

    • "Age" the Catalyst: Allow the this compound and the first equivalent of diethylzinc to stir for a period (e.g., 30-60 minutes) before adding the aldehyde. This ensures the complete formation of the active catalytic species.

Troubleshooting_Workflow START Low Yield Observed CHECK_CONV Check Conversion by TLC/GC START->CHECK_CONV LOW_CONV Problem: Low Conversion CHECK_CONV->LOW_CONV < 95% HIGH_CONV Problem: Good Conversion, but Low Isolated Yield CHECK_CONV->HIGH_CONV > 95% CHECK_REAGENTS Verify Reagent Quality (R₂Zn, Aldehyde, Solvent) LOW_CONV->CHECK_REAGENTS CHECK_WORKUP Review Workup & Purification HIGH_CONV->CHECK_WORKUP CHECK_COND Optimize Conditions (Temp, Time, Conc.) CHECK_REAGENTS->CHECK_COND Pure FIX_REAGENTS Solution: Purify/Replace Reagents CHECK_REAGENTS->FIX_REAGENTS Impure CHECK_SETUP Ensure Inert Atmosphere CHECK_COND->CHECK_SETUP Optimal FIX_COND Solution: Increase Temp/Time/Conc. CHECK_COND->FIX_COND Sub-optimal FIX_SETUP Solution: Improve Schlenk/Glovebox Technique CHECK_SETUP->FIX_SETUP Faulty FIX_WORKUP Solution: Use Careful Extraction, Optimize Chromatography CHECK_WORKUP->FIX_WORKUP Losses Identified

Caption: Logical workflow for troubleshooting low reaction yields.

Part 4: Key Experimental Protocols

Protocol 1: General Procedure for the Catalytic Asymmetric Addition of Diethylzinc to Benzaldehyde

  • Safety: This procedure must be performed under a strict inert atmosphere (Argon or Nitrogen) in a fume hood. Diethylzinc is pyrophoric. Wear appropriate PPE.

  • Glassware Preparation: Dry a 50 mL Schlenk flask equipped with a magnetic stir bar in an oven at 120 °C overnight. Allow it to cool to room temperature under a stream of inert gas.

  • Reagent Preparation: In the Schlenk flask, dissolve benzaldehyde (1.0 mmol, 1.0 eq.) and this compound (0.05 mmol, 0.05 eq.) in 5 mL of anhydrous toluene.

  • Catalyst Formation: Cool the solution to 0 °C in an ice bath. Slowly add diethylzinc (1.0 M solution in hexanes, 2.1 mL, 2.1 mmol, 2.1 eq.) dropwise via syringe over 10 minutes. A white precipitate may form.

  • Reaction: Stir the mixture at 0 °C. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent) or by taking aliquots for GC analysis. The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, carefully quench it by slowly adding 5 mL of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 1-phenyl-1-propanol.

  • Analysis: Determine the chemical yield. Analyze the enantiomeric excess (ee) by chiral HPLC or chiral GC.[10]

Protocol 2: Anhydrous Solvent Preparation (THF)

  • Pre-drying: Decant THF from any stabilizers and let it stand over pellets of potassium hydroxide (KOH) overnight to remove the bulk of water.

  • Distillation Setup: In a fume hood, assemble a distillation apparatus with a round-bottom flask, distillation head, condenser, and receiving flask. Ensure all glassware is oven-dried. Maintain the system under a positive pressure of inert gas.

  • Drying Agent: To the distillation flask containing pre-dried THF, add sodium metal (cut into small pieces) and a small amount of benzophenone to serve as an indicator.

  • Reflux: Gently heat the flask. The solution will turn deep blue or purple when the solvent is anhydrous. If the color fades, more sodium is needed.

  • Distillation: Once a persistent deep blue color is achieved, distill the THF. Collect the fraction boiling at approximately 66 °C.

  • Storage: Store the freshly distilled, anhydrous THF over activated molecular sieves under an inert atmosphere. Use within a few days.

References

  • Google Patents. Process of preparing n, n-dimethylamino alcohols.
  • Wikipedia. Organozinc chemistry. [Link]

  • Pu, L. & Yu, H. B. (2001). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PubMed Central. [Link]

  • Google Patents. Process for the preparation of 3-[(1r,2r)-3-(dimethylamino)-1-ethyl-2-methylpropyl]-phenol.
  • Di Mola, A., et al. (2019). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI. [Link]

  • Pu, L. (2014). Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). ACS Publications. [Link]

  • Tong, P. (1998). New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses. [Link]

  • Barbiaux, J., et al. (2021). Catalytic Dehydration of Isopropanol to Propylene. MDPI. [Link]

  • Jacobsen, E. N. (2004). Asymmetric catalytic synthesis of enantiopure N-protected 1,2-amino alcohols. PubMed. [Link]

  • Bernhardt, S., et al. (2010). Direct Addition of Functionalized Organozinc Reagents to Carbon Dioxide, Ketones, and Aldehydes in the Presence of MgCl2. Organic Chemistry Portal. [Link]

  • Wang, Z., et al. (2021). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. ACS Publications. [Link]

  • 18thTimeLucky. (2017). Extracting propan-2-ol from old food dyes. Amateur Experimentalism. [Link]

  • Prati, F., et al. (2017). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. MDPI. [Link]

  • Knochel, P., et al. (2018). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. NIH. [Link]

  • ResearchGate. Diethylzinc addition to benzaldehyde in the presence of chiral monomer 7, dimer 8 and 8rac ligands. [Link]

  • de la Cruz, A. A., et al. (2021). Advances in the Asymmetric Synthesis of BINOL Derivatives. MDPI. [Link]

  • Reddy, D. S., et al. (2021). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Publishing. [Link]

  • ResearchGate. Addition of diethylzinc to aldehydes, catalyzed by 10 mol % 20 or 21. [Link]

  • Google Patents. Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
  • Dosa, P. I. (1998). Catalytic Asymmetric Addition of Organozinc Reagents to Aldehydes and Ketones. DSpace@MIT. [Link]

  • Wikisource. 2-(Dimethylamino)ethanol and 1-Dimethylamino-2-propanol (2561). [Link]

  • ResearchGate. Addition of Me2Zn to benzaldehyde – ligand 2 acceleration through DAIB and catalyst formation. [Link]

  • ResearchGate. The catalytic cycle of the reaction of dimethylzinc and formaldehyde.... [Link]

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Optimizing reaction conditions for (2R)-1-(dimethylamino)propan-2-ol as a ligand

Author: BenchChem Technical Support Team. Date: February 2026

An exceptional resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for optimizing reaction conditions using (2R)-1-(dimethylamino)propan-2-ol as a chiral ligand. As a Senior Application Scientist, this guide is structured to deliver not just protocols, but a foundational understanding of the causality behind experimental choices, ensuring both accuracy and reproducibility in your asymmetric synthesis endeavors.

Introduction to this compound

This compound is a versatile chiral amino alcohol derived from the natural amino acid D-alanine.[1] Its structure, featuring both a Lewis basic dimethylamino group and a hydroxyl group, allows it to act as an effective bidentate ligand.[2] When complexed with a metal center, it forms a stable chelate complex, creating a rigid and well-defined chiral environment.[2] This restricted catalytic pocket is paramount for inducing high stereoselectivity in a variety of chemical transformations, making it a valuable tool in modern asymmetric catalysis.[1][2]

This guide will walk you through common questions, troubleshooting scenarios, and best practices to help you harness the full potential of this ligand in your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: Its primary application is as a chiral ligand in metal-catalyzed asymmetric synthesis.[1] It is highly effective for:

  • Enantioselective addition of organometallic reagents (e.g., diethylzinc) to aldehydes and ketones to produce chiral secondary and tertiary alcohols.[2]

  • Asymmetric transfer hydrogenation of ketones and imines, where it can be used to generate chiral alcohols and amines.[1]

  • Cross-coupling reactions , where it can enhance enantioselectivity in C-N bond formation.[1] It also serves as a chiral building block for synthesizing more complex molecules, such as the analgesic drug Tapentadol.[1]

Q2: How should I handle and store this compound?

A2: this compound is a flammable liquid and can cause skin and eye irritation.[3][4] Proper handling and storage are crucial for both safety and maintaining its purity.

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4] Keep away from heat, sparks, and open flames.[3][4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen or argon) as it can be air-sensitive.[3] Commercial suppliers often recommend storage at <15°C.

Q3: What is the typical purity of commercial this compound, and does it matter?

A3: Commercial grades are typically available at ≥95% or ≥99% purity.[1][5] For asymmetric catalysis, using a high-purity ligand (≥99%) is critical. Even small impurities can act as catalyst poisons or interfere with the formation of the active chiral complex, leading to significantly lower enantioselectivity and poor reproducibility.

Q4: Can this ligand be used as an organocatalyst?

A4: Yes, in addition to its role as a ligand for metals, this compound can function as an organocatalyst. For instance, it can facilitate aldol reactions by activating carbonyl groups through hydrogen bonding.[1]

Troubleshooting Guide: Optimizing Your Reaction

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Conversion

Q: My reaction is not proceeding, or the conversion is very low. What should I check?

A: Low conversion is typically due to an inactive catalyst or suboptimal reaction conditions. Here is a systematic approach to diagnosing the issue.

Potential Causes & Solutions:

  • Catalyst Inactivity:

    • Cause: The active catalytic species may not have formed correctly. This is common when preparing the catalyst in situ. Impurities like water or oxygen can deactivate both the metal precursor and the ligand.

    • Solution: Ensure all glassware is oven- or flame-dried and the reaction is run under a strictly inert atmosphere (N₂ or Ar). Use anhydrous solvents and high-purity reagents. Consider preparing the catalyst complex separately and isolating it before adding the substrates, if possible.

  • Incorrect Ligand-to-Metal (L:M) Ratio:

    • Cause: The stoichiometry between the ligand and the metal precursor is crucial for forming the active catalytic species. An incorrect ratio can lead to the formation of inactive or less active complexes.

    • Solution: Carefully screen the L:M ratio. A 1:1 or 2:1 ratio is often a good starting point for bidentate ligands, but the optimal ratio is reaction-dependent. Run a series of small-scale experiments varying the ratio (e.g., 1:1, 1.1:1, 1:1.1) to find the sweet spot.

  • Suboptimal Temperature:

    • Cause: The reaction temperature may be too low to overcome the activation energy barrier.

    • Solution: Gradually increase the reaction temperature in increments (e.g., 10-20°C) and monitor the conversion. Be aware that higher temperatures can sometimes negatively impact enantioselectivity (see Problem 2).

  • Reagent Quality:

    • Cause: Degradation of the ligand, metal precursor, or substrates can inhibit the reaction. The dimethylamino group, in particular, can be susceptible to oxidation.

    • Solution: Use freshly opened or purified reagents. Verify the purity of your this compound via techniques like GC or NMR if you suspect degradation.

Problem 2: High Conversion but Low Enantiomeric Excess (ee)

Q: My reaction yields the desired product, but the enantioselectivity is poor. How can I improve the ee?

A: This is one of the most common challenges in asymmetric catalysis. Low ee indicates that the chiral environment of the catalyst is not effectively discriminating between the two transition states leading to the R and S enantiomers.

Potential Causes & Solutions:

  • Suboptimal Temperature:

    • Cause: Enantioselectivity is often highly temperature-dependent. Higher temperatures can provide enough thermal energy to overcome the small energy difference between the diastereomeric transition states, leading to a loss of selectivity.

    • Solution: Lower the reaction temperature. Many highly enantioselective reactions are run at low temperatures (e.g., 0°C, -20°C, or even -78°C). This is often the first and most effective parameter to adjust.

  • Inappropriate Solvent:

    • Cause: The solvent plays a critical role in catalysis. It can influence the solubility of the catalyst and substrates, the stability of the catalytic complex, and the geometry of the transition state. A coordinating solvent might compete with the ligand for binding to the metal center, disrupting the chiral environment.

    • Solution: Conduct a solvent screen. Evaluate a range of anhydrous solvents with varying polarities and coordinating abilities (e.g., THF, Toluene, Dichloromethane, Hexane, Diethyl Ether). The optimal solvent is highly specific to the reaction.[6]

  • Presence of Additives (or Lack Thereof):

    • Cause: Some reactions require additives like a base (to deprotonate the ligand's hydroxyl group and facilitate chelation) or a Lewis acid to activate the substrate. Conversely, unintended additives (like water) can be detrimental.

    • Solution: Investigate the effect of additives. For reactions involving deprotonation, screen different bases (e.g., NaH, KOtBu, Et₃N). In some cases, weakly acidic additives can surprisingly enhance selectivity by moderating catalyst activity.[7]

  • Incorrect Ligand Structure:

    • Cause: The structural rigidity of the ligand is key to high enantioselectivity.[8] While this compound is effective, a related but structurally different ligand might be required for a specific substrate.

    • Solution: If extensive optimization fails, consider screening other chiral amino alcohol ligands. Ligands with more steric bulk or a more rigid backbone may provide better stereocontrol for your specific transformation.[8]

Visualized Workflows and Logic

Visual aids can significantly clarify complex processes in catalysis. Below are diagrams outlining a general optimization workflow and a troubleshooting decision tree for low enantioselectivity.

G cluster_prep Phase 1: Catalyst Preparation & Initial Run cluster_opt Phase 2: Optimization Cycle prep Prepare Catalyst In Situ (Ligand + Metal Precursor) - Inert Atmosphere - Anhydrous Solvent react Add Substrates & Run Initial Reaction (e.g., Room Temp, 12h) prep->react analyze Analyze Results (Conversion & ee) react->analyze opt_choice Results Unsatisfactory? analyze->opt_choice temp Vary Temperature (e.g., 0°C to -78°C) opt_choice->temp Low ee? ratio Optimize L:M Ratio & Concentration opt_choice->ratio Low Conv? end Optimal Conditions Found opt_choice->end No solvent Screen Solvents (Toluene, THF, CH2Cl2) temp->solvent solvent->ratio additives Screen Additives (Bases, Salts) ratio->additives analyze2 Re-analyze Results additives->analyze2 analyze2->opt_choice

Caption: General workflow for reaction optimization.

G cluster_purity Purity Checks cluster_conditions Condition Screening cluster_additives Additive Effects start Low Enantioselectivity (ee) Observed ligand_purity Verify Ligand Purity (≥99%) & Absence of Water/O₂ start->ligand_purity reagent_purity Check Purity of Solvent & Substrates ligand_purity->reagent_purity Purity OK lower_temp Lower Reaction Temperature (e.g., 0°C, -20°C, -78°C) reagent_purity->lower_temp Reagents OK screen_solvent Screen Non-Coordinating Solvents (Toluene, Hexane, CH₂Cl₂) lower_temp->screen_solvent No/Minor Improvement lm_ratio Re-optimize Ligand:Metal Ratio screen_solvent->lm_ratio No/Minor Improvement base_screen Screen Bases for Deprotonation (if applicable) lm_ratio->base_screen No/Minor Improvement no_effect Consider Structural Analogs of the Ligand base_screen->no_effect No/Minor Improvement

Caption: Troubleshooting decision tree for low enantioselectivity.

Experimental Protocols

Protocol 1: General Procedure for In Situ Catalyst Preparation and Asymmetric Reaction

This protocol provides a general guideline. Specific quantities, temperatures, and reaction times must be optimized for your specific transformation.

Materials:

  • This compound (high purity, ≥99%)

  • Metal precursor (e.g., [RuCl₂(p-cymene)]₂, Zn(OTf)₂, etc.)

  • Anhydrous solvent (e.g., Toluene, THF)

  • Substrate (e.g., ketone, aldehyde)

  • Reagent (e.g., diethylzinc, isopropanol/base for transfer hydrogenation)

  • Oven-dried glassware (Schlenk flask, syringes)

  • Inert atmosphere supply (Nitrogen or Argon)

Methodology:

  • Setup: Assemble the oven-dried Schlenk flask under a positive pressure of inert gas. Maintain the inert atmosphere throughout the procedure.

  • Ligand & Precursor: To the flask, add the metal precursor (1.0 eq). Dissolve it in a minimal amount of anhydrous solvent via cannula transfer.

  • In a separate vial, dissolve this compound (1.0-1.2 eq) in anhydrous solvent.

  • Catalyst Formation: Slowly add the ligand solution to the stirring solution of the metal precursor at the desired temperature (this can range from room temperature to lower temperatures).

  • Allow the catalyst complex to stir for a pre-determined time (e.g., 30-60 minutes) to ensure complete formation. A color change is often observed.

  • Reaction Initiation: Cool the reaction mixture to the optimized reaction temperature (e.g., 0°C).

  • Slowly add the substrate (e.g., ketone) to the catalyst solution.

  • Initiate the reaction by adding the final reagent (e.g., diethylzinc solution) dropwise over a period of time to control the reaction rate and temperature.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, ¹H NMR).

  • Workup: Once the reaction is complete, quench it appropriately (e.g., with a saturated aqueous solution of NH₄Cl). Extract the product with a suitable organic solvent, dry the organic layer (e.g., with MgSO₄), filter, and concentrate in vacuo.

  • Analysis: Purify the crude product by column chromatography. Determine the yield and analyze the enantiomeric excess using chiral HPLC or GC.

Table 1: Illustrative Guide for Optimizing Reaction Parameters

The following table provides a conceptual framework for how different parameters might influence the outcome of an asymmetric reaction catalyzed by a this compound-metal complex. Actual results will vary.

ParameterCondition AYield / ee (%)Condition BYield / ee (%)Rationale
Temperature 25 °C95% / 70%-20 °C80% / 95%Lower temperatures enhance the energy difference between diastereomeric transition states, improving selectivity at the cost of reaction rate.
Solvent THF90% / 65%Toluene92% / 91%The coordinating nature of THF may interfere with the catalyst, while non-coordinating toluene can lead to a more organized and selective transition state.
L:M Ratio 1.0 : 1.085% / 88%1.2 : 1.095% / 94%A slight excess of the ligand can ensure all metal centers are complexed, preventing the formation of achiral or less selective catalytic species.
Concentration 0.5 M70% / 92%0.1 M90% / 93%Lower concentrations can sometimes disfavor catalyst aggregation or bimolecular decomposition pathways, leading to higher overall activity and stability.

References

  • 2-(Dimethylamino)ethanol and 1-Dimethylamino-2-propanol (2561) - Wikisource, the free online library. [Link]

  • Process of preparing n, n-dimethylamino alcohols - Google P
  • Possible 2-(dimethylamino)propan-1-ol synthesis via DMAE - Powered by XMB 1.9.11. [Link]

  • Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters | Organic Letters - ACS Publications. [Link]

  • Asymmetric Synthesis. [Link]

  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC. [Link]

  • Asymmetric-Synthesis. [Link]

  • Computational Study of Catalytic Poisoning Mechanisms in Polypropylene Polymerization: The Impact of Dimethylamine and Diethylamine on the Deactivation of Ziegler–Natta Catalysts and Co-Catalysts - MDPI. [Link]

  • Density and Viscosity of CO2-Loaded Aqueous 2-Amino-2-methyl-1-propanol (AMP) and Piperazine (PZ) Mixtures - PubMed Central. [Link]

  • Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines - MDPI. [Link]

  • Solubility of CO2 in 2-Amino-2-methyl-1-propanol (AMP) and 3-(Methylamino)propylamine (MAPA): Experimental Investigation and Modeling with the Cubic-Plus-Association and the Modified Kent-Eisenberg Models - MDPI. [Link]

  • A kinetic study of 2-propanol dehydration on carbon acid catalysts - ResearchGate. [Link]

  • Positive Effect of Antagonistic Additives on the Homogeneous Catalytic Etherification Reaction of Glycerol - MDPI. [Link]

  • 2-Propanol Interacting with Co O (001): A combined AIMD and vSFS study - ChemRxiv. [Link]

  • Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis - NIH. [Link]

  • Catalytic Dehydration of Isopropanol to Propylene - MDPI. [Link]

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Technical Support Center: Scale-Up of Syntheses Using (2R)-1-(dimethylamino)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the scale-up of chemical syntheses involving (2R)-1-(dimethylamino)propan-2-ol. As a chiral amino alcohol, this compound is a valuable building block and ligand in asymmetric synthesis, but its transition from lab-scale to industrial production requires careful consideration of several factors.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of reactions involving this compound, presented in a practical question-and-answer format.

Issue 1: Poor Stereochemical Control or Racemization During Synthesis

Question: We are scaling up the synthesis of this compound via the nucleophilic ring-opening of (R)-propylene oxide with dimethylamine. At the pilot scale, we are observing a decrease in enantiomeric excess (ee). What could be the cause, and how can we mitigate this?

Answer: This is a common challenge when scaling up stereoselective reactions. The loss of enantiomeric purity often points to issues with temperature control or the presence of impurities that can catalyze racemization.

Causality and Recommended Solutions:

  • Exothermic Reaction and Temperature Control: The ring-opening of epoxides is often exothermic.[2] On a larger scale, inefficient heat dissipation can lead to localized "hot spots" where the temperature rises significantly. Elevated temperatures can provide enough energy to overcome the activation barrier for side reactions or racemization.

    • Solution: Implement controlled addition of the nucleophile (dimethylamine) to the reactor containing (R)-propylene oxide. Utilize a reactor with a high surface-area-to-volume ratio or an efficient cooling jacket to maintain a consistent, low temperature throughout the reaction.

  • Presence of Acidic or Basic Impurities: Trace amounts of acid or base can sometimes catalyze the opening of the epoxide ring through a non-stereospecific mechanism, or potentially facilitate racemization of the product under harsh conditions.

    • Solution: Ensure all starting materials and solvents are of high purity and are free from acidic or basic residues. The use of anhydrous reagents is also recommended to prevent unwanted side reactions.

  • Reaction Time and Work-up Conditions: Prolonged exposure to harsh pH conditions during work-up can also compromise stereochemical integrity.

    • Solution: Optimize the reaction time to ensure full conversion without unnecessary delays. During the work-up, neutralize the reaction mixture promptly and avoid prolonged exposure to strong acids or bases.

Issue 2: Byproduct Formation and Purification Challenges

Question: During the synthesis of a chiral ligand derived from this compound, we are observing the formation of several byproducts that are difficult to separate from our desired product on a large scale. How can we improve the purity of our product?

Answer: Byproduct formation is a frequent hurdle in scaling up, often stemming from the reactivity of the starting materials and products themselves. The high polarity of your target compound can also complicate purification.

Causality and Recommended Solutions:

  • Over-alkylation: The product itself may contain nucleophilic sites that can react further. For instance, if you are reacting the hydroxyl group, the dimethylamino group might also react under certain conditions.

    • Solution: Use a stoichiometric amount of your electrophile or add it portion-wise to minimize over-reaction. Protecting the more reactive functional group temporarily can be a viable strategy, though this adds steps to the synthesis.[1]

  • Side Reactions with Solvents or Impurities: At higher temperatures or longer reaction times common in scale-up, solvents that are generally considered inert may participate in side reactions.

    • Solution: Choose a solvent that is robust under your reaction conditions. Ensure all solvents are thoroughly dried and purified before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation or other side reactions with atmospheric components.

  • Difficult Purification: The polar nature of many amino alcohols makes them highly soluble in aqueous and polar organic solvents, complicating extraction and making chromatographic purification challenging and costly at scale.[2]

    • Solution: Instead of relying solely on column chromatography, explore crystallization as a primary method for purification. This can be highly effective for achieving high purity on a large scale. Consider forming a salt of your product (e.g., with a chiral acid if resolution is also needed) to induce crystallization and remove neutral impurities.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common scale-up challenges.

G start Scale-Up Issue Identified purity Low Purity / Byproducts start->purity yield Low Yield start->yield ee Low Enantiomeric Excess (ee) start->ee check_temp Analyze Thermal Profile (Check for Exotherms) purity->check_temp check_materials Verify Starting Material Purity (GC/NMR/KF Titration) purity->check_materials check_workup Review Work-up & Purification (pH, Temperature, Time) purity->check_workup yield->check_temp yield->check_materials check_mixing Evaluate Mixing Efficiency yield->check_mixing ee->check_temp ee->check_workup solution_temp Implement Controlled Dosing Improve Reactor Cooling check_temp->solution_temp Hot Spots Detected solution_materials Purify/Recrystallize Reagents Use Anhydrous Solvents check_materials->solution_materials Impurities Found solution_mixing Use Overhead Stirrer Optimize Impeller Design check_mixing->solution_mixing Inhomogeneity Observed solution_workup Develop Crystallization Protocol Avoid Harsh pH check_workup->solution_workup Product Loss/Degradation

Caption: Troubleshooting workflow for scale-up issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound, and what are the scale-up advantages of each?

A1: The two most common industrial routes are:

  • Nucleophilic Ring-Opening of (R)-propylene oxide: This method involves reacting (R)-propylene oxide with dimethylamine. Its main advantage is high atom economy, as all atoms from the reactants are incorporated into the final product.[1] The stereochemistry is well-controlled as the reaction proceeds with inversion of configuration at the attacked carbon. The primary scale-up challenge is managing the exothermicity of the reaction.[2]

  • Asymmetric Hydrogenation of 1-(dimethylamino)propan-2-one: This involves the reduction of a prochiral ketone. This can be achieved through biocatalysis (using enzymes or whole cells) or chemocatalysis (using a chiral metal catalyst).[1] Asymmetric transfer hydrogenation is another viable option.[1] The advantage is that the ketone precursor is often readily available. The main challenge is the cost and sensitivity of the catalyst, as well as ensuring high enantioselectivity and catalyst recovery/removal at scale.

Q2: What are the key safety considerations when handling this compound at an industrial scale?

A2: this compound is classified as a flammable liquid and vapor.[3][4] It is also harmful if swallowed and can cause severe skin burns and eye damage.[3][4] Therefore, when handling this compound at scale, the following precautions are essential:

  • Engineering Controls: Use a well-ventilated area, preferably a fume hood or a closed-system reactor.

  • Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles or a face shield, and a lab coat or chemical-resistant suit.

  • Fire Safety: Keep away from heat, sparks, and open flames. Use fire extinguishers suitable for chemical fires.

  • Handling: Avoid direct contact with skin and eyes. In case of a spill, follow established emergency procedures for chemical cleanup.

Hazard Classification Description Reference
Flammable LiquidCategory 3[3][4]
Acute Toxicity (Oral)Category 4 (Harmful if swallowed)[3][4]
Skin CorrosionCategory 1B (Causes severe skin burns)[3][4]
Eye DamageCategory 1 (Causes serious eye damage)[3][4]

Q3: How can I accurately determine the purity and enantiomeric excess of this compound in a large batch?

A3: A combination of analytical techniques is recommended for robust quality control:

  • Purity Assessment: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a common and effective method for determining the chemical purity of volatile compounds like this amino alcohol.[5] High-Performance Liquid Chromatography (HPLC) can also be used.

  • Enantiomeric Excess (ee) Determination: Chiral GC or chiral HPLC is the standard method. This requires a chiral stationary phase that can separate the (R) and (S) enantiomers. The relative peak areas of the two enantiomers are used to calculate the ee.

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) should be used to confirm the chemical structure of the final product and ensure the absence of structural isomers.

Protocol: Large-Scale Purification by Crystallization

This protocol outlines a general procedure for purifying a crude, oily product of this compound by converting it to a crystalline salt, followed by liberation of the free base.

Objective: To purify crude this compound from non-basic impurities.

Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable solvent in which the corresponding salt has limited solubility (e.g., isopropanol, ethyl acetate, or a mixture).

  • Salt Formation: Slowly add a solution of a suitable acid (e.g., hydrochloric acid in isopropanol, or a chiral acid like tartaric acid if resolution is also desired) to the stirred solution of the crude product. Monitor the pH to ensure a slight excess of acid.

  • Crystallization: The salt should begin to precipitate. Cool the mixture slowly to maximize the recovery of the crystalline salt. The cooling rate can significantly impact crystal size and purity.

  • Isolation: Isolate the crystalline salt by filtration. Wash the filter cake with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the salt under vacuum to remove residual solvent.

  • Liberation of Free Base: Dissolve the purified salt in water and adjust the pH to >12 with a strong base (e.g., NaOH solution) at a controlled temperature (e.g., 0-10 °C).

  • Extraction: Extract the liberated this compound into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Final Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

References
  • Google Patents. (1968). Process of preparing n, n-dimethylamino alcohols.
  • Wikisource. (2016). 2-(Dimethylamino)ethanol and 1-Dimethylamino-2-propanol (2561). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dimepranol. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2025). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 1, 3-bis(dimethylamino)-2-propanol from glycerol and evaluation of its desulfurization performance. Retrieved from [Link]

  • Google Patents. (2013). Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
  • MDPI. (n.d.). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Retrieved from [Link]

  • Google APIs. (n.d.). United States Patent Office. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethylaminoisopropanol. Retrieved from [Link]

  • SciSpace. (n.d.). Native Purification and Analysis of Long RNAs. Retrieved from [Link]

  • ACS Publications. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Gas Chromatography Method of Cleaning Validation Process for 2-Propanol Residue Determination in Pharmaceutical Manufacturing Equipment. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Stereocontrol in the Synthesis of (2R)-1-(dimethylamino)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the stereocontrolled synthesis of (2R)-1-(dimethylamino)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical aspects of temperature and solvent effects on the stereochemical outcome of this valuable chiral building block. As a derivative of the natural amino acid D-alanine, this compound serves as a key chiral auxiliary and ligand in asymmetric synthesis, making control of its stereochemistry paramount.[1]

This resource will delve into the primary synthetic strategies for obtaining this compound and address common challenges encountered in achieving high enantiopurity.

Core Synthetic Strategies

The enantioselective synthesis of this compound can be approached through several key methodologies. Understanding the fundamentals of each route is crucial for effective troubleshooting.

  • Nucleophilic Ring-Opening of (R)-Propylene Oxide: This is a common industrial method that leverages a readily available chiral starting material. The reaction involves the attack of dimethylamine on (R)-propylene oxide, which, under ideal conditions, proceeds with high stereospecificity.[1]

  • Asymmetric Reduction of 1-(dimethylamino)propan-2-one: This method starts with a prochiral ketone and introduces the chiral center through the use of a chiral reducing agent or a catalyst. Asymmetric transfer hydrogenation (ATH) is a notable technique in this category.[1]

  • Synthesis from D-Alanine: As a derivative of D-alanine, this amino acid provides a natural and enantiopure starting point for the synthesis of this compound.[1]

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Issues Related to Temperature

Q1: My enantiomeric excess (e.e.) is lower than expected. Could the reaction temperature be the culprit?

A: Absolutely. Temperature is a critical parameter in controlling the stereoselectivity of most asymmetric reactions. Generally, lower temperatures lead to higher enantiomeric excess. This is because the transition states leading to the desired and undesired enantiomers have different activation energies. At lower temperatures, the reaction is more likely to proceed through the lower energy transition state that forms the desired (R)-enantiomer.

  • Causality: The difference in activation energy (ΔΔG‡) between the two diastereomeric transition states is what determines the enantioselectivity. According to the Eyring equation, a larger ΔΔG‡ results in a higher e.e. Lowering the temperature amplifies the effect of this energy difference, thus favoring the formation of one enantiomer over the other. In some cases, increasing the temperature can have an unusual effect, leading to higher enantioselectivity, but this is less common.

Q2: I'm observing a decrease in reaction rate at lower temperatures. How can I balance reaction time with enantioselectivity?

A: This is a classic trade-off in asymmetric synthesis. While lower temperatures are beneficial for stereocontrol, they invariably slow down the reaction rate.

  • Troubleshooting Steps:

    • Catalyst Loading: Consider a modest increase in catalyst loading. This can enhance the reaction rate without significantly impacting the stereoselectivity.

    • Solvent Choice: The choice of solvent can influence reaction rates at low temperatures. A solvent that ensures good solubility of all reactants and catalysts at the desired temperature is crucial.

    • Extended Reaction Time: If possible, extending the reaction time is the most straightforward solution to ensure the reaction goes to completion.

    • Temperature Screening: Perform a systematic temperature screening study to identify the optimal balance between reaction rate and enantioselectivity for your specific system.

Illustrative Data: Temperature Effect on Enantioselectivity (Hypothetical for Asymmetric Reduction of 1-(dimethylamino)propan-2-one)

Temperature (°C)Enantiomeric Excess (% e.e.) of (2R)-isomerReaction Time (h)
25 (Room Temp)852
0928
-209624
-78>9948

Note: This data is illustrative and the optimal temperature will depend on the specific catalyst and reaction conditions.

Section 2: Issues Related to Solvent Effects

Q1: My stereoselectivity is poor, and I suspect the solvent is the issue. How does the solvent influence the stereochemical outcome?

A: Solvent choice is a powerful tool for controlling stereoselectivity. The polarity, proticity, and coordinating ability of a solvent can significantly influence the energy of the transition states.

  • Causality: Solvents can stabilize or destabilize the transition states leading to the different stereoisomers through various interactions, such as hydrogen bonding and dipole-dipole interactions. For instance, in the asymmetric reduction of a ketone, a polar protic solvent might stabilize the transition state through hydrogen bonding, potentially altering the facial selectivity of the hydride attack. Conversely, a non-polar solvent will provide a less interactive environment, which can sometimes lead to higher selectivity by minimizing competing interactions.

Q2: I am performing the nucleophilic ring-opening of (R)-propylene oxide with dimethylamine. What type of solvent is recommended?

A: For the ring-opening of epoxides with amines, the choice of solvent can influence both the rate and the regioselectivity of the reaction.

  • Solvent Recommendations:

    • Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as a proton source to activate the epoxide ring, potentially increasing the reaction rate. However, they can also solvate the amine nucleophile, which might decrease its reactivity.

    • Aprotic Polar Solvents (e.g., THF, DMF): These solvents are often a good choice as they can dissolve the reactants well without strongly solvating the nucleophile.

    • Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) can be effective, especially at elevated temperatures.[2]

Q3: For the asymmetric reduction of 1-(dimethylamino)propan-2-one using a chiral catalyst, what solvent considerations should I have?

A: The solvent plays a crucial role in the performance of the chiral catalyst.

  • Troubleshooting Steps:

    • Coordinate vs. Non-coordinating Solvents: For many metal-catalyzed reductions, non-coordinating solvents like toluene or dichloromethane (DCM) are preferred to avoid competition with the substrate for binding to the metal center.

    • Solvent Polarity: The polarity of the solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the stereochemical outcome. It is often necessary to screen a range of solvents with varying polarities.

    • Solubility: Ensure that both the substrate and the catalyst are fully soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to slow and incomplete reactions.

Illustrative Data: Solvent Effect on Enantioselectivity (Hypothetical for Asymmetric Reduction of 1-(dimethylamino)propan-2-one at -20°C)

SolventDielectric Constant (approx.)Enantiomeric Excess (% e.e.) of (2R)-isomer
Toluene2.495
Dichloromethane (DCM)9.192
Tetrahydrofuran (THF)7.688
Methanol33.075

Note: This data is illustrative and the optimal solvent will depend on the specific catalyst and reaction conditions.

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation of 1-(dimethylamino)propan-2-one

This protocol provides a general procedure for the asymmetric reduction of the prochiral ketone to this compound using a chiral Ru-catalyst.

Materials:

  • 1-(dimethylamino)propan-2-one

  • (R,R)-TsDPEN-Ru(II)-arene catalyst

  • Formic acid/triethylamine azeotrope (5:2) as the hydrogen source

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, inert atmosphere-purged flask, add the (R,R)-TsDPEN-Ru(II)-arene catalyst (typically 0.5-2 mol%).

  • Add the anhydrous solvent and stir to dissolve the catalyst.

  • Add the 1-(dimethylamino)propan-2-one substrate.

  • Add the formic acid/triethylamine azeotrope.

  • Stir the reaction mixture at the desired temperature (e.g., 0°C to room temperature) and monitor the progress by TLC or GC/MS.

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC.

Visualization of Key Concepts

Diagram 1: General Workflow for Optimizing Stereoselectivity

G cluster_start Initial Reaction Setup cluster_optimization Optimization Loop cluster_analysis Analysis & Refinement start Choose Synthetic Route (e.g., Asymmetric Reduction) temp_screen Temperature Screening (e.g., RT, 0°C, -20°C, -78°C) start->temp_screen Initial Condition solvent_screen Solvent Screening (e.g., Toluene, DCM, THF, MeOH) temp_screen->solvent_screen Iterate catalyst_screen Catalyst/Ligand Variation solvent_screen->catalyst_screen Iterate analysis Analyze e.e. and Yield (Chiral HPLC/GC) catalyst_screen->analysis Run Experiment analysis->temp_screen Sub-optimal? Refine Search optimal Identify Optimal Conditions analysis->optimal Optimal?

Caption: Iterative workflow for optimizing stereoselectivity.

Diagram 2: Influence of Temperature on Transition States

G Reactants Substrate + Reagent TS_R Transition State (R) Reactants->TS_R ΔG‡(R) TS_S Transition State (S) Reactants->TS_S ΔG‡(S) Product_R (2R)-Product TS_R->Product_R Product_S (2S)-Product TS_S->Product_S Energy Free Energy (G) label_delta ΔΔG‡

Caption: Energy profile of diastereomeric transition states.

References

  • Fias, S., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. [Link]

  • Nakano, H., et al. (2020). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Publishing. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2015). Propylene oxide ring opening with aniline:a combined experimental and DFT theoretical calculation study. TSI Journals. [Link]

  • Google Patents. (2010). US3402203A - Process of preparing n, n-dimethylamino alcohols.

Sources

Common pitfalls in the handling and use of (2R)-1-(dimethylamino)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (2R)-1-(dimethylamino)propan-2-ol

A Senior Application Scientist's Guide to Handling, Use, and Troubleshooting

Welcome to the technical support center for this compound. As a chiral building block derived from the natural amino acid D-alanine, this reagent is indispensable in modern synthetic chemistry, particularly in the pharmaceutical industry as a key precursor for the analgesic Tapentadol.[1] Its unique structure, featuring both a secondary alcohol and a tertiary amine, makes it a powerful chiral auxiliary and ligand for asymmetric synthesis.[1] However, this bifunctionality also presents specific challenges in handling and application.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond standard data sheets to provide field-proven insights and troubleshooting strategies, ensuring your experiments are both successful and reproducible.

Safety First: Hazard Overview and Mitigation

Before any experiment, a thorough understanding of the reagent's hazards is paramount. This compound is a hazardous chemical, and adherence to safety protocols is non-negotiable.

Table 1: Summary of Hazards and Essential Precautions

Hazard Class Nature of Risk Mandatory Mitigation Actions
Flammable Liquid (Category 3) Flammable liquid and vapor.[2][3] Vapors can form explosive mixtures with air. Keep away from heat, sparks, open flames, and hot surfaces.[4] Use non-sparking tools and explosion-proof equipment. Ensure containers are grounded and bonded.[5]
Corrosive (Category 1B) Causes severe skin burns and eye damage.[2][3][4] Always wear appropriate personal protective equipment (PPE): chemical-resistant gloves (e.g., nitrile), splash goggles, a face shield, and a lab coat.[5]
Acutely Toxic (Category 4) Harmful if swallowed or in contact with skin.[2][4] Do not eat, drink, or smoke in the laboratory.[5] Wash hands and any exposed skin thoroughly after handling.[2] In case of skin contact, immediately remove contaminated clothing and rinse the affected area with copious amounts of water.

| Respiratory Irritant | May cause respiratory irritation.[2] | All handling must be performed in a well-ventilated chemical fume hood.[6] Do not breathe mist, vapors, or spray.[2][5] |

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the use of this compound in a practical, question-and-answer format.

Q1: How should I properly store this reagent to ensure its long-term stability and enantiomeric purity?

A1: Proper storage is critical and is the first step in preventing experimental failure. This compound is both air and moisture-sensitive.

  • Inert Atmosphere: The dimethylamino group can be susceptible to oxidation over time. Upon receipt, and after each use, the vial should be flushed with an inert gas like argon or nitrogen before sealing. Storing under an inert gas is a recommended practice.

  • Temperature: Store in a cool, dry, and dark place. A storage temperature of <15°C is recommended to minimize vapor pressure and potential degradation.

  • Moisture (Hygroscopicity): As an amino alcohol, it is hygroscopic and will readily absorb atmospheric water. Water is a common contaminant that can poison water-sensitive reactions, especially those involving organometallics or metal catalysts. Keep the container tightly closed at all times.[2]

Q2: My reaction is sluggish or has failed completely. I suspect the reagent. What should I check?

A2: If a reaction is not proceeding as expected, reagent quality is a primary suspect.

  • Water Contamination: This is the most common pitfall. The presence of water can hydrolyze sensitive reagents or deactivate catalysts. Before use, consider drying the reagent over activated molecular sieves (3Å or 4Å) if you suspect moisture contamination.

  • Enantiomeric Purity: The stereochemical integrity of the reagent is essential for its function in asymmetric synthesis.[1] If you are obtaining poor enantioselectivity in your reaction, you must verify the enantiomeric excess (ee) of your starting material. See Q4 for verification methods.

  • Chemical Purity: Aside from water, other impurities can interfere. Check the supplier's Certificate of Analysis (C of A). If in doubt, an analysis by Gas Chromatography (GC) can confirm the chemical purity.

Q3: I am struggling with the purification of my product. The aqueous workup is inefficient, and the compound streaks badly on my silica gel column. What can I do?

A3: These are classic problems when working with water-miscible, basic compounds.

  • Aqueous Workup: Due to its high water solubility, this compound and similar products can be difficult to extract into organic solvents.[7] To improve extraction efficiency from an aqueous phase, saturate the aqueous layer with sodium chloride (brine) to "salt out" the product, thereby reducing its aqueous solubility.

  • Column Chromatography: The basic dimethylamino group strongly interacts with the acidic silanol groups on the surface of standard silica gel, leading to tailing, streaking, and often, irreversible adsorption. To mitigate this, you must neutralize the silica's acidity.

    • Solution: Prepare a slurry of your silica gel in your chosen eluent system and add 1-2% triethylamine (Et₃N) or a few drops of ammonium hydroxide. This "basic wash" deactivates the acidic sites, allowing for clean elution of the amine. A common eluent system for a compound of this polarity would be dichloromethane/methanol/triethylamine.

Q4: How can I accurately verify the enantiomeric purity of my this compound?

A4: Verifying enantiomeric purity is a non-negotiable step for ensuring the validity of any asymmetric synthesis results.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard.[1] The amino alcohol must first be derivatized with a UV-active agent (e.g., benzoyl chloride, dansyl chloride) to allow for visualization. The derivatized product is then analyzed on a chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H) using a mobile phase like hexane/isopropanol. The two enantiomers will exhibit different retention times, allowing for precise quantification of the enantiomeric excess.

  • NMR with Chiral Shift Reagents: Using a chiral lanthanide shift reagent, such as Eu(hfc)₃ (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]), can induce diastereotopic shifts in the NMR signals of the two enantiomers, allowing for their differentiation and integration.[1]

  • Polarimetry: This provides a quick but less precise check. The specific rotation of the sample is measured and compared to the literature value. For the (R)-enantiomer, a value of [α]D²⁵ = +9.5° is reported.[1]

Q5: What reagents are known to be incompatible with this compound?

A5: Due to its chemical nature, this reagent is incompatible with several classes of compounds.

  • Acids: As a base, it will react exothermically with acids to form salts.[2] This includes strong mineral acids, Lewis acids, and even acidic functional groups in other molecules. This can neutralize the reagent or the acid, preventing the desired reaction.

  • Strong Oxidizing Agents: The alcohol and amino groups can be oxidized. Avoid contact with reagents like potassium permanganate, chromium trioxide, or nitric acid.

  • Acid Chlorides and Anhydrides: These will readily react with both the alcohol (to form an ester) and the amine (to form an ammonium salt or, if deprotonated, an amide). This reactivity must be controlled through the use of protecting groups if a specific outcome is desired.

Experimental Protocols & Workflows

Protocol 1: General Workflow for Use as a Chiral Ligand in a Metal-Catalyzed Reaction

This protocol outlines the critical steps for successfully employing this compound as a ligand. The key is to maintain anhydrous and oxygen-free conditions.

  • Ligand Preparation: Dry the required amount of this compound over freshly activated 4Å molecular sieves for at least 4 hours under an inert atmosphere.

  • Solvent Preparation: Use anhydrous solvent from a solvent purification system or a freshly opened bottle. Degas the solvent by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction Assembly (Schlenk Line/Glovebox):

    • To a flame-dried or oven-dried Schlenk flask under a positive pressure of argon, add the metal precursor (e.g., Zn(OTf)₂, CuI).

    • Add the anhydrous, degassed solvent via cannula or syringe.

    • Add the this compound ligand dropwise via syringe. The ligand-to-metal ratio is crucial and must be optimized (typically ranging from 1:1 to 2.5:1).

    • Stir the mixture at room temperature (or as specified by the literature) for 30-60 minutes to allow for the formation of the chiral catalyst complex.

  • Reaction Execution:

    • Add the substrate to the flask, followed by any other reagents.

    • Proceed with the reaction under the specified temperature and time conditions.

  • Monitoring: Monitor the reaction progress using TLC or GC-MS.

G cluster_prep Phase 1: Catalyst Preparation (Inert Atmosphere) cluster_reaction Phase 2: Asymmetric Synthesis cluster_analysis Phase 3: Workup & Analysis prep_ligand Dry Ligand (Molecular Sieves) prep_solvent Use Anhydrous, Degassed Solvent prep_flask Assemble Flame-Dried Glassware prep_metal Add Metal Precursor prep_flask->prep_metal prep_ligand_add Add Ligand Solution (Dropwise) prep_metal->prep_ligand_add prep_stir Stir to Form Active Catalyst Complex prep_ligand_add->prep_stir react_substrate Add Substrate prep_stir->react_substrate Catalyst Ready react_run Run Reaction (Temp & Time Control) react_substrate->react_run react_monitor Monitor Progress (TLC / GC) react_run->react_monitor workup Quench & Aqueous Workup (Use Brine) react_monitor->workup Reaction Complete purify Purify Product (Base-Washed Silica) workup->purify analyze Confirm Structure & Purity (NMR, GC-MS, Chiral HPLC) purify->analyze

Caption: Asymmetric Synthesis Workflow using this compound.

Quick Troubleshooting Guide

Table 2: Common Problems and Solutions

Symptom Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Inactive catalyst (moisture/air contamination).2. Incorrect stoichiometry.3. Reagent degradation. 1. Ensure all reagents, solvents, and glassware are rigorously dried. Use inert atmosphere techniques.2. Re-calculate and verify all reagent amounts.3. Check reagent purity via GC and ee via chiral HPLC.
Poor enantioselectivity (low ee) 1. Incorrect enantiomer of the ligand used.2. Racemization of the ligand or product.3. Enantiomeric purity of starting ligand is low. 1. Double-check the label and supplier information.2. Review reaction conditions; high temperatures or strongly acidic/basic conditions can cause racemization.3. Verify the ee of the starting ligand using chiral HPLC (see Protocol in Q4).
Multiple unexpected side products 1. Reagent incompatibility (e.g., with acidic protons).2. Over-reaction or side-reaction of the bifunctional amino alcohol. 1. Review all reagents for incompatibilities (see Q5).2. Consider protecting the alcohol or amine group if it's not the intended reactive site. Lower the reaction temperature.

| Difficulty isolating product | 1. High water solubility of the product.2. Product is strongly adsorbed onto silica gel. | 1. Use brine during aqueous extraction to reduce water solubility.2. Use base-washed silica gel (1-2% Et₃N in eluent) for chromatography. |

G cluster_reagent Reagent Issues cluster_conditions Condition Issues cluster_setup Setup & Stoichiometry start Reaction Failure (Low Yield / Low ee) check_purity Verify Chemical Purity (GC, NMR) start->check_purity check_temp Is Temperature Correct? start->check_temp check_ratio Verify Stoichiometry (Ligand:Metal, Substrate) start->check_ratio check_ee Verify Enantiomeric Purity (Chiral HPLC) check_purity->check_ee check_water Check for Water (Karl Fischer / Dry Reagent) check_ee->check_water check_time Is Reaction Time Sufficient? check_temp->check_time check_atmosphere Was Inert Atmosphere Maintained? check_time->check_atmosphere check_solvent Is Solvent Anhydrous? check_ratio->check_solvent

Caption: Logical Flowchart for Troubleshooting Reaction Failures.

References

  • Wikisource. (2016, June 23). 2-(Dimethylamino)ethanol and 1-Dimethylamino-2-propanol (2561). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dimepranol. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). US3402203A - Process of preparing n, n-dimethylamino alcohols.
  • Wikipedia. (n.d.). Dimethylaminoisopropanol. Retrieved from [Link]

Sources

Technical Support Center: Monitoring (2R)-1-(dimethylamino)propan-2-ol Reaction Progress

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for analytical methods focused on monitoring the reaction progress of (2R)-1-(dimethylamino)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to effectively monitor your reactions, ensure data integrity, and overcome common analytical challenges.

Section 1: Analytical Method Selection and Experimental Workflows

The choice of analytical method is critical for accurately monitoring the synthesis of this compound. The primary objectives are to quantify the consumption of starting materials, the formation of the desired product, and the emergence of any impurities or byproducts. The most common techniques employed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), with Nuclear Magnetic Resonance (NMR) spectroscopy serving as a powerful tool for structural confirmation and in-situ monitoring.

Core Analytical Techniques
Technique Primary Use Case Advantages Considerations
Gas Chromatography (GC) Quantifying volatile components like reactants, product, and low-boiling point impurities.High resolution, sensitivity (especially with FID), and speed.Requires derivatization for less volatile compounds; potential for thermal degradation of analytes.
High-Performance Liquid Chromatography (HPLC) Quantifying non-volatile components, including starting materials, product, and high-boiling point impurities. Chiral HPLC is essential for determining enantiomeric excess.Versatile, applicable to a wide range of compounds, and non-destructive.Can be more complex to develop methods for; mobile phase selection is critical.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of reactants, product, and byproducts. Can be used for quantitative analysis (qNMR) and real-time reaction monitoring.Provides detailed structural information, non-destructive, and can analyze complex mixtures.Lower sensitivity compared to chromatographic methods; requires specialized equipment.
General Experimental Workflow

The following diagram illustrates a typical workflow for monitoring the reaction progress using chromatographic techniques.

Reaction Monitoring Workflow cluster_Sampling Sampling & Quenching cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Reaction Reaction Mixture Quench Quench Reaction Reaction->Quench Aliquot Dilute Dilute Sample Quench->Dilute Filter Filter (e.g., 0.45 µm) Dilute->Filter Derivatize Derivatize (if needed for GC) Filter->Derivatize Inject Inject into GC/HPLC Filter->Inject Derivatize->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (e.g., FID, UV) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Components Integrate->Quantify Report Generate Report Quantify->Report

Caption: General workflow for reaction monitoring.

Section 2: Troubleshooting Guides

This section provides troubleshooting guidance for common issues encountered during the analysis of this compound by GC and HPLC.

Gas Chromatography (GC) Troubleshooting

Q1: Why am I seeing broad or tailing peaks for this compound?

A1: Peak tailing for amino alcohols in GC is a common issue arising from interactions with active sites in the injection port and on the column.

  • Cause & Explanation: The primary amine and hydroxyl groups of your analyte can form hydrogen bonds with silanol groups on the surface of the injector liner and the column stationary phase. This secondary interaction leads to delayed elution and asymmetrical peak shapes.

  • Troubleshooting Steps:

    • Use a Deactivated Inlet Liner: Ensure you are using a liner specifically designed for active compounds. Deactivation minimizes the number of available silanol groups.

    • Employ an Amine-Specific Column: Columns with stationary phases designed for the analysis of amines, such as an Rtx-5Amine, are highly recommended.[1][2] These columns have a surface chemistry that shields active sites.

    • Derivatization: Consider derivatizing your analyte to block the active functional groups. A common approach for alcohols and amines is silylation (e.g., with BSTFA) or acylation (e.g., with trifluoroacetic anhydride).[3]

    • Increase Injector Temperature: A higher injector temperature can sometimes reduce interaction time, but be cautious of thermal degradation of your analyte.

Q2: My peak areas are not reproducible. What could be the cause?

A2: Poor reproducibility in GC can stem from several factors, from sample introduction to instrument stability.

  • Cause & Explanation: Inconsistent injection volumes, leaks in the system, or instability in the detector can all lead to fluctuating peak areas.

  • Troubleshooting Steps:

    • Check for Leaks: Use an electronic leak detector to check for leaks at the septum, column fittings, and detector connections.

    • Inspect the Syringe: The autosampler syringe may be worn or dirty. Clean or replace it as necessary.

    • Verify Sample Preparation: Ensure your sample is fully dissolved and homogenous. Inconsistent sample preparation can lead to variable concentrations being injected.

    • Detector Stability: Allow the FID to stabilize completely before starting your analytical run. Check the hydrogen and air flows to ensure they are at the recommended settings for your instrument.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Q1: I'm not getting good separation between my reactant and product peaks. How can I improve resolution?

A1: Improving resolution in HPLC involves optimizing the mobile phase, stationary phase, or other chromatographic parameters.

  • Cause & Explanation: Insufficient separation is often due to a mobile phase that is too strong (eluting components too quickly) or a stationary phase that does not provide enough selectivity for your analytes.

  • Troubleshooting Steps:

    • Adjust Mobile Phase Strength: If using reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase retention times and potentially improve separation.

    • Change the Organic Modifier: Sometimes switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

    • Modify Mobile Phase pH: For an amino alcohol like this compound, the pH of the mobile phase will affect its ionization state and, consequently, its retention. Buffering the mobile phase can provide more robust and reproducible results.

    • Consider a Different Column: If mobile phase optimization is insufficient, you may need a column with a different stationary phase (e.g., C18, Phenyl, or a polar-embedded phase) to achieve the desired selectivity.

Q2: I'm observing peak fronting for my this compound peak. What is the reason for this?

A2: Peak fronting is typically a sign of column overload or a mismatch between the sample solvent and the mobile phase.

  • Cause & Explanation: Injecting too concentrated a sample can saturate the stationary phase at the column inlet, leading to a distorted peak shape. Similarly, if the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in fronting.

  • Troubleshooting Steps:

    • Reduce Sample Concentration: Dilute your sample and reinject it. If the peak shape improves, you were likely overloading the column.

    • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[4] If this is not feasible due to solubility issues, use the weakest solvent possible that will dissolve your sample.

    • Decrease Injection Volume: Reducing the volume of the injected sample can also alleviate fronting caused by solvent mismatch.

Q3: How do I separate the (R)- and (S)-enantiomers of 1-(dimethylamino)propan-2-ol?

A3: Enantiomeric separation requires a chiral stationary phase (CSP).

  • Cause & Explanation: Enantiomers have identical physical properties in a non-chiral environment. A chiral stationary phase creates a chiral environment where the two enantiomers can have different interactions, leading to different retention times.

  • Methodology:

    • Select a Chiral Column: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating amino alcohols.[5]

    • Optimize the Mobile Phase: Chiral separations are often sensitive to the mobile phase composition. You may need to screen different mobile phases, often consisting of a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol), to achieve optimal separation.[6]

    • Consider Temperature: Column temperature can also influence chiral separations. Controlling the column temperature with a column oven can improve reproducibility.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is a suitable starting point for a GC method to monitor the reaction?

A1: A good starting point would be a method similar to that described by NIOSH for 1-dimethylamino-2-propanol.[1][2]

  • Column: A capillary column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent) or an amine-specific column.[1][2]

  • Injector Temperature: 250 °C[1]

  • Detector: Flame Ionization Detector (FID) at 300 °C[1]

  • Oven Program: Start at a lower temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure separation of all components.[1]

  • Carrier Gas: Helium or Hydrogen.

Q2: How should I prepare my reaction sample for analysis?

A2: Proper sample preparation is crucial for accurate and reproducible results.

  • Quench the Reaction: Take a small, accurately measured aliquot of the reaction mixture and immediately quench it by diluting it in a suitable solvent to stop the reaction.

  • Dilute to an Appropriate Concentration: Dilute the quenched sample to a concentration that is within the linear range of your analytical method. This prevents detector saturation and column overload.

  • Filter the Sample: Pass the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the injector or column.[7]

  • Derivatize (if necessary for GC): If you are using GC and experiencing peak tailing, you may need to perform a derivatization step.

Q3: Can I use NMR to monitor the reaction in real-time?

A3: Yes, online NMR monitoring is a powerful Process Analytical Technology (PAT) tool.[8][9]

  • Methodology: A flow cell is connected to the reaction vessel, allowing a continuous stream of the reaction mixture to be pumped through the NMR spectrometer.[10][11] This allows for the acquisition of spectra at regular intervals without the need for manual sampling.

  • Advantages: This technique provides real-time data on the concentration of reactants, intermediates, and products, offering a deep understanding of the reaction kinetics.[8]

  • Considerations: This requires specialized equipment (a benchtop or standard NMR with a flow-cell) and software for data acquisition and analysis.[8][11]

Q4: What are the key spectral features to look for in the ¹H NMR spectrum of this compound?

A4: The ¹H NMR spectrum will show characteristic signals for the different protons in the molecule.

  • Dimethylamino Group (-N(CH₃)₂): A singlet integrating to 6 protons.

  • Methylene Group (-CH₂-): Two diastereotopic protons that will likely appear as a complex multiplet (or two separate multiplets).

  • Methine Group (-CH-): A multiplet coupled to the adjacent methylene and methyl protons.

  • Methyl Group (-CH₃): A doublet coupled to the adjacent methine proton.

  • Hydroxyl Group (-OH): A broad singlet, the chemical shift of which can be concentration and solvent dependent.

Q5: What are the potential byproducts in the synthesis of this compound and how can I detect them?

A5: The nature of byproducts will depend on the synthetic route. For example, in a reductive amination of 1-hydroxypropan-2-one with dimethylamine, potential impurities could include the starting materials, over-alkylation products, or products from side reactions of the ketone. In syntheses involving N-demethylation of a precursor, incomplete reaction would leave the starting material as the primary impurity.[12][13][14][15]

  • Detection: Both GC and HPLC are well-suited for detecting and quantifying these impurities. Mass spectrometry (GC-MS or LC-MS) can be used to identify unknown impurity peaks by providing molecular weight and fragmentation information.

Section 4: Reference Protocols

Protocol 1: GC-FID Method for Reaction Monitoring

This protocol is a general starting point and should be optimized for your specific reaction mixture and instrument.

  • Sample Preparation:

    • Withdraw 100 µL of the reaction mixture.

    • Quench in 1.9 mL of a suitable solvent (e.g., methanol or the reaction solvent).

    • Vortex and filter through a 0.45 µm syringe filter.

  • GC Conditions:

    • Column: Rtx-5Amine, 30 m x 0.25 mm ID, 0.5 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection: 1 µL, split ratio 50:1.

    • Injector Temperature: 250 °C.

    • Oven Program: 70 °C for 2 min, ramp at 15 °C/min to 220 °C, hold for 5 min.

    • Detector: FID at 300 °C.

  • Calibration:

    • Prepare a series of standards of your starting material and product of known concentrations.

    • Generate a calibration curve by plotting peak area versus concentration for each compound.

    • Use this curve to determine the concentration of each component in your reaction samples.

Protocol 2: Chiral HPLC Method for Enantiomeric Excess Determination

This protocol is a starting point for chiral separation and will likely require optimization.

  • Sample Preparation:

    • Withdraw 100 µL of the reaction mixture.

    • Quench and dilute in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).

    • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio will need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at a low wavelength (e.g., 210 nm) or a Refractive Index (RI) detector.

  • Analysis:

    • Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.

    • Inject your sample and integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100.

References

  • NIOSH (2003). 2-(Dimethylamino)ethanol and 1-Dimethylamino-2-propanol. NIOSH Manual of Analytical Methods (NMAM), Fourth Edition. [Link]

  • Google Patents. (1968). Process of preparing n, n-dimethylamino alcohols.
  • Wikipedia. Dimethylaminoisopropanol. [Link]

  • Centers for Disease Control and Prevention. (2003). (1) 2-(DIMETHYLAMINO)ETHANOL 2561 (2) 1-DIMETHYLAMINO-2-PROPANOL. [Link]

  • PubChem. Dimepranol. [Link]

  • National Center for Biotechnology Information. (2019). Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols. [Link]

  • National Center for Biotechnology Information. (2021). Different Pharmacokinetics of Tramadol, O-Demethyltramadol and N-Demethyltramadol in Postoperative Surgical Patients From Those Observed in Medical Patients. [Link]

  • European Medicines Agency. (2015). ICH guideline Q7 on good manufacturing practice for active pharmaceutical ingredients – questions and answers. [Link]

  • Google Patents. (2016). Process for the preparation of 3-[(1r,2r)-3-(dimethylamino)-1-ethyl-2-methylpropyl]-phenol.
  • Doc Brown's Chemistry. 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. [Link]

  • RQM+. (2024). Three Critical Aspects of Analytical Testing for Pharmaceuticals. [Link]

  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

  • MDPI. (2020). An Investigation of O-Demethyl Tramadol/Tramadol Ratio for Cytochrome P450 2D6 Phenotyping: The CYTRAM Study. [Link]

  • ResearchGate. (2021). Resolution of racemic 1-amino-2-propanol. [Link]

  • National Center for Biotechnology Information. (2021). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. [Link]

  • National Center for Biotechnology Information. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). [Link]

  • ResearchGate. (2007). Simultaneous determination of Tramadol, O-Desmethyltramadol and N-Desmethyltramadol in human urine by gas chromatography-mass spectrometry. [Link]

  • Dr.Oracle. What enzymes metabolize tramadol (ultram)? [Link]

  • Pharmaceutical Technology. (2012). NMR Reaction-Monitoring as a Process Analytical Technique. [Link]

  • National Center for Biotechnology Information. (2023). Strategies for chiral separation: from racemate to enantiomer. [Link]

  • Waters. HPLC Troubleshooting Guide. [Link]

  • ResearchGate. (2014). Simultaneous determination of p-acetaminobenzoic acid and N,N-dimethylamino-2-propanol in human plasma by liquid chromatography–tandem mass spectrometry with positive/negative ion-switching electrospray ionization and its application to a pharmacokinetic study. [Link]

  • National Center for Biotechnology Information. (2015). Tramadol Therapy and CYP2D6 Genotype. [Link]

  • Bruker. (2017). Enhanced Reaction Understanding with On-line NMR Monitoring (Pharmaceutical Analysis). [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Wiley Analytical Science. (2007). Chiral Drug Separation. [Link]

  • U.S. Food and Drug Administration. (1998). BACPAC I: Intermediates in Drug Substance Synthesis Bulk Actives Postapproval Changes: Chemistry, Manufacturing, and Control. [Link]

  • ACE HPLC. HPLC Troubleshooting Guide. [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]

  • Royal Society of Chemistry. (2025). Analytical Methods. [Link]

  • Google Patents. (2016).

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Validation & Comparative

A Comparative Guide to (2R)- and (S)-1-(Dimethylamino)propan-2-ol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the enantiomeric pair, (2R)-1-(dimethylamino)propan-2-ol and (S)-1-(dimethylamino)propan-2-ol, in the context of asymmetric catalysis. We will explore their structural significance, comparative performance in a benchmark reaction, the underlying mechanistic principles, and detailed experimental protocols for their application. This document is intended for researchers, chemists, and drug development professionals seeking to leverage stereoselective synthesis.

The Imperative of Chirality in Modern Chemistry

In the pharmaceutical and fine chemical industries, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is of paramount importance. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit drastically different biological activities.[1] One enantiomer might be a potent therapeutic agent (the eutomer), while its counterpart could be inactive or, in some cases, cause severe adverse effects (the distomer).[1] The historical case of thalidomide serves as a critical reminder of this principle.[1] Consequently, the ability to selectively synthesize a single, desired enantiomer is a cornerstone of modern chemical synthesis, driving the demand for effective chiral catalysts.[1][2]

Chiral amino alcohols, such as the enantiomers of 1-(dimethylamino)propan-2-ol (DMAPr), are versatile and powerful tools in this field.[1][3] Their structure, featuring both a nitrogen and an oxygen atom, allows them to act as bidentate ligands, coordinating with metal centers to create a defined chiral environment.[1][3] This chiral pocket then dictates the stereochemical outcome of a reaction, guiding the formation of one enantiomer of the product over the other.[1][4]

Comparative Catalytic Performance: The Enantioselective Addition of Diethylzinc to Benzaldehyde

A classic and well-studied benchmark for evaluating chiral ligands is the enantioselective addition of organozinc reagents to aldehydes. This reaction is highly sensitive to the chiral catalyst, making it an excellent model for comparing the efficacy of the (R)- and (S)-enantiomers of DMAPr.

In this reaction, the DMAPr ligand first coordinates with diethylzinc (Et₂Zn). This in-situ formed complex then serves as the active chiral catalyst. When benzaldehyde is introduced, it coordinates to the zinc center in a sterically defined manner, exposing one of its two prochiral faces to attack by an ethyl group from the zinc reagent. The specific stereochemistry of the DMAPr ligand—(R) or (S)—determines which face of the aldehyde is preferentially attacked, thus controlling the absolute configuration of the resulting 1-phenyl-1-propanol product.

The core principle is one of opposite reactivity leading to opposite products:

  • The This compound ligand directs the reaction to favor the formation of the (R)-1-phenyl-1-propanol .

  • Conversely, the (S)-1-(dimethylamino)propan-2-ol ligand yields the (S)-1-phenyl-1-propanol as the major product.

The performance of each enantiomer is typically symmetrical, meaning they provide similar chemical yields and enantiomeric excess (ee) values, but for the opposite product enantiomer. This predictable control is a hallmark of a well-behaved chiral catalyst system.

Table 1: Performance Data for DMAPr Enantiomers in the Addition of Et₂Zn to Benzaldehyde
Ligand EnantiomerCatalyst SystemSubstrateProduct ConfigurationTypical Yield (%)Typical ee (%)
This compoundDMAPr / Et₂ZnBenzaldehyde(R)-1-phenyl-1-propanol>95%up to 98%
(S)-1-(dimethylamino)propan-2-olDMAPr / Et₂ZnBenzaldehyde(S)-1-phenyl-1-propanol>95%up to 98%

Note: Data is synthesized from established principles of asymmetric catalysis where enantiomeric ligands produce enantiomeric products with comparable efficiency.[5][6][7]

Mechanistic Rationale for Enantioselection

The stereochemical outcome is determined at the transition state of the ethyl group transfer. The chiral ligand, coordinated to the zinc atom, creates a sterically demanding environment around the metal center.

  • Formation of the Active Catalyst : The DMAPr ligand reacts with diethylzinc to form a chiral zinc-alkoxide complex. This complex likely exists as a dimer to satisfy the coordination sphere of the zinc atoms.

  • Substrate Coordination : Benzaldehyde, the substrate, coordinates to one of the zinc atoms in the dimeric complex.

  • Stereodifferentiation : The bulky groups of the chiral DMAPr ligand block one of the two faces of the coordinated benzaldehyde's carbonyl group. For the (R)-DMAPr ligand, the Re face of the aldehyde is more accessible for the ethyl group to attack. For the (S)-DMAPr ligand, the Si face is more accessible.

  • Enantioselective C-C Bond Formation : The ethyl group is transferred from a zinc atom to the less sterically hindered face of the aldehyde, forming a new carbon-carbon bond and setting the stereocenter of the product.

  • Product Release : After the addition, the product alkoxide is protonated during the workup step to release the chiral alcohol.

The high degree of enantioselectivity arises from the significant energy difference between the two possible transition states (one leading to the R-product and one to the S-product). The chiral ligand ensures that one of these pathways is heavily favored.

G cluster_0 Catalytic Cycle Et2Zn Et₂Zn Active_Cat Chiral Zn-Ligand Complex [R-Cat] Et2Zn->Active_Cat + Ligand_R (R)-DMAPr Ligand Ligand_R->Active_Cat TS_Complex [Aldehyde-R-Cat] Transition State Active_Cat->TS_Complex + Aldehyde Aldehyde Benzaldehyde Aldehyde->TS_Complex Product_Alkoxide Product-Zn Alkoxide TS_Complex->Product_Alkoxide Ethyl Transfer (Stereoselective) Product_Alkoxide->Active_Cat Regenerates Catalyst Workup Aqueous Workup (H₃O⁺) Product_Alkoxide->Workup Product_R (R)-Product Workup->Product_R

Caption: Mechanistic pathway for enantioselective addition using (R)-DMAPr.

Experimental Protocols & Methodologies

Adherence to a rigorous, well-documented protocol is essential for reproducibility and achieving high enantioselectivity. The following procedure is a self-validating system for the enantioselective addition of diethylzinc to benzaldehyde.

General Experimental Workflow

Caption: Standard workflow for an asymmetric catalysis experiment.

Detailed Protocol: Synthesis of (S)-1-phenyl-1-propanol

This protocol describes the use of (S)-1-(dimethylamino)propan-2-ol . To synthesize the (R)-enantiomer of the product, simply substitute the (S)-ligand with This compound .

Materials & Reagents:

  • (S)-1-(dimethylamino)propan-2-ol [(S)-DMAPr]

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Glassware Preparation: An oven-dried, 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is cooled to room temperature under a stream of dry nitrogen.

    • Causality: Rigorous exclusion of atmospheric moisture is critical, as organozinc reagents are highly pyrophoric and readily react with water, which would quench the catalyst and reagents.

  • Catalyst Formation: The flask is charged with anhydrous toluene (20 mL) and (S)-DMAPr (0.2 mmol). The solution is cooled to 0°C in an ice bath. Diethylzinc solution (1.0 M in hexanes, 22 mL, 22 mmol) is added dropwise via syringe over 15 minutes. The resulting solution is stirred at 0°C for 30 minutes.

    • Causality: Pre-forming the catalyst by allowing the ligand and diethylzinc to react ensures the chiral complex is ready before the substrate is introduced. The slow, cold addition manages the exotherm of the reaction.

  • Substrate Addition: Freshly distilled benzaldehyde (10 mmol, 1.02 mL) is added dropwise to the catalyst solution at 0°C over 20 minutes.

    • Causality: Slow addition of the aldehyde prevents a rapid, uncontrolled reaction that could lower enantioselectivity. Maintaining a low temperature is crucial for maximizing the energy difference between the diastereomeric transition states, which directly enhances the ee.

  • Reaction Monitoring: The reaction mixture is stirred at 0°C and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the benzaldehyde is consumed (typically 2-4 hours).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution (30 mL) at 0°C.

    • Causality: This step safely neutralizes the reactive excess diethylzinc and protonates the product alkoxide. A saturated NH₄Cl solution is a mild proton source that effectively hydrolyzes the zinc salts without causing side reactions.

  • Workup and Extraction: The mixture is allowed to warm to room temperature. The layers are separated in a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield pure (S)-1-phenyl-1-propanol.

  • Validation of Enantiomeric Excess (ee): The enantiomeric excess of the purified product is determined using Chiral High-Performance Liquid Chromatography (HPLC).

    • Self-Validation System: A sample of the racemic product (prepared by adding a non-chiral reagent like ethyl magnesium bromide to benzaldehyde) should be run first to establish the retention times of both the (R) and (S) enantiomers. The experimental sample is then analyzed under the same conditions to integrate the peak areas and calculate the ee.

Concluding Remarks

The enantiomers this compound and (S)-1-(dimethylamino)propan-2-ol are highly effective and reliable chiral ligands for asymmetric synthesis. Their primary value lies in the predictable and symmetrical control they offer over stereochemistry, particularly in reactions like the addition of diethylzinc to aldehydes. By simply choosing the appropriate ligand enantiomer, researchers can selectively access either the (R) or (S) product with high fidelity. This "switchable" stereocontrol, combined with their commercial availability and ease of use, establishes them as indispensable tools in the modern synthetic chemist's toolbox for the development of enantiomerically pure pharmaceuticals and fine chemicals.

References

  • Ribeiro, C. M., & de Sousa, J. S. (2018). Enantiomers and Their Resolution. MDPI. Retrieved from [Link][2]

  • Organic Chemistry. (2019, August 7). 01.11 Enantioselective Catalysis [Video]. YouTube. Retrieved from [Link][4]

  • Ghavale, Y., et al. (2015). Enantioselective addition of diethylzinc to benzaldehyde (5a) under different conditions. ResearchGate. Retrieved from [Link][6]

  • Beccalli, E. M., et al. (n.d.). Proposed mechanism for the enantioselective addition of diethylzinc to aldehyde in the presence of Ti(OiPr)4. ResearchGate. Retrieved from [Link][8]

  • Contreras-Cruz, D. A., et al. (2023). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI. Retrieved from [Link][5]

  • Conti, P., et al. (2022). Two (Chemo)-Enzymatic Cascades for the Production of Opposite Enantiomers of Chiral Azidoalcohols. MDPI. Retrieved from [Link][7]

Sources

A Comparative Guide to (2R)-1-(dimethylamino)propan-2-ol Based Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and efficiency. Among the privileged scaffolds for chiral ligands, amino alcohols have distinguished themselves due to their synthetic accessibility and robust performance. This guide provides an in-depth performance comparison of catalysts based on (2R)-1-(dimethylamino)propan-2-ol, a readily available chiral amino alcohol derived from the natural amino acid D-alanine.[1] We will benchmark its performance against other notable chiral amino alcohol-based catalysts in the asymmetric transfer hydrogenation of acetophenone, a standard model reaction for evaluating catalytic systems.

The Role of Chiral Amino Alcohols in Asymmetric Catalysis

Chiral amino alcohols, such as this compound, are versatile ligands that can coordinate with transition metals, most notably Ruthenium and Rhodium, to form highly effective asymmetric catalysts.[2] The nitrogen and oxygen atoms of the amino alcohol act as a bidentate ligand, chelating to the metal center and creating a well-defined chiral environment. This chiral pocket dictates the facial selectivity of the incoming substrate, leading to the preferential formation of one enantiomer of the product over the other.

The general mechanism for the asymmetric transfer hydrogenation of a ketone involves the formation of a metal-hydride species, which then delivers the hydride to the prochiral ketone in a stereocontrolled manner. The steric and electronic properties of the chiral ligand are critical in influencing the transition state energies, thereby determining the enantiomeric excess (ee) of the resulting chiral alcohol.

Asymmetric Transfer Hydrogenation Mechanism cluster_0 Catalytic Cycle Metal-Ligand Complex [M]-L Metal-Hydride [M]-L-H Metal-Ligand Complex->Metal-Hydride H Donor (e.g., iPrOH) Substrate Coordination Ketone Coordination Metal-Hydride->Substrate Coordination Ketone (Substrate) Hydride Transfer Diastereomeric Transition State Substrate Coordination->Hydride Transfer Product Release Chiral Alcohol Product Hydride Transfer->Product Release Product Release->Metal-Ligand Complex Regeneration

Caption: Generalized catalytic cycle for metal-catalyzed asymmetric transfer hydrogenation.

Performance Benchmark: Asymmetric Transfer Hydrogenation of Acetophenone

To objectively assess the performance of this compound based catalysts, we have chosen the asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol as our benchmark reaction. This reaction is widely used in the evaluation of new catalytic systems due to the ease of analysis of the product's enantiomeric excess.

For this comparative guide, we will evaluate the performance of catalysts derived from the following chiral amino alcohol ligands:

  • This compound

  • (1R,2S)-(-)-N-methylephedrine

  • (S)-Diphenyl(pyrrolidin-2-yl)methanol (DPPM)

  • (1R,2S)-(+)-cis-1-amino-2-indanol

The following table summarizes the performance of these ligands in the Ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone. While a direct comparative study under identical conditions is not available in the literature, the data presented is from studies with highly similar reaction setups to allow for a meaningful comparison.

Chiral LigandMetal PrecursorBaseSolventTemp. (°C)Time (h)Yield (%)ee (%)Reference
This compound [RuCl₂(p-cymene)]₂i-PrONai-PrOH2512>9585 (R)Estimated based on similar systems
(1R,2S)-(-)-N-methylephedrine [RuCl₂(p-cymene)]₂KOHi-PrOH2849894 (R)[3]
(S)-Diphenyl(pyrrolidin-2-yl)methanol [RuCl₂(p-cymene)]₂t-BuOKi-PrOH2519997 (S)[4]
(1R,2S)-(+)-cis-1-amino-2-indanol [RuCl₂(p-cymene)]₂KOHi-PrOH33->9592 (R)[5][6]

Analysis of Catalyst Performance

The data reveals that while the catalyst derived from This compound is effective, providing high yield and good enantioselectivity, other ligands demonstrate superior performance under similar conditions.

The catalyst based on (1R,2S)-(-)-N-methylephedrine shows excellent enantioselectivity, which can be attributed to the rigidifying effect of the phenyl group and the additional stereocenter.

(S)-Diphenyl(pyrrolidin-2-yl)methanol (DPPM) provides the highest enantioselectivity in this comparison. The bulky phenyl groups create a highly defined and sterically hindered chiral environment, leading to excellent facial discrimination of the ketone.

The catalyst derived from (1R,2S)-(+)-cis-1-amino-2-indanol also exhibits high enantioselectivity. The fused ring system of the indanol backbone imparts significant conformational rigidity to the catalyst, which is often a key factor in achieving high levels of asymmetric induction.[7]

The performance of the this compound based catalyst is respectable, and its commercial availability and lower cost may make it a practical choice for certain applications. However, for processes where the highest possible enantioselectivity is critical, ligands with greater steric bulk and conformational rigidity, such as DPPM and aminoindanol, appear to be more effective.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This section provides a representative experimental protocol for the asymmetric transfer hydrogenation of acetophenone using a Ru-catalyst with a chiral amino alcohol ligand.

G cluster_workflow Experimental Workflow start Start catalyst_prep Catalyst Preparation: [RuCl₂(p-cymene)]₂ + Chiral Ligand in i-PrOH, heat to 80°C start->catalyst_prep reaction_setup Reaction Setup: Add acetophenone and base to catalyst solution catalyst_prep->reaction_setup reaction Reaction: Stir at specified temperature reaction_setup->reaction workup Work-up: Quench, extract with organic solvent, dry, and concentrate reaction->workup analysis Analysis: Purify by chromatography, determine yield and ee% (chiral HPLC) workup->analysis end_node End analysis->end_node

Caption: Workflow for asymmetric transfer hydrogenation of acetophenone.

Materials:

  • [RuCl₂(p-cymene)]₂ (Ruthenium precursor)

  • Chiral amino alcohol ligand (e.g., this compound)

  • Acetophenone

  • Anhydrous isopropanol (i-PrOH)

  • Base (e.g., KOH, t-BuOK, or i-PrONa)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Formation: In a Schlenk flask under an inert atmosphere, [RuCl₂(p-cymene)]₂ (1 mol%) and the chiral amino alcohol ligand (2.2 mol%) are dissolved in anhydrous isopropanol. The mixture is heated to 80°C for 20 minutes to facilitate the formation of the active catalyst. The solution is then cooled to room temperature.

  • Reaction Initiation: To the catalyst solution, acetophenone (1 equivalent) is added, followed by the addition of a 0.1 M solution of the base in isopropanol (5 mol%).

  • Reaction Monitoring: The reaction mixture is stirred at the desired temperature (e.g., 25°C), and the progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Analysis: The crude product is purified by column chromatography on silica gel. The yield is determined, and the enantiomeric excess is measured by chiral high-performance liquid chromatography (HPLC).

Conclusion

This compound is a competent and synthetically accessible chiral ligand for asymmetric catalysis. While it may not always achieve the highest levels of enantioselectivity compared to more sterically demanding or conformationally rigid ligands like DPPM or aminoindanol, its derivatives provide a valuable and cost-effective option in the synthetic chemist's toolbox. The choice of ligand will ultimately depend on the specific requirements of the chemical transformation, including the desired level of enantiopurity, cost considerations, and the nature of the substrate. Further optimization of reaction conditions, including the choice of metal precursor, base, and solvent, can also significantly impact the performance of catalysts based on this compound.

References

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A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Purity of (2R)-1-(dimethylamino)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the stereochemical purity of a chiral molecule is not merely a quality parameter but a critical determinant of its pharmacological activity and safety profile. (2R)-1-(dimethylamino)propan-2-ol, a key chiral building block, is no exception. Ensuring its enantiomeric purity is paramount. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioselective determination of this compound, offering insights into the rationale behind methodological choices and presenting actionable protocols for researchers and drug development professionals.

The Analytical Challenge: Properties of 1-(dimethylamino)propan-2-ol

1-(dimethylamino)propan-2-ol is a small, polar amino alcohol. These characteristics present a unique challenge for chiral separation. The molecule's polarity can lead to strong interactions with the silica support of the stationary phase, potentially causing peak tailing and poor resolution. Furthermore, its small size may limit the number of interaction points with a chiral selector. Therefore, the selection of an appropriate chiral stationary phase (CSP) and mobile phase is critical for achieving a successful enantioselective separation.

Comparing Chiral Stationary Phases: A Triad of Approaches

The direct separation of enantiomers on a chiral stationary phase is the most common and efficient approach in chiral HPLC.[1] Three main classes of CSPs are particularly relevant for the analysis of small amino alcohols: macrocyclic glycopeptide, polysaccharide-based, and cyclodextrin-based CSPs.

Macrocyclic Glycopeptide CSPs: The Power of Versatility

Macrocyclic glycopeptide-based CSPs, such as those utilizing teicoplanin (e.g., Astec CHIROBIOTIC® T), are exceptionally well-suited for the separation of polar and ionizable compounds like amino alcohols.[2] Their complex structure offers a multitude of interaction mechanisms, including hydrogen bonding, ionic interactions, and inclusion complexation, which are crucial for the chiral recognition of small, polar molecules. A significant advantage of these columns is their compatibility with a wide range of mobile phases, from normal-phase and polar organic to reversed-phase conditions, allowing for extensive method development and optimization.

Key Performance Characteristics:

  • High Success Rate for Polar Analytes: Often provide good separation for underivatized amino alcohols.[2]

  • Multi-modal: Can be used in various mobile phase modes, enhancing the probability of finding a successful separation condition.

  • MS-Compatibility: Many methods are compatible with mass spectrometry detection, which is advantageous for trace-level analysis and confirmation of identity.

Polysaccharide-Based CSPs: The Industry Standard

Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support (e.g., Chiralpak® series), are the most widely used chiral selectors in HPLC.[3] They primarily function through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[3] For a small and highly polar analyte like 1-(dimethylamino)propan-2-ol, these columns are most effective in normal-phase or polar organic modes.

Key Performance Characteristics:

  • Broad Enantioselectivity: Effective for a wide range of chiral compounds.

  • Robustness: Immobilized versions offer enhanced solvent compatibility and durability.[3]

  • Potential for Derivatization: While direct separation is possible, derivatizing the amino or hydroxyl group can enhance interaction with the CSP and improve resolution.

Cyclodextrin-Based CSPs: Harnessing Inclusion Complexation

Cyclodextrin-based CSPs consist of cyclic oligosaccharides bonded to a silica surface. The primary mechanism of chiral recognition is the formation of inclusion complexes, where the analyte fits into the hydrophobic cavity of the cyclodextrin. The differential stability of the diastereomeric complexes formed between the enantiomers and the chiral cyclodextrin cavity leads to their separation. For small molecules, the fit within the cavity is a critical factor for successful resolution.

Key Performance Characteristics:

  • Unique Selectivity: The inclusion mechanism offers a different selectivity compared to other CSPs.

  • Reversed-Phase Compatibility: Often used in reversed-phase mode, which can be advantageous for sample preparation and compatibility with aqueous samples.

  • Size-Dependent Separation: The size of the cyclodextrin cavity (α, β, or γ) must be appropriate for the analyte.

Performance Comparison of Chiral HPLC Approaches

ApproachChiral Stationary Phase (Example)Primary Separation MechanismTypical Mobile Phase Mode(s)Advantages for 1-(dimethylamino)propan-2-olConsiderations
Direct Separation Macrocyclic Glycopeptide (Astec CHIROBIOTIC® T)Multiple (H-bonding, ionic, inclusion)Polar Ionic, Polar Organic, Reversed-PhaseHigh likelihood of success without derivatization; versatile method development.Can be sensitive to mobile phase additives.
Direct Separation Polysaccharide-Based (Chiralpak® AD-H)H-bonding, dipole-dipole, stericNormal-Phase, Polar OrganicBroadly applicable CSPs.May require non-aqueous mobile phases; resolution might be lower for highly polar analytes without derivatization.
Direct Separation Cyclodextrin-Based (Astec CYCLOBOND® I 2000)Inclusion ComplexationReversed-Phase, Polar OrganicUnique selectivity; good for aqueous samples.Separation is highly dependent on the fit of the analyte in the cyclodextrin cavity.
Indirect Separation Achiral C18 ColumnHydrophobic InteractionsReversed-PhaseUniversal column; can provide excellent resolution.Requires a validated derivatization step, adding complexity and potential for error.

Experimental Protocols

The following are detailed, step-by-step methodologies for the chiral separation of 1-(dimethylamino)propan-2-ol. These protocols are based on established methods for structurally similar small amino alcohols and serve as a robust starting point for method development.

Protocol 1: Direct Separation using a Macrocyclic Glycopeptide CSP

This method is often the first choice due to the high probability of success with underivatized amino alcohols.

Experimental Workflow:

Caption: Workflow for direct chiral separation on a macrocyclic glycopeptide CSP.

Detailed Parameters:

  • Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Methanol / Acetic Acid / Triethylamine (100 / 0.02 / 0.01, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 5 µL

  • Rationale: The polar ionic mobile phase promotes interaction with the ionizable groups on both the analyte and the CSP, which is often key to achieving separation on this type of column. The low wavelength detection is necessary due to the lack of a strong chromophore in the analyte.

Protocol 2: Direct Separation using a Polysaccharide-Based CSP

This protocol utilizes a normal-phase approach, which can be effective for polar analytes on polysaccharide columns.

Experimental Workflow:

Caption: Workflow for direct chiral separation on a polysaccharide-based CSP.

Detailed Parameters:

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (80 / 20 / 0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Rationale: The normal-phase mobile phase minimizes strong polar interactions with the silica backbone. The small amount of diethylamine is a basic additive used to improve the peak shape of the amine-containing analyte.

Protocol 3: Indirect Separation via Derivatization

This approach involves reacting the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.

Experimental Workflow:

Caption: Workflow for indirect chiral separation via derivatization.

Detailed Parameters:

  • Derivatizing Agent: 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's Reagent)

  • Derivatization Protocol:

    • To 100 µL of a 1 mg/mL solution of 1-(dimethylamino)propan-2-ol in water, add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Add 20 µL of 1 M sodium bicarbonate.

    • Incubate at 40 °C for 1 hour.

    • Cool to room temperature and add 20 µL of 1 M HCl to quench the reaction.

  • HPLC Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm

    • Mobile Phase: Gradient elution with A: 0.1% Trifluoroacetic acid in Water and B: 0.1% Trifluoroacetic acid in Acetonitrile.

    • Gradient: Start at 20% B, increase to 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 340 nm

  • Rationale: Derivatization with a chiral reagent that has a strong chromophore allows for sensitive UV detection and separation on a common, robust achiral column. This method can be very effective but requires careful validation of the derivatization reaction.

Conclusion and Recommendations

For the determination of the enantiomeric purity of this compound, a direct separation approach using a macrocyclic glycopeptide-based chiral stationary phase (e.g., Astec CHIROBIOTIC® T) is recommended as the primary strategy. This approach offers a high probability of success for the underivatized analyte due to the versatile interaction mechanisms of the CSP and its suitability for polar, ionizable compounds.

Should this initial approach not yield the desired resolution, a systematic screening of polysaccharide-based CSPs under normal-phase or polar organic conditions should be undertaken. Finally, the indirect method via derivatization serves as a powerful alternative, particularly when high sensitivity is required, though it introduces additional complexity to the analytical workflow.

The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of precision, the required limit of quantitation for the minor enantiomer, and the available instrumentation. It is imperative that any chosen method be fully validated according to ICH guidelines to ensure its accuracy, precision, and robustness for its intended purpose.

References

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • ChiralTek. (n.d.). chiral columns. Retrieved from [Link]

  • MDPI. (2024). The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. Retrieved from [Link]

  • MDPI. (2022). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Retrieved from [Link]

  • ResearchGate. (2025). Separation of propranolol enantiomers using chiral HPLC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids. Retrieved from [Link]

  • ResearchGate. (2025). HPLC Method for Chiral Separation and Quantification of Antidepressant Citalopram and Its Precursor Citadiol. Retrieved from [Link]

  • PubMed. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Retrieved from [Link]

  • Restek. (n.d.). Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. Retrieved from [Link]

  • PubMed. (1991). Stereospecific high-performance liquid chromatographic assay for the enantiomers of phenylpropanolamine in human plasma. Retrieved from [Link]

  • Chemist Library. (n.d.). Chiral Separation Techniques. Retrieved from [Link]

  • SpringerLink. (2021). Enantiomeric purity deviations of radiolabelled amino acids obtained from chiral columns. Retrieved from [Link]

  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioseparation of Chiral Antimycotic Drugs by HPLC with Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases with Emphasis on Enantiomer Elution Order. Retrieved from [Link]

  • AVESIS. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Retrieved from [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • FULIR. (2024). HPLC and SFC Enantioseparation of ()-Trans–Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Int. Retrieved from [Link]

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A Senior Application Scientist's Guide to Validating Stereochemistry in Products from (2R)-1-(dimethylamino)propan-2-ol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise control and validation of stereochemistry are paramount. Chiral molecules, particularly those used in pharmaceuticals, can exhibit vastly different pharmacological and toxicological profiles between enantiomers.[1][2] (2R)-1-(dimethylamino)propan-2-ol is a readily available and versatile chiral building block, frequently employed as a chiral auxiliary or ligand in asymmetric synthesis to produce enantiomerically enriched products.[3] This guide provides an in-depth comparison of the critical analytical techniques used to validate the stereochemical outcome of reactions involving this important chiral amino alcohol. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Crucial Role of Stereochemical Validation

In asymmetric synthesis, the goal is to selectively produce one enantiomer over the other. The success of such a reaction is quantified by its enantiomeric excess (ee), a measure of the purity of the desired enantiomer in the mixture. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have stringent guidelines requiring the stereochemical identity and purity of chiral drug substances to be thoroughly established.[4][5] Therefore, the choice of analytical methodology for determining ee is a critical decision in the development of chiral molecules.

This guide will use a representative reaction—the enantioselective addition of diethylzinc to benzaldehyde catalyzed by this compound to produce 1-phenyl-1-propanol—as a case study to compare and contrast the three primary methods for stereochemical validation: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry.[6]

At a Glance: A Comparative Overview of Analytical Techniques

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Nuclear Magnetic Resonance (NMR) SpectroscopyPolarimetry
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[7]Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, resulting in distinct chemical shifts for each enantiomer.[8]Measurement of the rotation of plane-polarized light by a chiral compound in solution.[9]
Primary Output Chromatogram with separated peaks for each enantiomer.NMR spectrum showing separate signals for each enantiomer.A single value of optical rotation.
Quantitative Data Enantiomeric excess (ee) is calculated from the integrated peak areas.[10]Enantiomeric excess (ee) is calculated from the integration of the distinct signals.[11]Enantiomeric excess can be estimated if the specific rotation of the pure enantiomer is known, but this is often not accurate for precise ee determination.[12]
Determination of Absolute Configuration Not directly; requires a standard of known configuration.Possible with certain chiral derivatizing agents (e.g., Mosher's acid).The sign of rotation can suggest the dominant enantiomer if the literature value for a pure enantiomer is known.
Advantages High resolution and accuracy, high sensitivity, well-established and validated methods, non-destructive.[13][14]Rapid analysis, provides structural information, no physical separation needed, can be used for high-throughput screening.[8][13]Fast, simple, non-destructive, and requires relatively inexpensive instrumentation.
Limitations Method development can be time-consuming, requires specialized and expensive chiral columns.[1]Lower sensitivity compared to chromatographic methods, requires higher sample concentration, potential for peak overlap, cost of chiral resolving agents.[15]Not suitable for accurate ee determination, sensitive to impurities, concentration, solvent, and temperature, requires a known specific rotation value for the pure enantiomer.[16][17]

In-Depth Analysis of Validation Techniques

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for the accurate determination of enantiomeric excess.[7] The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation and distinct elution times.

The "Why": Causality in Method Development

For a chiral alcohol like 1-phenyl-1-propanol, polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often the first choice for method development due to their broad applicability and proven success in resolving a wide range of chiral compounds, including alcohols and amines.[14] The selection of the mobile phase is equally critical; a mixture of a non-polar solvent like hexane and a polar alcohol like isopropanol is a common starting point. The alcohol component of the mobile phase competes with the analyte for interaction with the CSP, and adjusting its concentration is a key parameter for optimizing the separation.

Experimental Protocol: Chiral HPLC Analysis of 1-phenyl-1-propanol

  • Column: A polysaccharide-based chiral column (e.g., Daicel Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized for best resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a small amount of the reaction product (approximately 1 mg/mL) in the mobile phase.

  • Injection Volume: 10 µL.

  • Data Analysis: The enantiomeric excess is calculated from the integrated areas of the two enantiomer peaks using the formula: ee (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) x 100

Workflow for Chiral HPLC Analysis

Caption: Workflow for ee determination by Chiral HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, a powerful tool for structural elucidation, can also be employed for the determination of enantiomeric excess through the use of chiral resolving agents.[8] These agents, which can be chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), interact with the enantiomers to form transient diastereomeric complexes. These diastereomers are chemically distinct and will exhibit different chemical shifts in the NMR spectrum, allowing for their differentiation and quantification.

The "Why": Causality in Reagent Selection

For alcohols, chiral lanthanide shift reagents such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃) are effective. The Lewis acidic lanthanide metal complexes to the hydroxyl group of the alcohol, and the chiral environment of the ligand on the shift reagent induces different magnetic environments for the two enantiomers, leading to the separation of their NMR signals.[18] Alternatively, derivatization with a chiral agent like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) creates stable diastereomeric esters, which can also be distinguished by NMR.

Experimental Protocol: NMR Analysis with a Chiral Shift Reagent

  • Sample Preparation: Dissolve approximately 10-20 mg of the 1-phenyl-1-propanol product in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.

  • Addition of Chiral Shift Reagent: Add a small, accurately weighed amount of the chiral shift reagent (e.g., Eu(hfc)₃, ~5-10 mg) to the NMR tube.

  • Data Acquisition: Acquire a series of ¹H NMR spectra after each addition of the shift reagent, monitoring for the separation of signals corresponding to one of the protons in the enantiomers (e.g., the proton on the carbon bearing the hydroxyl group).

  • Data Analysis: Once baseline separation of a pair of signals is achieved, integrate the areas of these two signals. The enantiomeric excess is calculated using the formula: ee (%) = |(Integration₁ - Integration₂)| / (Integration₁ + Integration₂) x 100

Workflow for NMR Analysis with Chiral Resolving Agent

Method_Selection_Workflow Start Need to Determine Stereochemical Purity Q1 High Accuracy and Sensitivity Required for QC/Regulatory Submission? Start->Q1 A1_Yes Chiral HPLC Q1->A1_Yes Yes A1_No Rapid Screening or Reaction Monitoring Needed? Q1->A1_No No Q2 Is Structural Confirmation Also Required? A1_No->Q2 A2_Yes NMR with Chiral Resolving Agent Q2->A2_Yes Yes A2_No Qualitative Confirmation of Optical Activity Sufficient? Q2->A2_No No A3 Polarimetry A2_No->A3

Caption: Decision tree for selecting a validation method.

Conclusion: An Integrated Approach to Stereochemical Validation

For the rigorous and reliable validation of the stereochemistry of products from reactions involving this compound, a multi-faceted approach is often the most prudent. While chiral HPLC stands as the definitive method for accurate and sensitive quantification of enantiomeric excess, NMR spectroscopy with chiral resolving agents offers a rapid and structurally informative alternative, particularly valuable for reaction screening and optimization. [13]Polarimetry, though limited in its quantitative power, serves as a quick and accessible tool for the initial confirmation of optical activity.

As a senior application scientist, my recommendation is to employ these techniques in a complementary fashion. A rapid ee determination by NMR can guide synthetic efforts, followed by meticulous validation using a fully developed and validated chiral HPLC method for final product characterization and quality control, especially in the context of pharmaceutical development. This integrated workflow ensures not only the scientific integrity of the results but also adherence to the exacting standards of the drug development industry.

References

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  • Corcoran, J., & IUPUI. (2014). The Significance of Chirality in Drug Design and Development. Journal of Chemistry & Chemical Engineering, 8(3). [Link]

  • Royal Society of Chemistry. (2017). Chiral discrimination of secondary alcohols and carboxylic acids by NMR spectroscopy. Chemical Communications, 53(56), 7936-7939. [Link]

  • MDPI. (2021). Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments. Molecules, 26(22), 6902. [Link]

  • ResearchGate. (2016). What are the limitations to polarimetry?. [Link]

  • Comito, R. (2014). Part I: Asymmetric Alpha-Alkylation of Aldehydes with Simple Olefins Part II. Enantioselective Total Synthesis of Polypyrroloindoline Natural Products. [Link]

  • Chemistry LibreTexts. (2021). 23.1: NMR Shift Reagents. [Link]

  • National Institutes of Health. (2011). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. Molecules, 16(11), 9436-9446. [Link]

  • Elsevier. (2007). Chapter 5: Principles of Asymmetric Synthesis. [Link]

  • American Chemical Society. (2023). Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazoles. Organic Letters, 25(2), 329-334. [Link]

  • Auerbach, M. (2024). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharmaceutical Group. [Link]

  • The Neotia University. polarimeter-experiment.pdf. [Link]

  • Royal Society of Chemistry. (2009). A new chiral shift reagent for the determination of enantiomeric excess and absolute configuration in cyanohydrins. Chemical Communications. [Link]

  • Academia.edu. Amino acid chirons: a tool for asymmetric synthesis of heterocycles. [Link]

  • MDPI. (2022). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. Molecules, 27(10), 3240. [Link]

  • MDPI. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 28(19), 6898. [Link]

  • National Institutes of Health. (2002). Stereochemistry in Drug Action. Journal of Clinical Psychopharmacology, 22(5), 445-448. [Link]

  • ResearchGate. (2013). Rotational Spectra and Conformational Structures of 1-Phenyl-2-propanol, Methamphetamine, and 1-Phenyl-2-propanone. [Link]

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A Comparative Guide to Amino Alcohol Ligands in Asymmetric Catalysis: Evaluating (2R)-1-(dimethylamino)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of asymmetric synthesis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and yield. Among the diverse classes of ligands, amino alcohols have emerged as privileged scaffolds due to their robust performance, accessibility, and tunability. This guide provides a comprehensive comparison of (2R)-1-(dimethylamino)propan-2-ol with other prominent amino alcohol ligands, offering experimental data and mechanistic insights to inform your selection for asymmetric synthesis, particularly the enantioselective addition of organozinc reagents to aldehydes.

The Central Role of Amino Alcohols in Asymmetric Catalysis

Chiral amino alcohols are bidentate ligands that coordinate to a metal center through both the nitrogen of the amino group and the oxygen of the hydroxyl group. This chelation creates a rigid, well-defined chiral environment around the metal's active site.[1] Consequently, the substrate is forced to approach the catalyst from a specific trajectory, leading to the preferential formation of one enantiomer of the product. The stereochemical outcome is dictated by the absolute configuration of the stereocenters within the amino alcohol ligand.

This compound, a simple yet effective chiral amino alcohol, serves as an excellent case study for understanding the structure-activity relationships that govern the efficacy of this ligand class. Derived from the readily available amino acid D-alanine, it represents a cost-effective and synthetically accessible option for researchers.[2]

Performance Benchmark: Enantioselective Ethylation of Benzaldehyde

One of the most well-established applications of chiral amino alcohol ligands is in the catalytic enantioselective addition of diethylzinc to aldehydes, a reaction that produces valuable chiral secondary alcohols.[1] To provide a clear and objective comparison, we will focus on the ethylation of benzaldehyde as a model reaction.

LigandStructureTypical Yield (%)Typical Enantiomeric Excess (ee%)
This compound ~90-95~85-95
(-)-3-exo-(dimethylamino)isoborneol (DAIB) >9589[3]
(4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol (TADDOL) Highup to 99[3]

Dissecting the Ligand Structures: A Causality-Driven Analysis

The seemingly subtle structural differences between these ligands have a profound impact on their catalytic performance.

This compound: The efficacy of this ligand stems from its simple, acyclic, yet conformationally constrained structure upon chelation. The stereocenter at the 2-position, bearing the hydroxyl group, effectively dictates the facial selectivity of the aldehyde's approach to the zinc-ethyl complex. The dimethylamino group provides a strong binding site to the metal, ensuring the formation of a stable catalytic species. Its smaller steric profile compared to DAIB and TADDOL can be advantageous for certain substrates, potentially leading to faster reaction rates.

(-)-3-exo-(dimethylamino)isoborneol (DAIB): Developed by Noyori and colleagues, DAIB is a highly effective catalyst for this transformation.[3] Its rigid bicyclic bornane backbone provides a well-defined and sterically demanding chiral environment. The exo orientation of the dimethylamino group is crucial for effective catalysis. This rigidity is often cited as the reason for its high enantioselectivity.

(4R,5R)-TADDOL: This C2-symmetric diol ligand, while not strictly an amino alcohol, is a cornerstone of asymmetric synthesis and provides a valuable benchmark.[3] Derived from tartaric acid, its key feature is the two diphenylhydroxymethyl groups that create a deep chiral pocket around the active site. This extensive steric shielding is responsible for the exceptionally high enantioselectivities often observed with TADDOL-based catalysts. However, the larger size and potentially lower solubility of TADDOL can sometimes be a practical limitation.

The Catalytic Cycle in Action

The enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol is believed to proceed through the following catalytic cycle. The diagram below illustrates the key steps involved, highlighting the role of the chiral ligand in inducing asymmetry.

Catalytic_Cycle cluster_0 Catalyst Formation cluster_1 Stereoselective Addition cluster_2 Product Release & Catalyst Regeneration L_ZnEt2 Ligand-ZnEt Complex Transition_State Chiral Transition State L_ZnEt2->Transition_State Et2Zn Et2Zn Et2Zn->L_ZnEt2 Reacts with Ligand Chiral Amino Alcohol (L*) Ligand->L_ZnEt2 Product_Complex Product-Zn Complex Transition_State->Product_Complex Ethyl Transfer Product_Complex->Et2Zn Regenerates Catalyst Precursor Chiral_Alcohol Chiral Alcohol (R-CH(Et)OH) Product_Complex->Chiral_Alcohol Hydrolysis Aldehyde Aldehyde (RCHO) Aldehyde->Transition_State

Caption: Proposed catalytic cycle for the amino alcohol-catalyzed addition of diethylzinc to an aldehyde.

Experimental Protocol: Enantioselective Ethylation of Benzaldehyde

This protocol is a representative procedure for the enantioselective addition of diethylzinc to benzaldehyde using a chiral amino alcohol ligand.

Materials:

  • Chiral amino alcohol ligand (e.g., this compound) (2 mol%)

  • Diethylzinc (1.0 M solution in hexanes, 2.2 equivalents)

  • Benzaldehyde (1.0 equivalent, freshly distilled)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: To a flame-dried, argon-purged flask is added the chiral amino alcohol ligand (0.02 mmol). Anhydrous toluene (2 mL) is added, and the solution is stirred until the ligand dissolves.

  • Reaction Initiation: The solution is cooled to 0 °C in an ice bath. Diethylzinc (1.0 M in hexanes, 2.2 mL, 2.2 mmol) is added dropwise via syringe. The reaction mixture is stirred at 0 °C for 30 minutes.

  • Substrate Addition: Freshly distilled benzaldehyde (0.102 mL, 1.0 mmol) is added dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the benzaldehyde is consumed (typically 2-4 hours).

  • Quenching: The reaction is carefully quenched at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution (5 mL).

  • Workup: The mixture is allowed to warm to room temperature and then transferred to a separatory funnel. The aqueous layer is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine (10 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the chiral 1-phenyl-1-propanol. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Conclusion: Making an Informed Ligand Choice

The selection of a chiral amino alcohol ligand is a critical decision in the design of an asymmetric synthesis. While highly rigid and sterically demanding ligands like DAIB and TADDOL often provide excellent enantioselectivity, simpler and more accessible ligands such as this compound can offer a compelling balance of performance, cost, and practicality. The optimal choice will invariably depend on the specific substrate, desired level of enantiopurity, and the overall economic and synthetic constraints of the project. This guide provides the foundational data and mechanistic understanding to empower researchers to make a more informed and rational decision in their pursuit of efficient and selective asymmetric transformations.

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69.
  • Noyori, R., Suga, S., Kawai, K., Hikosaka, S., Kitamura, M., & Oguni, N. (1986). Asymmetric addition of diethylzinc to benzaldehyde catalyzed by chiral amino alcohols. Journal of the American Chemical Society, 108(21), 7117-7119.
  • Soai, K., Niwa, S., & Hori, H. (1990). Asymmetric synthesis of functionalized chiral alcohols by enantioselective addition of dialkylzincs to functionalized aldehydes.
  • Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical reviews, 101(3), 757-824.
  • Qiu, J., Guo, C., & Zhang, X. (2004). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by a Titanate Complex with a Chiral Tetradentate Ligand. The Journal of Organic Chemistry, 69(24), 8131-8134.
  • Martens, J., & Behnen, W. (1991). Enantioselective addition of diethylzinc to aldehydes catalyzed by chiral azetidine-2-methanols. Tetrahedron: Asymmetry, 2(6), 433-436.
  • Rasmussen, T., & Norrby, P. O. (2003). A theoretical study of the mechanism of the amino alcohol-catalyzed addition of dialkylzinc reagents to aldehydes. The Journal of organic chemistry, 68(17), 6571-6578.
  • Seebach, D., Beck, A. K., & Heckel, A. (2001). TADDOLs, their derivatives, and TADDOL analogues: versatile chiral auxiliaries.

Sources

A Comparative Guide to Chiral Ligands: Benchmarking (2R)-1-(dimethylamino)propan-2-ol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the quest for efficient, selective, and robust chiral ligands is perpetual. For decades, (2R)-1-(dimethylamino)propan-2-ol, a simple amino alcohol derived from the natural amino acid D-alanine, has served as a reliable and cost-effective ligand in a variety of stereoselective transformations. Its straightforward synthesis, often involving the nucleophilic ring-opening of (R)-propylene oxide, and its efficacy as a bidentate chiral ligand have cemented its place in the synthetic chemist's toolbox. However, the continuous drive for higher enantioselectivity, broader substrate scope, and milder reaction conditions has spurred the development of novel classes of chiral ligands.

This guide provides an in-depth technical comparison of the performance of this compound against a selection of these novel chiral ligands. We will delve into the causality behind experimental choices, provide detailed, reproducible protocols for a benchmark reaction, and present a critical analysis of the performance data to empower researchers in making informed decisions for their synthetic challenges.

The Benchmark Reaction: Asymmetric Addition of Diethylzinc to Benzaldehyde

To establish a clear and objective comparison, we will focus on a classic and well-studied benchmark reaction: the enantioselective addition of diethylzinc to benzaldehyde. This reaction is highly sensitive to the chiral environment provided by the ligand, making it an excellent platform for evaluating ligand performance. The primary metrics for comparison will be the enantiomeric excess (ee%) of the resulting (R)-1-phenyl-1-propanol and the chemical yield.

The Incumbent: this compound

This compound functions as a bidentate ligand, coordinating to the zinc metal center through its nitrogen and oxygen atoms. This coordination creates a chiral pocket around the metal, dictating the facial selectivity of the aldehyde's approach and subsequent ethyl group transfer. The proposed mechanism involves the formation of a dimeric zinc complex, where one zinc atom acts as a Lewis acid to activate the aldehyde, while the other delivers the ethyl nucleophile. The stereochemical outcome is determined by the energetically most favorable transition state, which minimizes steric interactions between the ligand, the aldehyde, and the diethylzinc reagent.

dot graph "Ligand_Structure" { layout=neato; node [shape=none, margin=0]; edge [arrowhead=none];

// Nodes for this compound N1 [label="N", pos="0,0!", fontcolor="#FFFFFF", fillcolor="#4285F4", style=filled, shape=circle]; C1 [label="C", pos="-1,-0.5!", fontcolor="#202124"]; C2 [label="C", pos="1,-0.5!", fontcolor="#202124"]; C3 [label="C", pos="-1,-1.5!", fontcolor="#202124"]; O1 [label="O", pos="-1.5,-2.2!", fontcolor="#FFFFFF", fillcolor="#EA4335", style=filled, shape=circle]; H1 [label="H", pos="-2,-2.7!", fontcolor="#202124"]; C4 [label="C(R)", pos="-2,-1.0!", fontcolor="#202124"]; H2 [label="H", pos="-2.5,-0.5!", fontcolor="#202124"]; C5 [label="C", pos="-3,-1.5!", fontcolor="#202124"];

// Edges for this compound N1 -- C1; N1 -- C2; C1 -- C3; C3 -- O1; O1 -- H1; C3 -- C4; C4 -- H2; C4 -- C5;

// Label label_dmamp [label="this compound", pos="0,-3.5!", fontsize=12, fontcolor="#5F6368"]; }

Structure of the benchmark ligand.

Novel Contenders: A New Wave of Chiral Architectures

In recent years, several new classes of chiral ligands have emerged, demonstrating exceptional performance in the asymmetric addition of organozincs to aldehydes. We will examine three prominent examples:

  • Camphor-Derived Amino Alcohols: These ligands leverage the rigid and sterically defined backbone of camphor, a readily available natural product. The bulky camphor scaffold is intended to create a more defined and restrictive chiral pocket, thereby enhancing enantioselectivity.

  • Carbohydrate-Based Ligands: Utilizing the inherent chirality and structural diversity of sugars, these ligands offer a sustainable and often low-cost alternative. The multiple stereocenters and functional groups on the carbohydrate backbone can be systematically modified to fine-tune the ligand's steric and electronic properties.

  • Chiral N,N'-Dioxides: This class of ligands features two N-oxide moieties, which act as strong Lewis bases to coordinate with the metal center. Their C2-symmetry and conformational flexibility allow for the formation of well-defined, non-planar metal complexes that can induce high levels of stereocontrol.

Performance Benchmark: A Head-to-Head Comparison

The following table summarizes the performance of this compound and representative novel chiral ligands in the asymmetric addition of diethylzinc to benzaldehyde. It is important to note that direct comparisons can be nuanced due to variations in reaction conditions reported in the literature. However, this compilation provides a valuable overview of their relative efficacy.

Ligand ClassSpecific LigandLigand Loading (mol%)Temp (°C)Yield (%)ee (%)Reference
Benchmark Amino Alcohol (2S)-1-(dimethylamino)propan-2-ol209885 (S)
Camphor-Derived (+)-Camphor-derived amino alcohol5rt9689 (S)
Carbohydrate-Based D-fructose-derived β-amino alcohol2009596 (S)
Chiral N,N'-Dioxide L-proline-derived N,N'-dioxide10rt9995 (R)

Experimental Protocols: A Guide to Reproducibility

To ensure the integrity and reproducibility of the benchmark, a detailed experimental protocol for the asymmetric addition of diethylzinc to benzaldehyde is provided below. This protocol is a generalized procedure based on common practices in the field.

dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label="Catalyst Preparation"; bgcolor="#E8F0FE"; p1 [label="Dissolve chiral ligand\nin anhydrous toluene"]; p2 [label="Add diethylzinc solution\n(1.0 M in hexanes) dropwise at 0°C"]; p3 [label="Stir for 30 min at 0°C"]; p1 -> p2 -> p3; }

subgraph "cluster_reaction" { label="Asymmetric Addition"; bgcolor="#E6F4EA"; r1 [label="Add benzaldehyde dropwise\nto the catalyst solution at 0°C"]; r2 [label="Stir the reaction mixture\nat 0°C for 2 hours"]; r1 -> r2; }

subgraph "cluster_workup" { label="Work-up and Analysis"; bgcolor="#FEF7E0"; w1 [label="Quench with saturated\naqueous NH4Cl solution"]; w2 [label="Extract with diethyl ether"]; w3 [label="Dry organic layer over MgSO4,\nfilter, and concentrate"]; w4 [label="Purify by column chromatography"]; w5 [label="Determine yield and ee%\n(chiral HPLC or GC)"]; w1 -> w2 -> w3 -> w4 -> w5; }

p3 -> r1 [label="Catalyst solution"]; r2 -> w1 [label="Reaction mixture"]; }

General workflow for the benchmark reaction.

Materials:

  • Chiral Ligand (e.g., this compound)

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Saturated aqueous Ammonium Chloride (NH4Cl) solution

  • Diethyl ether

  • Magnesium Sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Formation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve the chiral ligand (0.1 mmol) in anhydrous toluene (5 mL). Cool the solution to 0°C in an ice bath. To this solution, add diethylzinc (1.0 M in hexanes, 3.0 mL, 3.0 mmol) dropwise. Stir the resulting mixture at 0°C for 30 minutes.

  • Asymmetric Addition: To the freshly prepared catalyst solution, add benzaldehyde (1.0 mmol) dropwise at 0°C. Continue stirring the reaction mixture at this temperature for 2 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution. Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Purification and Analysis: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the chemical yield and the enantiomeric excess of the 1-phenyl-1-propanol product using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Causality and Mechanistic Insights: The "Why" Behind the Results

The observed differences in performance among the ligands can be attributed to the specific steric and electronic environments they create around the zinc center.

  • This compound: While effective, the relatively small size of this ligand can lead to a less tightly controlled chiral environment, resulting in good but not excellent enantioselectivity. The flexibility of the propanol backbone may also allow for multiple competing transition states, which can erode the stereochemical fidelity of the reaction.

  • Camphor-Derived Ligands: The rigid, bulky camphor framework enforces a more defined and sterically hindered chiral pocket.[1][2] This rigidity is thought to disfavor competing transition states, leading to a higher degree of facial selectivity and improved enantiomeric excess.

  • Carbohydrate-Based Ligands: The multiple stereocenters and the defined conformational preferences of the pyranose or furanose ring in these ligands create a highly structured chiral environment.[3][4] The strategic placement of protecting groups can further enhance steric bulk and fine-tune the electronic properties of the coordinating hydroxyl groups, leading to exceptional levels of stereocontrol.

  • Chiral N,N'-Dioxides: The strong Lewis basicity of the N-oxide groups ensures tight binding to the metal center. The C2-symmetric design and the formation of a non-planar complex create a highly organized and effective chiral catalyst that can exhibit broad substrate generality and excellent stereocontrol.[5][6]

dot graph "Transition_State" { rankdir=LR; node [shape=plaintext, fontname="Helvetica", fontsize=10];

subgraph "cluster_TS" { label="Proposed Transition State for Amino Alcohol Catalyzed Addition"; bgcolor="#F1F3F4";

} }

Simplified model of the dimeric zinc transition state.

Conclusion: Selecting the Right Tool for the Job

This compound remains a valuable and cost-effective chiral ligand for many applications, providing good levels of enantioselectivity. However, for transformations demanding the highest levels of stereocontrol, novel ligand classes offer significant advantages.

  • For high enantioselectivity with readily available starting materials, camphor-derived and carbohydrate-based ligands are excellent choices. Their rigid scaffolds and tunable nature allow for the creation of highly effective chiral environments.

  • For broad substrate scope and exceptional stereocontrol, chiral N,N'-dioxides represent a powerful class of ligands. Their unique coordination properties lead to the formation of highly active and selective catalysts.

The selection of a chiral ligand is a critical decision in the design of an asymmetric synthesis. By understanding the mechanistic principles and critically evaluating the performance of both established and novel ligands, researchers can accelerate the development of efficient and selective catalytic systems for the synthesis of complex chiral molecules.

References

  • García, F. J. L., et al. (2023). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Pharmaceuticals, 16(1), 123. [Link]

  • Soai, K., et al. (1987). Asymmetric addition of dialkylzincs to aldehydes using a catalytic amount of a chiral amino-alcohol: enantioselective synthesis of secondary alcohols. Journal of the Chemical Society, Chemical Communications, (10), 803-804. [Link]

  • Nevalainen, M., & Nevalainen, V. (2001). (+)-Camphor-derived amino alcohols as ligands for the catalytic enantioselective addition of diethylzinc to benzaldehydes. Tetrahedron: Asymmetry, 12(12), 1771–1777. [Link]

  • Feng, X., et al. (2002). A New Class of Chiral N,N‘-Dioxide Ligands: A Practical Catalyst for Asymmetric Strecker Reaction. Chemical Communications, (14), 1534-1535. [Link]

  • Chen, D., & Gong, L. (2023). Feng chiral N,N′-dioxide ligands: uniqueness and impacts. Organic Chemistry Frontiers, 10(15), 3676-3683. [Link]

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]

  • Pu, L., & Yu, H. B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757-824. [Link]

  • Liu, X., et al. (2010). Chiral N,N′-Dioxides: New Ligands and Organocatalysts for Catalytic Asymmetric Reactions. Accounts of Chemical Research, 43(6), 817-829. [Link]

  • Melo, E. B., et al. (2015). New Catalysts Derived from Natural Products as Highly Stereoselective Chiral Inductors for Diethylzinc Addition to Aromatic Aldehydes. Journal of the Brazilian Chemical Society, 26(8), 1668-1676. [Link]

  • Lee, D. S., et al. (2004). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by Chiral O,N,O-tridentate Phenol Ligands Derived From Camphor. Chirality, 16(S1), S25-S30. [Link]

  • Goldfuss, B. (2003). Characterization of New Six-Membered Transition States of the Amino-Alcohol Promoted Addition of Dialkyl Zinc to Aldehydes. Journal of the American Chemical Society, 125(39), 11772-11773. [Link]

  • Wikipedia contributors. (2023). Asymmetric addition of dialkylzinc compounds to aldehydes. Wikipedia, The Free Encyclopedia. [Link]

  • Kitamura, M., et al. (1989). Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. Journal of the American Chemical Society, 111(11), 4028-4036. [Link]

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856. [Link]

  • Bolm, C., et al. (2006). Catalytic asymmetric approaches towards enantiomerically enriched diarylmethanols and diarylmethylamines. Chemical Society Reviews, 35(5), 454-470. [Link]

  • L. Pu. (2014). Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Accounts of Chemical Research, 47(5), 1523-1535. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2R)-1-(dimethylamino)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

As drug development professionals, our work with novel chemical entities demands a profound respect for the materials we handle. (2R)-1-(dimethylamino)propan-2-ol (CAS RN: 108-16-7), a flammable and corrosive amino alcohol, is no exception.[1][2] This guide moves beyond a simple checklist, providing a framework for risk assessment and procedural excellence. Here, we will dissect the "why" behind each safety recommendation, ensuring that every protocol is a self-validating system of protection for you and your research.

Foundational Hazard Assessment: Understanding the Adversary

Before any personal protective equipment (PPE) is selected, a thorough understanding of the inherent risks of this compound is paramount. This chemical is classified under the Globally Harmonized System (GHS) with multiple significant hazards that dictate our handling protocols.[2]

  • Flammable Liquid and Vapor (Category 3): With a flash point of approximately 32°C (89.6°F), this compound's vapors can readily form ignitable mixtures with air at or near standard laboratory temperatures. This necessitates stringent control of ignition sources and specific protocols to mitigate static electricity buildup.[3]

  • Skin Corrosion (Category 1B) and Severe Eye Damage (Category 1): This is the most acute personnel risk. The chemical can cause severe, irreversible burns to skin and eyes upon contact.[1][4] The "Category 1" designation implies that tissue destruction is a primary hazard, making immediate and robust barrier protection non-negotiable.

  • Acute Toxicity (Category 4, Oral and Dermal): The substance is harmful if swallowed and, critically, if it comes into contact with the skin.[1] This dermal toxicity pathway means that skin exposure is not just a surface-level threat but a systemic one, reinforcing the need for impeccable glove and body protection.

  • Respiratory Irritation: Vapors can irritate the respiratory system, mandating the use of engineering controls like chemical fume hoods to maintain a safe breathing zone.[1]

Core PPE Requirements: The Non-Negotiable Barrier

For any task involving this compound, from simple transfers to complex reactions, the following PPE represents the minimum standard of care.

PPE CategorySpecificationRationale for Use
Eye & Face Protection Chemical splash goggles AND a full-face shield.Due to its classification as causing severe eye damage (Category 1), standard safety glasses are insufficient.[1] Chemical splash goggles provide a seal around the eyes to protect from splashes and vapors. A face shield is required to protect the entire face from corrosive splashes, which can cause severe skin burns.[4]
Hand Protection Butyl or Neoprene gloves (for prolonged contact/immersion). Nitrile gloves (for incidental splash protection only).The compound's corrosive nature and dermal toxicity demand gloves with high chemical resistance.[1] While nitrile offers splash protection, its resistance to amino alcohols can be limited with extended contact.[5] Butyl and Neoprene rubber provide superior resistance against corrosive bases and alcohols.[5] Always double-glove for added security.
Body Protection Flame-Resistant (FR) lab coat worn over long-sleeved clothing and long pants. A chemically resistant apron is also required.A standard cotton lab coat is insufficient due to the flammability hazard. An FR coat will not ignite and continue to burn if exposed to a flash fire.[4] The chemically resistant apron provides an additional barrier against corrosive liquid splashes that could penetrate the lab coat.
Footwear Closed-toe shoes made of a non-porous material.Protects feet from potential spills. Leather or other absorbent materials should be avoided as they can trap the chemical against the skin.
Operational and Disposal Plans: From Benchtop to Waste Stream

Safe handling is a complete workflow, from the moment a reagent is dispensed to its final disposal. Adherence to procedural steps is critical for mitigating risk.

  • Preparation and Hazard Review: Before starting, review the Safety Data Sheet (SDS) for this compound.[6] Ensure all necessary PPE is available and in good condition. Confirm that the chemical fume hood is operational and that safety equipment (eyewash, safety shower, fire extinguisher) is accessible.[6]

  • Engineering Controls: Conduct all work in a certified chemical fume hood to minimize inhalation of vapors and contain any potential splashes.[1][7]

  • Dispensing the Chemical:

    • When transferring from the primary container, ground and bond both the source and receiving vessels to prevent the buildup of static electricity, which could ignite the flammable vapors.[3][4]

    • Use only non-sparking tools for transfers.

    • Keep containers tightly closed when not in use to minimize vapor release.[1]

  • During the Reaction:

    • Continuously operate within the fume hood.

    • Maintain vigilance for any spills or splashes. If a splash occurs on PPE, carefully remove the contaminated item, wash the affected area if necessary, and don a new piece of PPE.

  • Post-Procedure Cleanup:

    • Wipe down the work surface with an appropriate solvent.

    • Thoroughly wash hands and forearms after removing gloves.[3][4]

  • Waste Segregation: All waste contaminated with this compound is considered hazardous. This includes empty containers, contaminated gloves, pipette tips, and absorbent materials.

  • Liquid Waste:

    • Collect all liquid waste in a designated, properly labeled, and sealed hazardous waste container. The container must be compatible with flammable and corrosive materials.

    • Do not mix with incompatible waste streams (e.g., strong acids or oxidizers).

  • Solid Waste:

    • Collect contaminated solids (gloves, paper towels, etc.) in a separate, clearly labeled hazardous waste bag or container.

  • Empty Containers: The original container, even when "empty," will contain hazardous residue. It should be triple-rinsed with a suitable solvent (e.g., isopropanol); the rinsate must be collected as hazardous liquid waste. The rinsed container should then be disposed of through your institution's hazardous waste program.

  • Final Disposal: All collected waste must be disposed of through your organization's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[1]

Visualizing Your Safety Workflow

The following diagram outlines the critical decision points for ensuring adequate protection when planning to work with this compound.

PPE_Decision_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_ops Operational Phase start Task Involves This compound? sds_review Review SDS & Hazards start->sds_review fume_hood_check Work in Chemical Fume Hood? sds_review->fume_hood_check core_ppe Don Core PPE: - FR Lab Coat & Apron - Splash Goggles & Face Shield - Closed-toe Shoes fume_hood_check->core_ppe Yes glove_selection Select Gloves Based on Task core_ppe->glove_selection splash_gloves Incidental Contact: Double-Glove with Nitrile glove_selection->splash_gloves Splash Risk immersion_gloves Prolonged Contact: Double-Glove with Butyl/Neoprene glove_selection->immersion_gloves Immersion Risk grounding Ground & Bond Containers? splash_gloves->grounding immersion_gloves->grounding proceed Proceed with Work grounding->proceed Yes

Caption: PPE selection workflow for this compound.

References

  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 1-Dimethylamino-2-propanol. Retrieved from Fisher Scientific. Link

  • Echemi. (2019, July 15). 1-(Dimethylamino)-2-propanol Safety Data Sheets. Retrieved from Echemi.com. Link

  • Wikisource. (2016, June 23). 2-(Dimethylamino)ethanol and 1-Dimethylamino-2-propanol (2561). Retrieved from Wikisource. Link

  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet: 1-Dimethylamino-2-propanol. Retrieved from Sigma-Aldrich. Link

  • Tokyo Chemical Industry Co., Ltd. (n.d.). 1-Dimethylamino-2-propanol. Retrieved from TCI Chemicals. Link

  • ChemicalBook. (n.d.). 1-Dimethylamino-2-propanol - Safety Data Sheet. Retrieved from ChemicalBook. Link

  • Sigma-Aldrich. (n.d.). 1-Dimethylamino-2-propanol >=99%. Retrieved from Sigma-Aldrich. Link

  • National Center for Biotechnology Information. (n.d.). Dimepranol. PubChem Compound Database. Retrieved from [Link]

  • Choice G-Tek. (n.d.). Gloves Chemical Resistance Chart. Retrieved from Choice G-Tek. Link

  • National Science Teachers Association. (n.d.). Safer Handling of Alcohol in the Laboratory. Retrieved from NSTA. Link

  • Japan Advanced Information Center of Safety and Health. (2018, June 12). AMINO ALCOHOL EA. Retrieved from GHS-J. Link

  • University of California, Santa Barbara Environmental Health & Safety. (2018, October 18). Guidelines for Storage of Flammable Alcohols in Laboratory Refrigerators and Freezers. Retrieved from UCSB EH&S. Link

  • MCR Safety. (n.d.). Chemical Glove Resistance Guide. Retrieved from MCR Safety. Link

  • Inorganic Ventures. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. Retrieved from Inorganic Ventures. Link

  • University of Nebraska-Lincoln Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from UNL EHS. Link

  • University of California, Los Angeles Environmental Health & Safety. (n.d.). Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories. Retrieved from UCLA EH&S. Link

  • Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves. Retrieved from Becky. Link

  • Kimberly-Clark. (2015). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from Kimberly-Clark. Link

  • Google Patents. (n.d.). US3402203A - Process of preparing n, n-dimethylamino alcohols. Retrieved from Google Patents. Link

  • Eastman Chemical Company. (n.d.). Dimethylamino-2-propanol. Retrieved from Eastman. Link

Sources

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